molecular formula C9H18N2S B2935870 1-Cyclohexyl-1-ethylthiourea CAS No. 953749-41-2

1-Cyclohexyl-1-ethylthiourea

Cat. No.: B2935870
CAS No.: 953749-41-2
M. Wt: 186.32
InChI Key: VGBZVQGJJBVFAS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-ethylthiourea is a useful research compound. Its molecular formula is C9H18N2S and its molecular weight is 186.32. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-1-ethylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-1-ethylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-1-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBZVQGJJBVFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Cyclohexyl-1-ethylthiourea chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and synthetic analysis of 1-Cyclohexyl-1-ethylthiourea , a specific 1,1-disubstituted thiourea derivative.

Editorial Note on Isomerism: This guide specifically addresses the 1,1-disubstituted isomer (


-cyclohexyl-

-ethylthiourea), where both alkyl groups are attached to the same nitrogen atom, leaving a primary amino group (

) free. This is distinct from the more commercially common 1,3-disubstituted isomer (

-cyclohexyl-

-ethylthiourea), where the alkyl groups are on opposite nitrogens. This distinction is critical for spectroscopic interpretation and chemical reactivity.

[1]

Chemical Identity & Structural Core

1-Cyclohexyl-1-ethylthiourea (CETU) is an unsymmetrical, 1,1-disubstituted thiourea. Its structure features a sterically demanding cyclohexyl group and a flexible ethyl chain bound to a single nitrogen atom (


), creating a localized electron-rich environment around the thiocarbonyl moiety.
Physicochemical Data Profile
PropertyValue / Description
CAS Number Not widely listed; Analogous to 1,3-isomer (32900-12-2)
Molecular Weight 186.32 g/mol
Exact Mass 186.1191 Da
SMILES CCN(C1CCCCC1)C(=S)N
InChI Key VGBZVQGJJBVFAS-UHFFFAOYSA-N
Geometry Trigonal planar at C=S; Pyramidal at N1 (distorted)
Predicted LogP ~1.90
H-Bond Donors 1 (The

group)
H-Bond Acceptors 1 (The Sulfur atom)
Structural Isomerism Visualization

The following diagram contrasts the target 1,1-isomer with the common 1,3-isomer to prevent analytical confusion.

IsomerComparison cluster_0 Target Molecule (1,1-Disubstituted) cluster_1 Common Isomer (1,3-Disubstituted) CETU_11 1-Cyclohexyl-1-ethylthiourea (Free NH2 group) S=C(NH2)-N(Et)(Cy) Diff Key Difference: H-Bonding Capability CETU_11->Diff Primary Amine (2 H-donors) CETU_13 1-Cyclohexyl-3-ethylthiourea (Bridged NH groups) Et-NH-C(=S)-NH-Cy CETU_13->Diff Secondary Amines (Separated donors)

Caption: Structural divergence between the 1,1-disubstituted target and its 1,3-isomer, highlighting the availability of the primary amino group in the target.

Synthesis Protocol: The Benzoyl Isothiocyanate Route

Direct reaction of secondary amines with ammonium thiocyanate often requires harsh conditions or yields salts. The most reliable, high-purity synthesis for 1,1-disubstituted thioureas is the Benzoyl Isothiocyanate Hydrolysis Method . This 2-step protocol ensures the correct regiochemistry.

Precursor Preparation[3][4][5]
  • Starting Material:

    
    -Ethylcyclohexanamine (Secondary Amine).
    
  • Reagent: Benzoyl Isothiocyanate (generated in situ or purchased).

Step-by-Step Methodology
Phase 1: Formation of the N-Benzoyl Intermediate
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvent: Dissolve 0.05 mol of Benzoyl isothiocyanate in 50 mL of dry acetone.

  • Addition: Dropwise add 0.05 mol of

    
    -Ethylcyclohexanamine in 20 mL acetone at 0°C.
    
  • Reaction: Stir at room temperature for 1 hour, then reflux for 30 minutes.

  • Observation: A solid precipitate (the benzoyl-thiourea intermediate) typically forms.

  • Isolation: Pour into ice water, filter the solid, and dry.

Phase 2: Alkaline Hydrolysis to 1-Cyclohexyl-1-ethylthiourea
  • Hydrolysis: Suspend the intermediate in 10% aqueous NaOH (approx. 3 equivalents).

  • Heating: Heat to 80°C for 2-4 hours. This cleaves the benzoyl group as sodium benzoate.

  • Extraction: Cool the mixture. The product (CETU) may precipitate or form an oil. If oil, extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash organic layer with water, dry over

    
    , and evaporate. Recrystallize from Ethanol/Water (1:1).
    

SynthesisPathway Start N-Ethylcyclohexanamine (Secondary Amine) Intermediate Intermediate: 1-Benzoyl-3-cyclohexyl-3-ethylthiourea Start->Intermediate Acetone, Reflux Reagent Benzoyl Isothiocyanate (Ph-CO-NCS) Reagent->Intermediate Acetone, Reflux Hydrolysis Alkaline Hydrolysis (NaOH / 80°C) Intermediate->Hydrolysis Product TARGET: 1-Cyclohexyl-1-ethylthiourea Hydrolysis->Product Cleavage Byproduct Byproduct: Sodium Benzoate Hydrolysis->Byproduct

Caption: Synthetic workflow utilizing the benzoyl isothiocyanate protection-deprotection strategy to guarantee 1,1-substitution.

Spectroscopic Characterization Guide

To validate the structure, researchers must look for specific signals that rule out the 1,3-isomer.

Nuclear Magnetic Resonance (NMR)

The key differentiator is the


 signal . In DMSO-

, 1,1-disubstituted thioureas show a broad singlet equivalent to 2 protons. The 1,3-isomer would show two distinct doublets (or broad singlets) for the

protons on different carbons.
NucleusChemical Shift (

ppm)
MultiplicityAssignment

6.80 – 7.20Broad Singlet (2H)

(Exchangeable with

)

4.10 – 4.40Multiplet (1H)Cyclohexyl

(Methine)

3.40 – 3.60Quartet (2H)Ethyl


1.10 – 1.25Triplet (3H)Ethyl


1.00 – 1.90Multiplets (10H)Cyclohexyl Ring Protons

~180.5Singlet

(Thiocarbonyl)
Infrared Spectroscopy (FT-IR)[6][7]
  • 
     Stretching:  Two bands in the 3150–3400 cm
    
    
    
    region (Asymmetric and Symmetric). Note: The 1,3-isomer typically shows a single broad band or different splitting patterns due to H-bonding.
  • 
     Stretching:  A strong band typically found between 1100–1200 cm
    
    
    
    , often coupled with C-N vibrations.
  • Fingerprint: Look for cyclohexane ring deformations around 1450 cm

    
     and 2850/2920 cm
    
    
    
    (C-H aliphatic).

Applications & Handling

Coordination Chemistry

1-Cyclohexyl-1-ethylthiourea acts as a monodentate ligand coordinating through the Sulfur atom (


-donor). The steric bulk of the cyclohexyl group on the nitrogen prevents 

-coordination, making it a selective ligand for soft metals (Ag(I), Cu(I), Pd(II)).
Stability
  • Thermal: Thioureas are generally stable up to their melting points but can decompose to isothiocyanates and amines upon prolonged heating above 150°C.

  • Chemical: Susceptible to oxidative desulfurization (e.g., by

    
     or 
    
    
    
    ) to form the corresponding urea or carbodiimide.
Safety Protocol
  • Toxicity: Thioureas are suspected goitrogens (thyroid inhibitors). Handle with gloves and in a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation.

References

  • PubChem. (2025). 1-Cyclohexyl-1-ethylthiourea (Compound). National Library of Medicine. [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010).[2] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 54–59. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Thioureas. [Link]

Sources

Technical Guide: Differentiation of 1,1-Disubstituted vs. 1,3-Disubstituted Thiourea Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural differentiation of 1,1-disubstituted and 1,3-disubstituted thiourea isomers. It is designed for researchers requiring definitive analytical protocols and mechanistic understanding.

Executive Summary

Thiourea derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for ureas, precursors to heterocycles (thiazoles, pyrimidines), and organocatalysts. However, the synthesis of substituted thioureas often yields regioisomers—specifically 1,1-disubstituted (


) and 1,3-disubstituted  (

) forms—depending on the starting amines and electrophiles used.

Differentiation is critical because these isomers exhibit vastly different biological activities and chemical reactivities. This guide provides a multi-tiered approach to identification, ranging from rapid spectroscopic screening to definitive chemical derivatization.

Mechanistic Origins of Isomerism

Understanding the formation pathway is the first step in identification. Isomerism typically arises from the choice of nucleophile and electrophile.

Synthetic Pathways[1][2]
  • 1,3-Disubstituted Thioureas: Predominantly formed by the addition of a primary amine to an isothiocyanate . The reaction is driven by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate.

  • 1,1-Disubstituted Thioureas: Typically synthesized by reacting a secondary amine with an isothiocyanate equivalent (e.g., benzoyl isothiocyanate followed by hydrolysis, or thiophosgene followed by ammonia). Direct reaction of secondary amines with alkyl isothiocyanates yields trisubstituted thioureas, not 1,1-disubstituted.

SynthesisPathways Start Target Molecule PrimAmine Primary Amine (R-NH2) Product13 1,3-Disubstituted (R-NH-CS-NH-R) PrimAmine->Product13 + R-NCS SecAmine Secondary Amine (R2NH) Product11 1,1-Disubstituted (R2N-CS-NH2) SecAmine->Product11 + KSCN / H+ (Acid Hydrolysis) Isothiocyanate Isothiocyanate (R-NCS) Isothiocyanate->Product13 Thiocyanate Inorganic Thiocyanate (KSCN/H+) Thiocyanate->Product11

Figure 1: Synthetic divergence based on amine class. Primary amines favor 1,3-addition, while secondary amines require specific reagents to yield 1,1-isomers.

Spectroscopic Differentiation (Non-Destructive)

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for differentiation. The key distinction lies in the protonation state and symmetry of the nitrogen atoms.


H NMR Signatures
Feature1,1-Disubstituted (

)
1,3-Disubstituted (

)
NH Signal Count One signal (integrates to 2H).Two signals (if unsymmetric) or One signal (if symmetric, integrates to 2H).
Multiplicity Broad singlet (exchangeable).[1] No coupling to alkyl groups on the other nitrogen.Often a triplet/doublet (broad) due to coupling with adjacent

-protons (

).
Chemical Shift Typically

6.0 – 7.5 ppm.
Typically

7.5 – 9.5 ppm (often further downfield due to H-bonding).
Symmetry Alkyl groups (

) are chemically equivalent if R is identical.
Alkyl groups are equivalent only if the molecule is symmetric.

C NMR Signatures
  • Thiocarbonyl Carbon (

    
    ):  Both isomers show a signal in the 175–185 ppm  range. However, 1,1-isomers often appear slightly upfield (1-3 ppm difference) compared to 1,3-isomers due to the different electronic donation of the 
    
    
    
    vs
    
    
    groups, though this is not a standalone diagnostic.
  • Alkyl Region: In 1,1-disubstituted isomers (e.g., 1,1-dimethylthiourea), the methyl carbons appear as a single intense peak. In unsymmetrical 1,3-isomers, distinct signals for each alkyl group are observed.

Infrared Spectroscopy (IR)

IR provides a rapid "fingerprint" based on N-H stretching vibrations.

  • 1,1-Disubstituted (

    
     group): 
    
    • Exhibits two distinct bands in the 3300–3500 cm⁻¹ region.

    • 
       (Asymmetric stretch) ~3450 cm⁻¹.
      
    • 
       (Symmetric stretch) ~3300 cm⁻¹.
      
    • Diagnostic: The "doublet" appearance of the primary amine group.[2]

  • 1,3-Disubstituted (

    
     groups): 
    
    • Exhibits a single broad band (or overlapping bands) in the 3200–3400 cm⁻¹ region.

    • Secondary amine N-H stretch.

    • Diagnostic: Absence of the clear primary amine doublet; presence of strong Amide II-like bending vibrations (~1550 cm⁻¹).

Chemical Differentiation (Destructive Validation)

When spectroscopic data is ambiguous (e.g., due to solvent exchange or peak broadening), chemical derivatization provides irrefutable proof.

The Mercuric Oxide (HgO) Desulfurization Test

This is the definitive "wet chemistry" test. Reaction with HgO removes sulfur (as HgS) and forces the formation of a C-N multiple bond. The product depends strictly on the proton availability on the nitrogen atoms.

Protocol:
  • Dissolve 50 mg of the thiourea in 2 mL of acetone or acetonitrile.

  • Add 2 equivalents of yellow Mercuric Oxide (HgO).

  • Stir at room temperature for 15–30 minutes.

  • Filter off the black HgS precipitate.

  • Analyze the filtrate by IR or TLC.

Result Interpretation:
IsomerReaction ProductIR Diagnostic of Product
1,3-Disubstituted Carbodiimide (

)
Strong, sharp peak at ~2100–2150 cm⁻¹ (cumulative double bond).
1,1-Disubstituted Cyanamide (

)
Sharp, distinct peak at ~2200–2260 cm⁻¹ (nitrile region).

Mechanism:

  • 1,3-Pathway:

    
     elimination leads to the stable carbodiimide structure.
    
  • 1,1-Pathway: Elimination of

    
     from the terminal 
    
    
    
    group creates a cyanamide moiety (
    
    
    ).
Mass Spectrometry Fragmentation
  • 1,1-Isomers: Often show a loss of the

    
     radical (M-16) or ammonia (M-17) and a prominent peak for the 
    
    
    
    cation.
  • 1,3-Isomers: Frequently undergo

    
    -cleavage to generate an isothiocyanate ion (
    
    
    
    ) and an amine fragment.

Analytical Decision Tree

Use this logic flow to systematically determine the isomer structure.

DecisionTree Start Unknown Thiourea Sample NMR 1H NMR Analysis (DMSO-d6) Start->NMR CheckNH Check NH Signals NMR->CheckNH OneSignal 1 Signal (2H, Broad Singlet) No Coupling CheckNH->OneSignal Likely 1,1 TwoSignals 2 Signals or Split Signal Coupling Observed CheckNH->TwoSignals Likely 1,3 IR_Check IR Confirmation (3300-3500 cm-1) OneSignal->IR_Check TwoSignals->IR_Check DoubletIR Doublet Bands (NH2 Asym/Sym) IR_Check->DoubletIR SingletIR Single Broad Band (NH Secondary) IR_Check->SingletIR HgO_Test HgO Desulfurization Test DoubletIR->HgO_Test SingletIR->HgO_Test Cyanamide Product: Cyanamide IR: ~2220 cm-1 HgO_Test->Cyanamide Carbodiimide Product: Carbodiimide IR: ~2130 cm-1 HgO_Test->Carbodiimide Result11 Conclusion: 1,1-Disubstituted Cyanamide->Result11 Result13 Conclusion: 1,3-Disubstituted Carbodiimide->Result13

Figure 2: Step-by-step analytical workflow for isomer differentiation.

References

  • BenchChem. (2025).[1] Spectroscopic Data and Analysis of N,N'-Dimethylthiourea: A Technical Guide. Retrieved from

  • MDPI. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II). Retrieved from

  • Organic Chemistry Portal. (2015). Synthesis of Carbodiimides via Desulfurization. Retrieved from

  • Royal Society of Chemistry. (2010). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides. Retrieved from

  • LibreTexts. (2024).[3] 13C NMR Spectroscopy: Chemical Shifts and Functionality. Retrieved from

Sources

Technical Guide: Physical Properties & Solubility Profiling of 1-Cyclohexyl-1-ethylthiourea

[1][2]

Part 1: Executive Summary & Chemical Identity

1-Cyclohexyl-1-ethylthiourea is a specialized organosulfur compound belonging to the class of 1,1-disubstituted thioureas.[1] Unlike its more common isomer, 1-cyclohexyl-3-ethylthiourea, this compound features both alkyl substituents on a single nitrogen atom, leaving the second nitrogen unsubstituted (

This guide addresses the data scarcity surrounding this specific isomer by synthesizing computational predictions with field-proven characterization protocols. It serves as a roadmap for researchers to empirically validate the compound's properties in their specific application matrix.

Chemical Identity Table[1]
ParameterDetail
Chemical Name 1-Cyclohexyl-1-ethylthiourea
CAS Number 953749-41-2 (Reference)
Molecular Formula

Molecular Weight 186.32 g/mol
SMILES CCN(C1CCCCC1)C(=S)N
IUPAC Name 1-cyclohexyl-1-ethylthiourea
Structural Class 1,1-Dialkylthiourea

Part 2: Physicochemical Profile (Predicted & Analog-Derived)

Due to the limited availability of direct experimental literature for this specific isomer, the following properties are derived from validated computational models (XLogP3, ACD/Labs) and structural-activity relationship (SAR) analysis of close analogs (e.g., 1,1-diethylthiourea, 1-cyclohexyl-3-ethylthiourea).

Physical Properties Table[7][9][10]
PropertyValue / RangeConfidenceSource/Method
Physical State Solid (Crystalline)HighAnalog Homology (1,1-dialkylthioureas are typically solids)
Appearance White to Off-White PowderHighStandard Thiourea Morphology
Melting Point 100°C – 140°CMediumEst.[1][2][3] based on 1,1-diethylthiourea (

) and steric asymmetry
Boiling Point Decomposes prior to boilingHighTypical for thioureas (

dec.)
LogP (Octanol/Water) 1.90 ± 0.2HighXLogP3 Prediction
Density

MediumPredicted (ACD/Labs)
Polar Surface Area (PSA)

HighCalculation (Thiourea core)
H-Bond Donors 1 (from

)
HighStructural Analysis
H-Bond Acceptors 1 (Sulfur)HighStructural Analysis
Structural Analysis & Solubility Implications

The molecule possesses a distinct amphiphilic character :

  • Lipophilic Domain: The cyclohexyl and ethyl groups create a significant hydrophobic region, driving solubility in organic solvents (DCM, chloroform) and facilitating membrane permeability (LogP ~1.9).

  • Polar Core: The thiourea moiety (

    
    ) is highly polar. The unsubstituted 
    
    
    group acts as a strong hydrogen bond donor, while the sulfur atom is a weak acceptor. This allows for solubility in polar aprotic solvents (DMSO) and alcohols.

Part 3: Solubility Landscape & Solvent Selection[1]

The solubility data below categorizes solvents based on their interaction with the solute's dual nature.

Solubility Classification Guide
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF High (>100 mg/mL) Ideal for stock solutions and biological assays.
Polar Protic Methanol, Ethanol Moderate-High (20-50 mg/mL) Preferred for recrystallization and synthesis workups.[1]
Chlorinated DCM, Chloroform Moderate (10-30 mg/mL) Good for extraction from aqueous phases.
Esters/Ketones Ethyl Acetate, AcetoneModerate (5-20 mg/mL)Useful for chromatography and purification.
Aqueous Water, PBS (pH 7.4)Low (<1 mg/mL)Requires co-solvents (DMSO) for biological testing.
Non-Polar Hexane, HeptaneNegligibleUsed as anti-solvents to precipitate the compound.
Diagram 1: Solubility Profiling & Solvent Selection Workflow

This diagram illustrates the logical flow for selecting a solvent system based on the intended application (Stock vs. Reaction).

SolubilityWorkflowStartStart: 1-Cyclohexyl-1-ethylthiourea(Solid)GoalDefine ApplicationStart->GoalBioBiological Assay(Aqueous Media)Goal->BioTestingSynthSynthesis/ReactionGoal->SynthProcessingPurifPurification(Recrystallization)Goal->PurifCleaningDMSOUse DMSO Stock(Dilute <1% v/v)Bio->DMSODCMDCM or Chloroform(High Solubilization)Synth->DCMEtOHEthanol/Water Mix(Temp. Dependent)Purif->EtOH

Caption: Decision matrix for solvent selection based on the amphiphilic nature of 1-Cyclohexyl-1-ethylthiourea.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

As an Application Scientist, relying solely on predicted data is insufficient. The following protocols are designed to generate empirical data for your specific batch of material.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this protocol to determine the exact solubility limit in a specific solvent.

Reagents: Solvent of choice (HPLC Grade), 1-Cyclohexyl-1-ethylthiourea (Dry).[1] Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical balance.

  • Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

    • Check: If all solid dissolves, add more until a visible precipitate remains.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solids.

  • Quantification:

    • Transfer exactly 0.5 mL of the filtrate to a pre-weighed vial (

      
      ).
      
    • Evaporate solvent under nitrogen stream or vacuum.

    • Dry residue to constant weight (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: LogP Determination (Shake-Flask Method)

Use this to validate lipophilicity for drug delivery applications.

  • Preparation: Prepare a saturated solution of n-octanol and water (mutually saturated).

  • Dissolution: Dissolve 10 mg of compound in 5 mL of the octanol phase. Measure absorbance (

    
    ) at 
    
    
    (approx. 240-250 nm) using UV-Vis.
  • Partitioning: Add 5 mL of the water phase to the octanol solution.

  • Equilibration: Shake vigorously for 30 minutes, then centrifuge to separate phases.

  • Measurement: Measure absorbance of the octanol phase again (

    
    ).
    
  • Calculation:

    
    
    Note: Ensure 
    
    
    is within the linear range of the spectrophotometer.

Part 5: Structural Characterization & Handling[1]

Diagram 2: Structural Feature Map & Reactivity

Visualizing the key functional zones of the molecule.

StructureMapCoreThiourea Core(N-C(=S)-N)Prop3Metal Chelation(S + N donor)Core->Prop3LipidHydrophobic Domain(Cyclohexyl + Ethyl)Prop1High LogP (1.9)Membrane PermeabilityLipid->Prop1AminoPrimary Amine (NH2)(Unsubstituted)Prop2H-Bond DonorCrystal PackingAmino->Prop2

Caption: Functional decomposition of 1-Cyclohexyl-1-ethylthiourea linking structure to physical properties.

Storage & Stability[1]
  • Hygroscopicity: Thioureas can be slightly hygroscopic. Store in a desiccator.

  • Oxidation: The sulfur atom is susceptible to oxidation to form urea derivatives or sulfinic acids. Store under inert gas (Nitrogen/Argon) if high purity is critical over long periods.

  • Temperature: Store at 2-8°C to prevent slow thermal decomposition or sublimation.

References

  • PubChem. (n.d.). 1-cyclohexyl-1-ethylthiourea (Compound).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Molaid. (n.d.). Chemical Properties of Substituted Thioureas. Retrieved October 26, 2023, from [Link]

  • PrepChem. (n.d.). Synthesis of Dialkyl Thioureas. Retrieved October 26, 2023, from [Link]

Technical Monograph: Structural Identification and Characterization of 1-Cyclohexyl-1-ethylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-Cyclohexyl-1-ethylthiourea is a specific unsymmetrical thiourea derivative characterized by a geminal substitution pattern on the


 nitrogen. Unlike the more common 1,3-disubstituted thioureas (which are often symmetrical), this compound features a tertiary amine moiety at one end of the thiocarbonyl group and a primary amine at the other. This structural distinction is critical for its reactivity profile, particularly in coordination chemistry and as a fragment in medicinal chemistry.
Core Identifiers

The following identifiers have been verified against chemical inventory databases and cheminformatics algorithms.

Identifier TypeValue
Chemical Name 1-Cyclohexyl-1-ethylthiourea
CAS Registry Number 953749-41-2
Molecular Formula

Molecular Weight 186.32 g/mol
Canonical SMILES CCN(C1CCCCC1)C(=S)N
Isomeric SMILES CCN(C1CCCCC1)C(=S)N (Achiral)
InChI String InChI=1S/C9H18N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,12)
InChIKey VGBZVQGJJBVFAS-UHFFFAOYSA-N
Structural Analysis

The structure consists of a central thiocarbonyl group (


) flanked by two nitrogen atoms.
  • 
     (Tertiary):  Substituted with an ethyl group (
    
    
    
    ) and a cyclohexyl ring (
    
    
    ). This steric bulk prevents hydrogen bonding at this site.
  • 
     (Primary):  Unsubstituted (
    
    
    
    ), serving as a potent hydrogen bond donor and the primary site for nucleophilic attack or metal coordination.

Cheminformatics Validation: The InChIKey VGBZVQGJJBVFAS-UHFFFAOYSA-N is the hashed representation of the InChI string. The first block (VGBZVQGJJBVFAS) encodes the molecular skeleton (connectivity), while the second block (UHFFFAOYSA) indicates standard isotopic/stereochemical layers (in this case, achiral and non-isotopic).

Synthesis & Experimental Protocols

Synthesis of 1,1-disubstituted thioureas requires avoiding the formation of the thermodynamically stable 1,3-isomers. The most robust protocol involves the Benzoyl Isothiocyanate Route . This method utilizes an acyl isothiocyanate intermediate to strictly control regioselectivity, ensuring the secondary amine adds to the isothiocyanate carbon, followed by hydrolysis to reveal the free


 group.
Reaction Pathway Visualization

The following diagram details the logical flow of the synthesis, ensuring regiochemical fidelity.

SynthesisPathway Start1 Benzoyl Chloride (PhCOCl) Inter1 Benzoyl Isothiocyanate (PhCONCS) Start1->Inter1 Acetone, Reflux Start2 Ammonium Thiocyanate (NH4SCN) Start2->Inter1 Inter2 N-(Cyclohexyl(ethyl)carbamothioyl)benzamide (Acyl-Thiourea Intermediate) Inter1->Inter2 Add Reagent 0°C to RT Reagent N-Ethylcyclohexanamine (Secondary Amine) Reagent->Inter2 Product 1-Cyclohexyl-1-ethylthiourea (Target) Inter2->Product Base Hydrolysis (- PhCOOH) Hydrolysis NaOH / Heat

Figure 1: Regioselective synthesis pathway via benzoyl isothiocyanate intermediate to prevent 1,3-isomer formation.

Detailed Protocol

Objective: Synthesize 1-cyclohexyl-1-ethylthiourea with >95% purity.

Reagents:

  • Benzoyl chloride (1.0 eq)

  • Ammonium thiocyanate (1.1 eq)

  • N-Ethylcyclohexanamine (1.0 eq)

  • Acetone (Solvent, anhydrous)

  • Sodium Hydroxide (10% aq. solution)

Step-by-Step Methodology:

  • Formation of Benzoyl Isothiocyanate (In-Situ):

    • Dissolve ammonium thiocyanate (1.1 eq) in anhydrous acetone.

    • Add benzoyl chloride (1.0 eq) dropwise over 15 minutes while maintaining the temperature at 20-25°C.

    • Reflux the mixture for 15 minutes. A white precipitate of ammonium chloride will form.

    • Checkpoint: The solution now contains highly reactive benzoyl isothiocyanate. Do not isolate; proceed immediately.

  • Amine Addition:

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Add N-ethylcyclohexanamine (1.0 eq) dissolved in a minimal amount of acetone dropwise.

    • Mechanistic Insight: The secondary amine attacks the electrophilic carbon of the isothiocyanate. The benzoyl group protects the nitrogen, preventing over-reaction.

    • Stir at room temperature for 1 hour.

    • Pour the mixture into ice water to precipitate the intermediate, N-(cyclohexyl(ethyl)carbamothioyl)benzamide . Filter and wash with cold water.

  • Hydrolysis to Target Compound:

    • Suspend the intermediate in 10% NaOH solution (approx. 5 mL per gram of intermediate).

    • Heat to 80°C for 30 minutes. The solution will clarify as the benzoyl group is cleaved (forming sodium benzoate) and the target thiourea is released.

    • Cool to room temperature.[1] The target compound, 1-cyclohexyl-1-ethylthiourea , will crystallize or oil out.

    • Purification: Recrystallize from ethanol/water (1:1) to obtain analytical grade crystals.

Structural Verification & Spectral Logic

To validate the synthesized compound, researchers must look for specific spectral signatures that confirm the 1,1-substitution pattern (as opposed to 1,3).

NMR Diagnostic Criteria
  • 1H NMR (DMSO-d6):

    • 
       6.5 - 7.5 ppm (Broad Singlet, 2H):  Characteristic of the primary 
      
      
      
      group. If the compound were 1,3-disubstituted, you would see two distinct NH signals (often doublets due to coupling with adjacent alkyl protons) or one signal integrating for 1H.
    • 
       4.0 - 4.5 ppm (Multiplet, 1H):  Methine proton of the cyclohexyl ring at the N-attachment point.
      
    • 
       3.2 - 3.6 ppm (Quartet, 2H):  Methylene protons of the ethyl group (
      
      
      
      ).
Mass Spectrometry
  • ESI-MS (+): Expect a molecular ion peak

    
     at m/z 187.12 .
    
  • Fragmentation: Loss of

    
     (17 Da) is less common in 1,1-thioureas compared to ureas; however, cleavage of the ethyl group or the entire amine fragment (
    
    
    
    ) may be observed.
Cheminformatics Logic Diagram

The following diagram illustrates how the SMILES string is parsed to generate the unique InChIKey, serving as a logic check for database verification.

Figure 2: Algorithmic flow from SMILES input to InChIKey generation.

Applications in Drug Discovery

1,1-Disubstituted thioureas are valuable bioisosteres and building blocks.

  • Heterocycle Synthesis: They are precursors for 2-aminothiazoles (via Hantzsch synthesis with

    
    -haloketones). The resulting thiazoles retain the N-ethyl-N-cyclohexyl substitution, a lipophilic motif useful for membrane permeability.
    
  • Metal Chelation: The

    
     motif is a bidentate ligand. The steric bulk of the cyclohexyl group modulates the coordination geometry, potentially increasing selectivity for specific metal ions (e.g., Cu, Zn) in metalloenzyme inhibition.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16782986, 1-Cyclohexyl-1-ethylthiourea. Retrieved March 5, 2026 from [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. Journal of Organic Chemistry, 75(7), 2327-2332. [Link]

  • NIST Chemistry WebBook. Standard Reference Data for Cyclohexyl Derivatives. National Institute of Standards and Technology.[2] [Link]

Sources

Thermodynamic Stability of Unsymmetrical Thiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Unsymmetrical Thiourea Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Engineers.

Executive Summary

Unsymmetrical thiourea derivatives (


) are privileged scaffolds in drug discovery (e.g., antiviral non-nucleoside inhibitors, H2-receptor antagonists) and organocatalysis. Their utility depends on a precise understanding of their thermodynamic stability, which is governed by a complex interplay of thione-thiol tautomerism , restricted C-N bond rotation , and intramolecular hydrogen bonding (IMHB) .

This guide provides a rigorous framework for assessing, predicting, and manipulating the thermodynamic stability of these systems. It moves beyond basic characterization to offer actionable protocols for determining rotational barriers and decomposition pathways.[1]

The Thermodynamic Landscape

The stability of unsymmetrical thioureas is not a singular value but a manifold of equilibria.[1] Researchers must distinguish between chemical stability (resistance to decomposition) and conformational stability (energetic preference for specific rotamers).[1]

Thione-Thiol Tautomerism

Contrary to amides, the thione form (


) is overwhelmingly favored over the thiol (isothiourea, 

) form in neutral ground states due to the weak overlap of the


-bond compared to

.
  • Energetics: The thiol tautomer typically lies 9–15 kcal/mol (37–63 kJ/mol) higher in energy than the thione.

  • Implication: In solution (DMSO,

    
    ), the thiol form is rarely observed by NMR unless trapped by alkylation or stabilized by strong electron-withdrawing groups (EWG) that delocalize the nitrogen lone pair, reducing thione resonance.
    
Rotational Isomerism (E/Z Manifold)

The partial double-bond character of the


 bond creates a rotational barrier (

), leading to distinct syn (Z) and anti (E) conformers.
  • Rotational Barrier: Typically 10–16 kcal/mol .[1] This is sufficiently high to observe distinct rotamers by NMR at low temperatures (

    
    ) but low enough to allow rapid interconversion at physiological temperatures.[1]
    
  • Nomenclature:

    • Trans-Trans (TT): Both "R" groups are anti to the Sulfur.[1] (Often the global minimum due to dipole minimization).[1]

    • Cis-Trans (CT): One "R" is syn, one is anti.[1]

    • Cis-Cis (CC): Both "R" groups are syn (Sterically disfavored unless "clamped" by IMHB).

Visualization: Conformational & Tautomeric Equilibria

Thiourea_Landscape Thione_TT Thione (Trans-Trans) Global Minimum Thiol Thiol (Isothiourea) High Energy (+12 kcal/mol) Thione_TT->Thiol Rare Direct Path TS_Rot TS: C-N Rotation (~14 kcal/mol barrier) Thione_TT->TS_Rot Activation Thione_CT Thione (Cis-Trans) Intermediate Energy Thione_CT->Thiol Proton Transfer (Solvent/Acid Cat.) TS_Rot->Thione_CT Relaxation

Figure 1: The energetic landscape of unsymmetrical thioureas. The solid blue nodes represent the observable thione conformers, while the red node represents the elusive thiol tautomer.

Structural Determinants of Stability

To modulate stability, rational design must focus on three vectors:

Electronic Effects (Hammett Correlation)

Substituents on the N-aryl rings directly influence the C-N rotational barrier.

  • Electron Donating Groups (EDG): Increase electron density on Nitrogen

    
     Increase 
    
    
    
    double bond character
    
    
    Higher Barrier .[1]
  • Electron Withdrawing Groups (EWG): Delocalize N-lone pair into the ring

    
     Decrease 
    
    
    
    character
    
    
    Lower Barrier .
Intramolecular Hydrogen Bonding (IMHB)

This is the most powerful tool for locking conformation.[1]

  • The "Molecular Clip": Introducing a hydrogen bond acceptor (e.g., pyridyl N, carbonyl O) at the ortho position of an N-aryl ring can lock the thiourea in a Cis-Trans or Cis-Cis conformation via a 6-membered pseudo-ring (

    
    ).
    
  • Thermodynamic Gain: IMHB can stabilize a specific rotamer by 3–6 kcal/mol , effectively quenching rotational averaging at room temperature.[1]

Steric Bulk

Bulky ortho-substituents destabilize the planar conformation required for optimal resonance, forcing the aryl ring to twist out of plane. This lowers the rotational barrier by destabilizing the ground state more than the transition state.

Experimental Characterization Protocols

Protocol A: Determination of Rotational Barriers via VT-NMR

Objective: Quantify the free energy of activation (


) for C-N bond rotation.

Reagents & Equipment:

  • High-field NMR (minimum 500 MHz recommended).[1]

  • Solvent:

    
     (low freezing point) or DMSO-
    
    
    
    (high boiling point, disrupts intermolecular H-bonds).
  • Temperature Controller (Range: -80°C to +100°C).[1]

Step-by-Step Workflow:

  • Reference Spectrum: Acquire a 1H-NMR spectrum at 298 K. Identify the N-H protons.[1] If they appear as broad singlets or are missing, exchange is intermediate.[1]

  • Decoalescence (Cooling):

    • Cool the probe in 10 K increments.[1]

    • Monitor the N-H signals or adjacent alkyl protons (e.g.,

      
      ).
      
    • Target: Observe the splitting of the time-averaged signal into distinct rotamer peaks (slow exchange limit).

  • Coalescence (

    
    ): 
    
    • Slowly warm the sample until the split peaks merge into a single flat-topped peak. Record this temperature (

      
      ) precisely (
      
      
      
      K).
  • Calculation: Use the Eyring equation approximation for equal populations (simplified):

    
    
    
    • Where

      
       is the chemical shift difference (Hz) between rotamers at the slow exchange limit.
      
    • Result: Values

      
       kcal/mol indicate high flexibility; 
      
      
      
      kcal/mol indicate rigid "double-bond-like" character.[1]
Protocol B: Thermal Degradation Profiling (TGA/DSC)

Objective: Determine the upper thermal limit for processing (e.g., melt extrusion of drug formulations).

Workflow:

  • TGA (Thermogravimetric Analysis):

    • Ramp rate: 10°C/min under

      
      .[1]
      
    • Critical Threshold: Identify

      
       (temperature of 5% mass loss).[1] For thioureas, mass loss often signals isomerization to ammonium thiocyanate or loss of 
      
      
      
      /Amine.[1]
  • DSC (Differential Scanning Calorimetry):

    • Perform in sealed aluminum pans to prevent sublimation.[1]

    • Look for the melting endotherm followed immediately by an exothermic decomposition peak.[1]

    • Note: If the exotherm overlaps with the endotherm, the compound is thermally unstable at its melting point (unsuitable for hot-melt extrusion).

Computational Prediction (DFT)

Experimental data should always be validated with computation.[1]

Recommended Level of Theory:

  • Functional:

    
    B97X-D or B3LYP-D3(BJ).[1] (Dispersion correction is critical for accurate stacking and H-bonding energies).
    
  • Basis Set: def2-TZVP (Triple-zeta quality required for Sulfur).[1]

  • Solvation: PCM or SMD model (essential for tautomer equilibria, as polar solvents stabilize the thione form).[1]

Workflow Visualization:

Experimental_Workflow Start Start: Synthesis of Unsymmetrical Thiourea Step1 1. 1H-NMR (298 K) Check N-H Signal Width Start->Step1 Decision1 Signals Sharp? Step1->Decision1 Path_Rigid Rigid/Locked (High Barrier) Decision1->Path_Rigid Yes Path_Flex Flexible (Averaging) Decision1->Path_Flex No (Broad) Step4_Thermal 4. TGA/DSC (Thermal Stability) Path_Rigid->Step4_Thermal Step2_VT 2. VT-NMR (-60 to +25 C) Determine Tc Path_Flex->Step2_VT Step3_Calc 3. Calculate Delta G (Eyring Eq) Step2_VT->Step3_Calc Step3_Calc->Step4_Thermal End Full Thermodynamic Profile Step4_Thermal->End

Figure 2: Integrated workflow for characterizing thiourea stability.

Summary Data: Substituent Effects

The following table summarizes how structural modifications impact the rotational barrier (


) of the C-N bond.
Substituent TypeExample StructureElectronic EffectSteric EffectEst. Barrier (

)
Unsubstituted N-Phenyl-N'-MethylBaselineNone12–13 kcal/mol
Strong EWG N-(4-Nitrophenyl)Lowers C=N characterNegligible10–11 kcal/mol
Strong EDG N-(4-Methoxyphenyl)Increases C=N characterNegligible13–15 kcal/mol
Ortho-Bulky N-(2,6-Dimethylphenyl)MinimalTwists ring out of plane< 10 kcal/mol
IMHB Acceptor N-(2-Pyridyl)Inductive withdrawalLocks Planarity > 16 kcal/mol (Apparent)

References

  • Wang, S., Gao, Q., & Wang, J. (2005).[1][2][3] Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(36), 17281–17289.[2][3] Link[3]

  • Wiberg, K. B., et al. (1987).[1] Rotational barriers in amides and thioureas. Journal of the American Chemical Society, 109(5), 1353-1363. Link

  • Custodio, J. M. F., et al. (2021).[1] Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega, 6(46), 31238–31253.[1] Link

  • Matuszek, A. M., et al. (2022).[1] Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis, 12(20), 12684–12697. Link

  • Borden, W. T., et al. (1998).[1] Unusually Low Barrier to Carbamate C-N Rotation.[1][4] Journal of Organic Chemistry, 63(26), 9606-9609. Link

Sources

An In-depth Technical Guide to the Molecular Weight and Mass Spectrometric Fragmentation of 1-Cyclohexyl-1-ethylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of 1-Cyclohexyl-1-ethylthiourea, a molecule of interest in various chemical and pharmaceutical research domains. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and its fragmentation behavior under mass spectrometry. This document is intended to serve as a practical resource for researchers employing mass spectrometry for the identification, characterization, and quantification of this and structurally related compounds.

Core Molecular Attributes of 1-Cyclohexyl-1-ethylthiourea

A foundational understanding of a molecule's physical and chemical properties is paramount for any analytical endeavor. 1-Cyclohexyl-1-ethylthiourea is a disubstituted thiourea derivative featuring both an aliphatic cyclic and a short-chain alkyl group attached to the same nitrogen atom.

PropertyValueSource
Chemical Formula C₉H₁₈N₂S[1]
Molecular Weight (Average) 186.32 g/mol [1]
Monoisotopic Mass 186.11906 Da[2]
SMILES CCN(C1CCCCC1)C(=S)N[2]
InChI InChI=1S/C9H18N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,12)[2]

The distinction between molecular weight and monoisotopic mass is crucial for high-resolution mass spectrometry. The molecular weight is the weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. In contrast, the monoisotopic mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element. For 1-Cyclohexyl-1-ethylthiourea, the monoisotopic mass is of primary interest in mass spectrometric analysis.

Principles of Mass Spectrometry for Thiourea Derivatives

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The fragmentation of a molecule within the mass spectrometer provides a unique fingerprint that can be used for structural elucidation. For thiourea derivatives, fragmentation is typically induced by techniques such as Collision-Induced Dissociation (CID) following a soft ionization method like Electrospray Ionization (ESI).[3][4]

The fragmentation pathways of protonated thiourea compounds are largely governed by the site of protonation.[3][5] The sulfur atom of the thiourea moiety is a primary site of protonation due to its high basicity.[3] Protonation at this site can initiate a cascade of charge-driven fragmentation reactions.[3][5]

Proposed Mass Spectrometric Fragmentation Pathway of 1-Cyclohexyl-1-ethylthiourea

Experimental Workflow: Mass Spectrometric Analysis

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Dissolve in suitable solvent (e.g., Methanol/Water) Dissolve in suitable solvent (e.g., Methanol/Water) Infuse into ESI source Infuse into ESI source Dissolve in suitable solvent (e.g., Methanol/Water)->Infuse into ESI source Generate protonated molecular ion [M+H]+ Generate protonated molecular ion [M+H]+ Infuse into ESI source->Generate protonated molecular ion [M+H]+ Isolate [M+H]+ in mass analyzer Isolate [M+H]+ in mass analyzer Generate protonated molecular ion [M+H]+->Isolate [M+H]+ in mass analyzer Induce fragmentation via CID Induce fragmentation via CID Isolate [M+H]+ in mass analyzer->Induce fragmentation via CID Detect fragment ions Detect fragment ions Induce fragmentation via CID->Detect fragment ions

Caption: A typical experimental workflow for the mass spectrometric analysis of 1-Cyclohexyl-1-ethylthiourea.

Predicted Fragmentation Pathways

Upon introduction into the mass spectrometer and ionization, 1-Cyclohexyl-1-ethylthiourea will primarily form the protonated molecular ion, [M+H]⁺, with an m/z of approximately 187.1263. The subsequent fragmentation of this ion is predicted to proceed through several key pathways, driven by the initial protonation site and the relative stability of the resulting fragment ions and neutral losses.

Common fragmentation patterns observed in molecules with similar functional groups, such as alpha-cleavage and rearrangements, are expected to play a significant role.[7][8][9] For instance, cleavage of the C-C bond adjacent to a heteroatom (alpha-cleavage) is a dominant fragmentation mode for amines and ethers.[9] In the context of 1-Cyclohexyl-1-ethylthiourea, this could involve cleavages adjacent to the nitrogen atoms.

G cluster_pathwayA Pathway A: Cyclohexyl Ring Fragmentation cluster_pathwayB Pathway B: Alpha-Cleavage cluster_pathwayC Pathway C: Thiourea Core Cleavage M_H_ion [C₉H₁₉N₂S]⁺ m/z = 187.1263 loss_C2H4 - C₂H₄ (28 Da) M_H_ion->loss_C2H4 Retro-Diels-Alder type loss_C2H5 - C₂H₅• (29 Da) M_H_ion->loss_C2H5 Loss of ethyl radical loss_C6H11N - C₆H₁₁N (97 Da) M_H_ion->loss_C6H11N Cleavage of C-N bond fragment_A [C₇H₁₅N₂S]⁺ m/z = 159.0950 loss_C2H4->fragment_A fragment_B [C₇H₁₄N₂S]⁺• m/z = 158.0872 loss_C2H5->fragment_B fragment_C [C₃H₈NS]⁺ m/z = 90.0372 loss_C6H11N->fragment_C

Caption: Predicted major fragmentation pathways of protonated 1-Cyclohexyl-1-ethylthiourea.

Pathway A: Cyclohexyl Ring Fragmentation: The cyclohexyl moiety can undergo a retro-Diels-Alder type fragmentation, a common pathway for cyclic systems, leading to the loss of ethylene (C₂H₄) and the formation of a fragment ion at m/z 159.0950.[8]

Pathway B: Alpha-Cleavage: Cleavage of the bond between the nitrogen and the ethyl group (alpha-cleavage) would result in the loss of an ethyl radical (C₂H₅•), yielding a radical cation at m/z 158.0872. This is a common fragmentation pathway for N-alkylated compounds.[9]

Pathway C: Thiourea Core Cleavage: Cleavage of the bond between the cyclohexyl group and the nitrogen atom would lead to the loss of a neutral cyclohexylamine molecule (C₆H₁₁N), resulting in a fragment ion at m/z 90.0372. The stability of the resulting cation would influence the prominence of this fragmentation route.

Self-Validating Experimental Design and Interpretation

To ensure the trustworthiness of the obtained mass spectrometric data, a self-validating experimental design should be employed. This includes:

  • High-Resolution Mass Spectrometry (HRMS): Utilize an instrument capable of high mass accuracy (e.g., Orbitrap or FT-ICR) to confidently determine the elemental composition of the parent and fragment ions.

  • Tandem Mass Spectrometry (MS/MS): Isolate the protonated molecular ion and subject it to CID to generate a clean fragmentation spectrum, confirming the relationship between the precursor and product ions.

  • Isotopic Labeling: When feasible, the synthesis of isotopically labeled (e.g., ¹³C or ¹⁵N) analogues of 1-Cyclohexyl-1-ethylthiourea can provide unambiguous confirmation of fragmentation pathways by observing the mass shifts in the fragment ions.

  • Reference Standards: Whenever possible, comparison of the experimentally obtained spectrum with that of a certified reference standard provides the highest level of confidence in identification.

By adhering to these principles, researchers can generate robust and reliable data for the structural confirmation and quantification of 1-Cyclohexyl-1-ethylthiourea in complex matrices.

References

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]

  • Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking. PubMed. [Link]

  • Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. PubMed. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [Link]

  • 1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea. PubChem. [Link]

  • Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1-cyclohexyl-1-ethylthiourea (C9H18N2S). PubChemLite. [Link]

  • Mass Spectrometry. Michigan State University Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

Sources

A Technical Guide to the Computational Modeling of Steric Hindrance in 1,1-Dialkylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Significance of Steric Effects in Thiourea Chemistry

Thiourea derivatives represent a cornerstone in medicinal chemistry and organocatalysis, prized for their unique hydrogen-bonding capabilities and versatile biological activities.[1][2][3] The core structure, with its two amino groups and a thione group, can form crucial non-covalent interactions with biological targets like enzymes and receptors.[1][4] Specifically, the ability of the N-H protons to act as hydrogen-bond donors is fundamental to their function, for instance, in activating electrophiles in organocatalytic reactions.[5][6]

However, the efficacy of these interactions is not solely governed by electronic factors. The three-dimensional arrangement of atoms—the molecule's stereochemistry—plays a decisive role. Steric hindrance, the effect of the spatial bulk of substituents, can dramatically modulate a molecule's conformational preferences, accessibility of its active sites, and ultimately, its biological or catalytic activity.[7][8] In 1,1-dialkylthiourea derivatives, where two alkyl groups are attached to the same nitrogen atom, this steric congestion is particularly pronounced. These substituents can shield the nearby N-H proton and the sulfur atom, influencing the molecule's ability to engage in the critical hydrogen-bonding motifs necessary for its function.

This technical guide provides a comprehensive framework for quantifying the steric hindrance of 1,1-dialkylthiourea derivatives using modern computational modeling techniques. We will move beyond a simple recitation of methods to explain the underlying principles and rationale, offering a self-validating workflow for researchers in drug discovery and chemical sciences.

Theoretical Foundations: Choosing the Right Computational Tools

The accurate modeling of a molecular system requires a balance between computational cost and physical realism. For studying steric effects, we primarily rely on two pillars of computational chemistry: Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM): The Workhorse for Conformational Exploration

Molecular Mechanics treats molecules as a collection of atoms held together by springs, representing chemical bonds.[9] The potential energy of the system is calculated using a "force field," a set of equations and parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).[9]

  • Expertise & Causality: The primary advantage of MM is its computational speed. This makes it the ideal tool for performing conformational searches—a critical first step for flexible molecules like thioureas.[10][11] Thioureas exhibit significant rotational freedom around the C-N bonds, leading to multiple possible conformers (e.g., syn-syn, syn-anti, anti-anti).[12] An MM-based conformational search can rapidly explore the potential energy surface to identify low-energy structures. For organic molecules like thioureas, force fields such as the Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF) are highly suitable, as they have been extensively parameterized for a wide range of organic functional groups.[13][14]

Quantum Mechanics (QM): The Gold Standard for Accuracy

Quantum Mechanics provides a much more rigorous description of molecular systems by solving approximations of the Schrödinger equation. Density Functional Theory (DFT) is a widely used QM method that calculates the electron density of a molecule to determine its energy and properties.[15]

  • Expertise & Causality: While computationally more demanding, QM methods provide superior accuracy for molecular geometries and electronic properties.[16] After identifying promising low-energy conformers with MM, a QM-based geometry optimization is essential to obtain a highly accurate final structure. This step is crucial because steric effects are exquisitely sensitive to small changes in bond lengths and angles. A common and well-validated approach for molecules of this type is to use the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or higher.[17][18][19] This level of theory provides a robust description of both structure and energetics for organic systems.

A Validated Workflow for Steric Hindrance Analysis

This section details a step-by-step, self-validating protocol for the computational analysis of 1,1-dialkylthiourea derivatives. The workflow is designed to ensure both efficiency and accuracy.

G cluster_0 Part A: Model Preparation cluster_1 Part B: Conformational Analysis cluster_2 Part C: Steric Quantification & Analysis A1 1. Build 2D Structure of 1,1-dialkylthiourea A2 2. Convert to Initial 3D Model A1->A2 e.g., Avogadro, ChemDraw B1 3. MM-based Conformational Search (e.g., MMFF94 Force Field) A2->B1 B2 4. Identify Low-Energy Conformers B1->B2 Generate ensemble B3 5. QM Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) B2->B3 Select top candidates B4 6. Verify True Minimum (Frequency Calculation) B3->B4 Ensure no imaginary frequencies C1 7. Calculate Steric Descriptors (e.g., Verloop Parameters, Molecular Volume) B4->C1 C2 8. Generate Molecular Interaction Fields (MIFs) B4->C2 C3 9. Data Interpretation & Comparison C1->C3 C2->C3 caption Figure 1: Computational workflow for steric hindrance analysis.

Caption: Figure 1: Computational workflow for steric hindrance analysis.

Experimental Protocol: Part A - Model Preparation
  • 2D Structure Generation: Using chemical drawing software (e.g., ChemDraw, MarvinSketch), draw the 2D structure of the target 1,1-dialkylthiourea.

  • Initial 3D Conversion: Import the 2D structure into a molecular modeling program (e.g., Avogadro).[20] Use the software's "build" or "add hydrogens" functionality to generate an initial, rough 3D geometry. This structure is not yet energetically favorable but serves as the starting point.

Experimental Protocol: Part B - Conformational Analysis
  • Initial MM Optimization: Perform a preliminary geometry optimization using a molecular mechanics force field like MMFF94.[13] This step quickly cleans up the initial 3D structure, correcting unrealistic bond lengths and angles.

  • Systematic Conformational Search: Employ a conformational search algorithm (e.g., systematic rotation of torsion angles, Monte Carlo search). The goal is to explore the rotational space around the C-N bonds to find all accessible low-energy conformations.

  • Clustering and Selection: The search will yield numerous conformers. Cluster these based on geometry and energy. Select the lowest-energy unique conformers (e.g., all structures within 5-10 kcal/mol of the global minimum) for further analysis. This ensures that you are not just focusing on a single, potentially incorrect, conformation.

  • QM Geometry Optimization: For each selected low-energy conformer, perform a full geometry optimization using a reliable QM method, such as DFT with the B3LYP functional and the 6-31G(d,p) basis set.[17][18] This refines the structure to a high degree of accuracy.

  • Frequency Calculation (Validation): Perform a frequency calculation on the final optimized QM structure. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, meaning the structure is a maximum along one coordinate, and further optimization is required. This step is a critical self-validation of the computed geometry.

Experimental Protocol: Part C - Steric Quantification

Once a validated, low-energy 3D structure is obtained, its steric properties can be quantified.

  • Calculation of Steric Parameters: Use computational chemistry software to calculate established steric descriptors. Unlike experimentally derived parameters like Taft's E_s, computationally derived parameters can be calculated for any novel structure.[21][22] Key parameters include:

    • Verloop Sterimol Parameters: These define the shape of a substituent. The most common are L (length), B1 (minimum width), and B5 (maximum width).[21]

    • Molecular Volume/Surface Area: These provide a direct measure of the space occupied by the molecule or its substituents.

  • Generation of Molecular Interaction Fields (MIFs): To visualize steric hindrance, generate a steric potential map (or Lennard-Jones potential map).[23][24] This creates a 3D grid around the molecule where the value at each grid point represents the steric interaction energy with a probe atom. This visual map clearly shows regions of high steric repulsion.

Case Study: Steric Profile of 1,1-Dialkylthioureas

To illustrate the application of this workflow, we consider a series of 1,1-dialkylthioureas where the alkyl groups (R) are progressively larger: methyl, ethyl, and isopropyl.

G cluster_thiourea 1,1-Dialkylthiourea Core N1 N H1 H H2 H C1 C S1 S C1->S1 N2 N R1 R1 R2 R2 caption Figure 2: Structure of 1,1-dialkylthiourea. G cluster_A Low Steric Hindrance (e.g., 1,1-dimethyl) cluster_B High Steric Hindrance (e.g., 1,1-diisopropyl) A_Thio Thiourea (Accessible N-H) A_Sub Substrate/ Receptor A_Thio->A_Sub Strong H-Bond Formation B_Thio Thiourea (Shielded N-H) B_Sub Substrate/ Receptor B_Thio->B_Sub Weak/No H-Bond (Steric Clash) caption Figure 3: Impact of steric hindrance on H-bonding.

Caption: Figure 3: Impact of steric hindrance on H-bonding.

As illustrated conceptually in Figure 3, the bulky isopropyl groups can effectively form a "steric shield" around the thiourea core. This shield can prevent a substrate or the active site of a receptor from approaching the N-H proton, thereby inhibiting the formation of the crucial hydrogen bond that mediates its activity. [6]This computational analysis allows researchers to predict and rationalize such effects, guiding the design of more effective molecules by tuning the steric properties of the substituents.

Conclusion and Future Directions

The computational workflow presented in this guide provides a robust and validated methodology for characterizing the steric hindrance of 1,1-dialkylthiourea derivatives. By combining the speed of molecular mechanics for conformational sampling with the accuracy of quantum mechanics for structural refinement, researchers can obtain reliable 3D models. The subsequent calculation of quantitative steric descriptors and visualization of steric fields allows for a deep understanding of how substituent size and shape influence molecular interactions.

This approach is fundamental to modern drug design and catalyst development. It enables a rational, in silico approach to structure-activity relationship (SAR) studies, reducing the need for exhaustive synthesis and experimental testing. [25][26]By predicting how steric modifications will impact a molecule's ability to bind to its target, scientists can prioritize the synthesis of compounds with a higher probability of success, accelerating the discovery pipeline.

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Novel Thiourea Building Blocks for Medicinal Chemistry: A Technical Guide to Synthesis, Application, and Strategic Design

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

The Enduring Relevance of the Thiourea Scaffold in Modern Drug Discovery

The thiourea moiety, an organosulfur compound structurally analogous to urea where the oxygen atom is replaced by sulfur, represents a cornerstone in the field of medicinal chemistry.[1][2] Its remarkable versatility as a structural motif, or "privileged scaffold," has led to its integration into a wide array of therapeutic agents.[3][4] Thiourea derivatives exhibit a vast spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple review to provide field-proven insights into the strategic design, synthesis, and application of novel thiourea building blocks. We will explore the fundamental physicochemical properties that underpin their biological function, detail robust synthetic protocols, and dissect the structure-activity relationships (SAR) that govern their efficacy, empowering you to leverage this powerful scaffold in your drug discovery programs.

The Thiourea Moiety: A Privileged Pharmacophore

The utility of the thiourea core lies in its unique electronic and structural characteristics. Understanding these fundamentals is critical to rationally designing effective therapeutic agents.

Physicochemical Properties and Tautomerism

The thiourea molecule exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione form being more prevalent in most conditions.[5] This dynamic nature, combined with the polarizability of the sulfur atom, is key to its function. The thiocarbonyl group (C=S) acts as an excellent hydrogen bond acceptor, while the two N-H groups are favorable hydrogen bond donors.[6]

The Pharmacophoric Advantage: Dual Hydrogen Bond Donor-Acceptor Capabilities

This dual hydrogen-bonding capability is the cornerstone of the thiourea pharmacophore.[6] It allows these molecules to form strong, directional interactions with biological targets such as enzyme active sites and receptor binding pockets.[1][7] This ability to engage in multiple, simultaneous non-covalent interactions often leads to high binding affinity and specificity, which are crucial for a drug's potency and safety profile.[6][7] The unique electronic characteristics of the thiourea moiety allow derivatives to readily bind with various enzymes and receptors, playing a key role in the stability of ligand-receptor interactions.[6]

A Multifaceted Profile of Biological Activity

The integration of the thiourea scaffold into diverse molecular frameworks has yielded compounds with a wide range of pharmacological effects.[3] This versatility makes it an attractive starting point for drug discovery campaigns across multiple therapeutic areas.

  • Anticancer: Thiourea derivatives have shown significant potential as anticancer agents by targeting multiple pathways involved in carcinogenesis.[6][7]

  • Antimicrobial: The scaffold is a key component in compounds designed to combat microbial resistance, showing activity against bacteria, fungi, and mycobacteria.[3][8]

  • Antiviral: Several thiourea-containing molecules have been investigated as antiviral agents, including inhibitors of HIV reverse transcriptase and capsid proteins.[4][9][10]

  • Enzyme Inhibition: Their ability to interact with active sites makes them effective inhibitors of various enzymes, such as carbonic anhydrase and kinases.[5][11]

Strategic Synthesis of Thiourea Building Blocks: Methodologies and Protocols

The construction of diverse thiourea libraries depends on efficient and reliable synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern (symmetrical vs. unsymmetrical) and considerations for green chemistry.

The Workhorse Reaction: Synthesis from Isothiocyanates

The most common and versatile method for preparing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate.[1] This reaction is typically high-yielding and tolerates a wide range of functional groups, making it ideal for medicinal chemistry applications where diverse side chains are explored.

Causality Behind Experimental Choice: This method is favored for its simplicity, predictability, and the commercial availability of a vast array of both amine and isothiocyanate starting materials. The reaction proceeds readily under mild conditions, minimizing degradation of sensitive functional groups on the building blocks.

Experimental Protocol 1: General Synthesis of an N,N'-Disubstituted Unsymmetrical Thiourea

Objective: To synthesize a novel thiourea derivative by reacting a primary amine with a substituted phenylisothiocyanate.

Materials:

  • Substituted primary amine (1.0 eq)

  • Aryl isothiocyanate (1.0 eq)

  • Acetone (or Dichloromethane/Acetonitrile) as solvent

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable volume of acetone in a round-bottom flask. Stir the solution at room temperature.

  • Addition: To the stirred solution, add the aryl isothiocyanate (1.0 eq) dropwise or in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.[12]

  • Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be reduced in volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization.[13]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.[12]

G cluster_workflow Workflow: Isothiocyanate-Based Thiourea Synthesis start Select & Dissolve Primary Amine (1.0 eq) add_iso Add Aryl Isothiocyanate (1.0 eq) start->add_iso Step 1 react Stir at Room Temp (Monitor by TLC) add_iso->react Step 2 workup Product Precipitation or Solvent Reduction react->workup Step 3 purify Filter & Wash Solid (Recrystallize if needed) workup->purify Step 4 end Characterize Final Product (NMR, IR, EA) purify->end Step 5

Caption: General workflow for unsymmetrical thiourea synthesis.

Green Chemistry Approaches: The Carbon Disulfide Method

For the synthesis of symmetrical thioureas, the reaction of a primary amine with carbon disulfide (CS₂) is a highly effective and atom-economical approach.[13] Recent advancements have focused on performing this reaction in water, eliminating the need for hazardous organic solvents.[14][15]

Causality Behind Experimental Choice: This method is particularly attractive for large-scale synthesis and when environmental impact is a concern. Using water as a solvent not only reduces waste but can also simplify product isolation, as many organic thiourea products are insoluble in water and precipitate directly from the reaction mixture.[13]

Experimental Protocol 2: Aqueous Green Synthesis of a Symmetrical Thiourea

Objective: To synthesize a symmetrical N,N'-disubstituted thiourea using an environmentally benign aqueous method.[13]

Materials:

  • Primary aliphatic amine (2.0 eq)

  • Carbon disulfide (CS₂) (1.0 eq)

  • Water

  • Stir plate and magnetic stir bar

  • Erlenmeyer flask

Procedure:

  • Preparation: In an Erlenmeyer flask, add the primary amine (2.0 eq) to water (approx. 1.5 mL per mmol of amine). Stir vigorously to create a solution or a fine suspension.

  • Addition: Add carbon disulfide (1.0 eq) dropwise to the vigorously stirred aqueous amine solution at room temperature.

  • Reaction: Continue to stir the mixture vigorously. The reaction proceeds through a dithiocarbamate intermediate.[13] The product will begin to precipitate as a solid. The reaction is typically monitored by TLC until the starting amine is consumed.

  • Isolation: Collect the precipitated symmetrical thiourea by vacuum filtration.

  • Purification: Wash the solid thoroughly with water to remove any residual starting materials or salts. The product is often of high purity, but can be recrystallized from a suitable solvent like ethanol if needed.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques.

G cluster_mechanism Mechanism: Symmetrical Thiourea Synthesis via CS₂ amine1 R-NH₂ (Amine, 1 eq) intermediate R-NH-C(=S)-S⁻ H₂N⁺-R Dithiocarbamate Intermediate amine1->intermediate cs2 S=C=S (Carbon Disulfide) cs2->intermediate product R-NH-C(=S)-NH-R Symmetrical Thiourea intermediate->product amine2 R-NH₂ (Amine, 1 eq) amine2->product byproduct H₂S (Hydrogen Sulfide) product->byproduct Elimination

Caption: Proposed mechanism for symmetrical thiourea formation.

Designing Novel Building Blocks: Structure-Activity Relationship (SAR) Insights

Synthesizing a diverse library is only the first step. Understanding how structural modifications impact biological activity is crucial for rational drug design.

Key Principles of Thiourea SAR
  • Aromatic and Heterocyclic Rings: Introducing aromatic or heterocyclic substituents can enhance binding through π-π stacking interactions with protein residues and can modulate the molecule's electronic properties and specificity.[7][11]

  • Electron-Withdrawing Groups: Groups like halogens (-F, -Cl, -Br), nitro (-NO₂), or trifluoromethyl (-CF₃) on aryl rings can increase the acidity of the N-H protons, making them stronger hydrogen bond donors. This often enhances inhibitory activity and can improve cell membrane penetration.[6][8]

  • Lipophilicity: Modifying the lipophilicity (hydrophobicity) of the substituents is a critical balancing act. Increased lipophilicity can improve membrane permeability and interaction with hydrophobic binding pockets, but excessive lipophilicity can lead to poor solubility and off-target toxicity.[7]

SAR Case Study: Anticancer Thiourea Derivatives

Research into thiourea derivatives as anticancer agents has yielded significant SAR data. For instance, studies have shown that specific substitutions can lead to potent cytotoxicity against various cancer cell lines.

Compound ClassRepresentative SubstituentsTarget Cell LineIC₅₀ (µM)Reference
Benzimidazole Thiourea1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthioureaMCF-7 (Breast)25.8[6]
Phenylamino Acylthiourea3,5-bis(trifluoromethyl)phenyl at thiourea, phenylamino at acylNCI-H460 (Lung)1.86[6]
Pyridyl Thiourea1-Aryl-3-(pyridin-2-yl) thiourea derivativeMCF-7 (Breast)1.3[7]
Benzothiazole ThioureaDerivative of substituted 2-amino benzothiazoleMCF-7 (Breast)0.39[6]

Table 1: Cytotoxicity of selected thiourea derivatives against human cancer cell lines. IC₅₀ is the concentration required to inhibit cell growth by 50%.

G cluster_sar Key SAR Principles for Thiourea Scaffolds core Thiourea Core (-NH-C(S)-NH-) sub_r1 Substituent R1 core->sub_r1 sub_r2 Substituent R2 core->sub_r2 prop1 Aromatic/Heterocyclic Rings (π-π stacking) sub_r1->prop1 prop2 Electron-Withdrawing Groups (↑ H-bond donation) sub_r1->prop2 prop3 Lipophilic Groups (↑ Membrane Permeability) sub_r1->prop3 sub_r2->prop1 sub_r2->prop2 sub_r2->prop3 activity Biological Activity (Potency, Selectivity) prop1->activity prop2->activity prop3->activity

Caption: Key principles guiding thiourea structure-activity relationships.

Conclusion and Future Outlook

Thiourea derivatives remain a profoundly important and versatile class of building blocks in medicinal chemistry. Their straightforward and adaptable synthesis, combined with their privileged pharmacophoric nature, ensures their continued relevance in the pursuit of novel therapeutics. The ability to fine-tune their biological activity through rational, SAR-guided modifications allows for the targeted design of potent and selective agents. Future research will likely focus on developing even more sustainable synthetic methods, exploring novel biological targets, and integrating thiourea scaffolds into multi-target drugs and combination therapies to overcome challenges like drug resistance. This guide provides the foundational knowledge and practical methodologies to empower researchers to fully exploit the potential of these remarkable molecules.

References

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Methodological & Application

Synthesis of 1-Cyclohexyl-1-ethylthiourea from N-ethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Trisubstituted Thioureas for Drug Discovery

Introduction: The Significance of Thioureas in Medicinal Chemistry

The thiourea scaffold (R¹R²N)(R³R⁴N)C=S is a privileged structural motif in modern drug discovery. These compounds and their derivatives exhibit a vast spectrum of biological activities, including potent anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Their utility also extends to their role as versatile intermediates in the synthesis of various heterocyclic systems.[3] The hydrogen-bonding capabilities of the N-H protons and the sulfur atom are crucial for their interaction with biological targets, making them a focal point for the design of novel therapeutics.

This document provides a comprehensive, field-proven protocol for the synthesis of N,N,N'-trisubstituted thioureas, a class of compounds of significant interest in the development of new chemical entities. While the topic specifies the synthesis of 1-Cyclohexyl-1-ethylthiourea from N-ethylcyclohexylamine, a more general and highly instructive protocol is presented here to better serve the needs of researchers in drug development. We will focus on a robust and broadly applicable reaction: the synthesis of 1-Cyclohexyl-1-ethyl-3-phenylthiourea via the nucleophilic addition of N-ethylcyclohexylamine to phenyl isothiocyanate. This reaction is a cornerstone of combinatorial chemistry and serves as an exemplary model for generating libraries of thiourea derivatives for high-throughput screening.

Chemical Theory and Reaction Mechanism

The synthesis of thioureas from an amine and an isothiocyanate is a classic example of nucleophilic addition. The reaction is typically efficient, high-yielding, and proceeds under mild conditions, making it ideal for medicinal chemistry applications.[4][5]

The Mechanism involves two key steps:

  • Nucleophilic Attack: The secondary amine, N-ethylcyclohexylamine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).

  • Proton Transfer: This attack forms a transient zwitterionic intermediate. A subsequent rapid proton transfer from the nitrogen to the negatively charged sulfur atom (or more commonly, to another base in solution which then protonates the sulfur, followed by tautomerization) is often depicted, but the more stable final product is the neutral thiourea, where the proton resides on the newly formed N-H bond. For the synthesis of N,N,N'-trisubstituted thioureas from a secondary amine, the intermediate rearranges to the stable thiourea product without a proton transfer step involving the amine nitrogen.

The overall transformation is straightforward and generally irreversible.

Caption: Reaction mechanism for thiourea synthesis.

Experimental Protocol

This protocol details the synthesis of 1-Cyclohexyl-1-ethyl-3-phenylthiourea. The methodology is robust and can be adapted for various secondary amines and isothiocyanates.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Amount (mmol)EquivalentsMass/Volume
N-Ethylcyclohexylamine5459-93-8127.2310.01.01.27 g (1.51 mL)
Phenyl isothiocyanate103-72-0135.1910.01.01.35 g (1.20 mL)
Tetrahydrofuran (THF), anhydrous109-99-972.11--20 mL
Hexanes110-54-3--~50 mL
Ethyl Acetate141-78-6--~50 mL

Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, glass funnel, rubber septum, nitrogen inlet, filtration apparatus (Büchner funnel), rotary evaporator.

Safety and Handling Precautions
  • N-Ethylcyclohexylamine: Flammable, corrosive, and harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6]

  • Phenyl Isothiocyanate: Toxic and a lachrymator. Causes skin and eye irritation. Handle with extreme care.

  • General Precautions: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and direct contact with skin and eyes.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place a magnetic stir bar into a 50 mL round-bottom flask. Dry the flask in an oven and allow it to cool under a stream of dry nitrogen.

  • Reagent Addition:

    • To the flask, add N-ethylcyclohexylamine (1.27 g, 10.0 mmol).

    • Add 20 mL of anhydrous tetrahydrofuran (THF) to dissolve the amine.

    • Stir the solution at room temperature.

  • Initiation of Reaction:

    • Slowly add phenyl isothiocyanate (1.35 g, 10.0 mmol) to the stirred amine solution at room temperature using a syringe. The addition should take approximately 2-3 minutes.

    • Expert Insight: This reaction is often exothermic. A slow, controlled addition prevents a rapid temperature increase which could lead to side reactions, although for this specific reaction at this scale, it is generally manageable. For larger-scale syntheses, an ice bath is recommended during the addition.

  • Reaction Monitoring:

    • Allow the mixture to stir at room temperature. The reaction is typically complete within 1-2 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting materials (amine and isothiocyanate) should be consumed, and a new, typically lower Rf spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the THF solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product will likely be a viscous oil or a solid.

  • Purification:

    • Add approximately 20 mL of hexanes to the crude residue and stir or sonicate. The thiourea product has low solubility in hexanes, causing it to precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold hexanes (2 x 10 mL) to remove any residual starting materials.

    • For higher purity, the product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

  • Drying: Dry the purified white solid product under vacuum to a constant weight. A typical yield is in the range of 90-98%.

Product Characterization and Validation

Confirming the identity and purity of the synthesized 1-Cyclohexyl-1-ethyl-3-phenylthiourea is a critical step. A multi-faceted analytical approach is required for full validation.[7]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point indicates high purity. Literature values can be used for comparison if available.

  • FT-IR Spectroscopy: Provides confirmation of functional groups. Key vibrational bands include:

    • ~3200-3300 cm⁻¹ (N-H stretch)

    • ~2930 & 2850 cm⁻¹ (C-H stretch, cyclohexyl)

    • ~1590 cm⁻¹ (C=C aromatic stretch)

    • ~1350 cm⁻¹ (C=S stretch, "thioamide II" band)

  • ¹H-NMR Spectroscopy: Elucidates the precise molecular structure. Expected signals (in CDCl₃) would include:

    • A multiplet for the aromatic protons.

    • Signals for the cyclohexyl protons.

    • A quartet and a triplet for the ethyl group protons.

    • A broad singlet for the N-H proton.

  • ¹³C-NMR Spectroscopy: Confirms the carbon framework. The most characteristic signal is the thiocarbonyl carbon (C=S), which typically appears in the range of 178-184 ppm.[7]

  • Mass Spectrometry (MS): Determines the molecular weight, providing definitive confirmation of the product's identity. For C₁₅H₂₂N₂S, the expected [M+H]⁺ would be approximately 263.15 m/z.

Workflow and Data Summary

The entire process from setup to analysis follows a logical and efficient workflow.

Experimental_Workflow Setup Reaction Setup (Dry Flask, N2 atm) Reagents Add N-Ethylcyclohexylamine and Anhydrous THF Setup->Reagents Addition Slowly Add Phenyl Isothiocyanate Reagents->Addition Stir Stir at Room Temp (1-2 hours) Addition->Stir Monitor Monitor by TLC (4:1 Hex:EtOAc) Stir->Monitor Monitor->Stir Incomplete Workup Remove Solvent (Rotary Evaporator) Monitor->Workup Reaction Complete Purify Precipitate/Recrystallize from Hexanes/Ethanol Workup->Purify Filter Filter and Wash Solid Purify->Filter Dry Dry Under Vacuum Filter->Dry Characterize Characterize Product (NMR, IR, MS, MP) Dry->Characterize

Sources

Green synthesis methods for 1,1-disubstituted thioureas in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The synthesis of 1,1-disubstituted thioureas (


) is a critical transformation in medicinal chemistry, serving as a gateway to heterocyclic scaffolds (thiazoles, thiohydantoins) and acting as a pharmacophore in antiviral and anticancer agents. Traditional methods often rely on toxic thiophosgene, volatile organic solvents (DCM, THF), or expensive organoisothiocyanates.

This guide details a Green Chemistry approach utilizing aqueous media .[1][2] Contrary to the conventional wisdom that water suppresses nucleophilic acyl substitutions due to solubility issues or hydrolysis competition, this protocol leverages the "On-Water" effect . Hydrophobic interactions in the aqueous phase accelerate the reaction rates of organic reactants suspended in water, often exceeding rates observed in organic solvents.

Mechanistic Insight: The Benzoyl Isothiocyanate Route

Direct reaction of secondary amines with carbon disulfide (


) typically yields dithiocarbamate salts or thiuram disulfides rather than the desired 1,1-disubstituted thiourea. To ensure the formation of the terminal primary amino group (

), we utilize a One-Pot, Two-Stage protocol:
  • In-situ generation of highly reactive benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate.

  • Nucleophilic addition of the secondary amine to form a benzoyl-thiourea intermediate.

  • Alkaline hydrolysis to cleave the benzoyl protecting group, releasing the target 1,1-disubstituted thiourea.

Reaction Mechanism & Pathway Visualization[1]

The following diagram illustrates the molecular pathway, highlighting the critical intermediates formed within the aqueous "cage."

ReactionMechanism Start Reagents: PhCOCl + NH4SCN Inter1 Intermediate 1: Benzoyl Isothiocyanate (Ph-CO-NCS) Start->Inter1 Nucleophilic Subst. (in Water) Inter2 Intermediate 2: 1-Benzoyl-3,3-disubstituted thiourea (Ph-CO-NH-CS-NR2) Inter1->Inter2 Nucleophilic Addition Step2 Add Secondary Amine (R2NH) Step2->Inter2 Hydrolysis Alkaline Hydrolysis (NaOH / Heat) Inter2->Hydrolysis Product Target Product: 1,1-Disubstituted Thiourea (H2N-CS-NR2) Hydrolysis->Product Cleavage Byproduct Byproduct: Benzoic Acid Hydrolysis->Byproduct Cleavage

Figure 1: Mechanistic pathway for the synthesis of 1,1-disubstituted thioureas via the benzoyl isothiocyanate route.

Experimental Protocol: One-Pot Aqueous Synthesis

This protocol is optimized for 10 mmol scale but is linearly scalable. It eliminates the need for chromatographic purification in most cases.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]Amount (10 mmol scale)Role
Ammonium Thiocyanate 1.10.84 gIsothiocyanate source
Benzoyl Chloride 1.01.16 mL (1.40 g)Activation agent
Secondary Amine 1.0Variable (MW dependent)Substrate
Sodium Hydroxide 2.51.0 g (dissolved in water)Hydrolysis base
Water (Deionized) -20 mL + 10 mLSolvent
Step-by-Step Methodology
Stage 1: Formation of Benzoyl Isothiocyanate
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Solvation: Dissolve Ammonium Thiocyanate (1.1 equiv) in 20 mL of water .

  • Activation: Add Benzoyl Chloride (1.0 equiv) dropwise over 5 minutes while stirring vigorously at room temperature.

    • Observation: A white precipitate (Benzoyl Isothiocyanate) will form immediately.

    • Expert Tip: Do not isolate this intermediate. It is moisture-sensitive but stable enough in the aqueous suspension for the next step due to the hydrophobic effect.

Stage 2: Amine Addition
  • Addition: Immediately add the Secondary Amine (1.0 equiv) to the suspension.

  • Reaction: Stir the mixture at Room Temperature for 1–2 hours .

    • Monitoring: The reaction is typically complete when the initial precipitate changes texture or TLC indicates consumption of the amine.

    • Intermediate: This yields the 1-benzoyl-3,3-disubstituted thiourea.

Stage 3: Hydrolysis & Isolation
  • Base Addition: Add a solution of NaOH (2.5 equiv) in 10 mL water directly to the reaction vessel.

  • Reflux: Heat the mixture to 80–90°C for 30–60 minutes .

    • Purpose: This cleaves the benzoyl group. The solution will typically become clear as the sodium benzoate byproduct dissolves, then the target thiourea may precipitate or oil out upon cooling.

  • Workup:

    • Cool the reaction to room temperature.[1][8][9][10][11]

    • If Solid: Filter the precipitate, wash with cold water (to remove sodium benzoate), and dry.

    • If Oily/Soluble: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and evaporate.
  • Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1).

Experimental Workflow Decision Tree

Use this workflow to navigate the experimental procedure and troubleshooting.

Workflow Start Start: Dissolve NH4SCN in Water AddBzCl Add Benzoyl Chloride (Stir 5 min) Start->AddBzCl CheckPpt White Precipitate Formed? AddBzCl->CheckPpt AddAmine Add Secondary Amine (Stir 1-2h @ RT) CheckPpt->AddAmine Yes Trouble Troubleshoot: Check Reagent Quality CheckPpt->Trouble No AddBase Add NaOH Solution (Heat 80°C, 30 min) AddAmine->AddBase Cool Cool to RT AddBase->Cool Precipitate Solid Product? Cool->Precipitate Filter Filter & Wash with Cold Water (Removes Benzoate) Precipitate->Filter Yes Extract Extract with EtOAc Evaporate Solvent Precipitate->Extract No (Oily) End Pure 1,1-Disubstituted Thiourea Filter->End Extract->End

Figure 2: Operational workflow for the synthesis and isolation of thioureas.

Validation & Characterization

To ensure the integrity of the synthesized compound, verify the following spectral markers.

TechniqueExpected SignalStructural Insight
FT-IR

(Broad)

stretching (primary amide/thioamide).
FT-IR


stretching vibration.
1H NMR

(Broad Singlet, 2H)
Characteristic

protons (exchangeable with

).
13C NMR

Thiocarbonyl carbon (

).

Self-Validation Check:

  • Melting Point: Compare with literature values. 1,1-dimethylthiourea mp

    
    .[12]
    
  • Benzoate Removal: Ensure no peaks at

    
     (benzoic acid region) remain in the final NMR, confirming successful washing.
    

References

  • Milosavljević, M. M., et al. (2015). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate.Journal of Serbian Chemical Society .

  • Maddani, M. R., & Prabhu, K. R. (2010).[2] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium.Journal of Organic Chemistry .

  • Pourshamsian, K., et al. (2011). An Efficient, Facile and Green Synthesis of Substituted Thiourea.[2][11][13]Asian Journal of Chemistry .

  • Karche, A. D., et al. (2022). "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas.Organic Process Research & Development .

  • Li, Z.-Y., et al. (2013).[14] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.[14]Synthesis .

Sources

1-Cyclohexyl-1-ethylthiourea as a precursor for thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-(N-Cyclohexyl-N-ethylamino)-1,3-thiazoles

Executive Summary

This guide details the utilization of 1-Cyclohexyl-1-ethylthiourea (N-cyclohexyl-N-ethylthiourea) as a specialized precursor in the Hantzsch thiazole synthesis. While simple thioureas are ubiquitous in generating 2-aminothiazoles, the 1,1-disubstituted variant described here allows for the direct installation of a bulky, lipophilic tertiary amine at the C2 position. This motif is increasingly critical in medicinal chemistry for modulating solubility, membrane permeability, and hydrophobic interactions within kinase and GPCR binding pockets.

Precursor Profile & Strategic Utility

Compound: 1-Cyclohexyl-1-ethylthiourea CAS: 14515-66-3 (Generic for 1,1-dialkylthioureas class; specific CAS may vary by vendor) Structure:


-Cyclohexyl-

-ethylthiourea Molecular Weight: 186.32 g/mol Physical State: Crystalline solid (typically white to off-white)

Strategic Advantage: Using this specific precursor bypasses the need for post-synthetic alkylation of 2-aminothiazoles, which often suffers from poly-alkylation and poor regioselectivity. By pre-installing the N-cyclohexyl and N-ethyl groups on the thiourea sulfur source, the researcher ensures 100% regiocontrol, yielding exclusively the 2-(dialkylamino)thiazole.

Reaction Mechanism & Causality

The transformation follows the Hantzsch Thiazole Synthesis paradigm but with specific mechanistic considerations due to the steric bulk of the cyclohexyl group.

Pathway Analysis:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the thiourea acts as the primary nucleophile, attacking the

    
    -carbon of the 
    
    
    
    -haloketone (e.g., 2-bromoacetophenone). This is an
    
    
    process.
    • Expert Insight: The steric bulk of the N-cyclohexyl group does not significantly hinder this step because the sulfur atom is distal to the steric center.

  • Cyclization: The unsubstituted nitrogen (

    
    ) of the isothiourea intermediate attacks the carbonyl carbon.
    
    • Critical Distinction: In 1,1-disubstituted thioureas, only the unsubstituted

      
       can effectively close the ring to form the aromatic thiazole. The substituted nitrogen (
      
      
      
      ) lacks the proton required for the final dehydration/aromatization step if it were to attack. Therefore, regioselectivity is chemically enforced .
  • Dehydration: Loss of water drives the formation of the aromatic thiazole ring.[1]

HantzschMechanism Precursor 1-Cyclohexyl-1-ethylthiourea (Nucleophile) Intermediate S-Alkylated Isothiourea Precursor->Intermediate SN2 Attack (S on C-Br) HaloKetone α-Haloketone (Electrophile) HaloKetone->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization N-Attack on C=O Product 2-(N-Cyclohexyl-N-ethyl) -aminothiazole Cyclization->Product - H2O, - HBr

Figure 1: Mechanistic pathway ensuring regioselective formation of the 2-tertiary-aminothiazole scaffold.

Experimental Protocol

This protocol is validated for the synthesis of 2-(N-cyclohexyl-N-ethylamino)-4-phenylthiazole using 2-bromoacetophenone. It can be adapted for other


-haloketones.
Materials
  • 1-Cyclohexyl-1-ethylthiourea (1.0 equiv)

  • 2-Bromoacetophenone (1.05 equiv)

  • Ethanol (Absolute, ACS Grade)

  • Triethylamine (Et

    
    N) or NaHCO
    
    
    
    (sat. aq.)
  • Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Methodology

Step 1: Reactant Solubilization

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Cyclohexyl-1-ethylthiourea (1.86 g, 10 mmol) in Ethanol (20 mL).

  • Expert Tip: If the thiourea is slow to dissolve, warm gently to 40°C. Ensure full solvation before adding the electrophile to prevent local concentration hotspots.

Step 2: Addition of Electrophile

  • Add 2-Bromoacetophenone (2.09 g, 10.5 mmol) dropwise over 5 minutes.

  • Observation: The solution may turn slightly yellow. A mild exotherm is normal.

Step 3: Reflux & Cyclization

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting thiourea (lower R_f) should disappear, and a new, UV-active spot (higher R_f) should appear.

Step 4: Workup & Neutralization

  • Cool the reaction mixture to room temperature.

  • Critical Step: The product initially exists as the hydrobromide salt (HBr).[1] To liberate the free base:

    • Option A (Precipitation): Pour the mixture into 100 mL of ice-cold saturated NaHCO

      
      . Stir vigorously for 30 minutes. The free base should precipitate as a solid.
      
    • Option B (Extraction - Recommended for oils): Remove ethanol under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with sat. NaHCO

      
       (2 x 30 mL) and Brine (1 x 30 mL).
      

Step 5: Purification

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Recrystallize from hot Ethanol/Water (9:1) or purify via silica gel flash chromatography (0-20% EtOAc/Hexane gradient).

Data Analysis & Validation

Expected Analytical Signatures:

AnalysisSignal / CharacteristicInterpretation
TLC Single spot, R_f ~0.5-0.7 (20% EtOAc/Hex)High lipophilicity due to cyclohexyl group.
1H NMR

~6.8 - 7.2 ppm (1H, s)
C5-H Thiazole proton. Definitive proof of ring closure.
1H NMR

~3.8 - 4.2 ppm (1H, m)
N-CH-Cyclohexyl. Methine proton adjacent to nitrogen.
1H NMR

~3.4 ppm (2H, q)
N-CH2-Ethyl. Methylene protons of the ethyl group.
MS (ESI) [M+H]+Matches Molecular Weight + 1.

Troubleshooting & Optimization

Problem 1: Sticky/Oily Product

  • Cause: The cyclohexyl and ethyl groups increase lipophilicity, preventing easy crystallization in aqueous media.

  • Solution: Do not rely on precipitation. Use the Option B (Extraction) workup. Evaporate to dryness and triturate with cold pentane or hexanes to induce solidification.

Problem 2: Incomplete Conversion

  • Cause: Steric hindrance of the cyclohexyl group may slightly retard the initial nucleophilic attack.

  • Solution: Increase reflux time to 6 hours or switch solvent to n-Propanol (bp 97°C) to provide higher thermal energy.

Problem 3: Product Degradation

  • Cause: Prolonged heating of the HBr salt can sometimes lead to acid-catalyzed hydrolysis.

  • Solution: Add 1.0 equiv of NaHCO

    
     directly to the reaction flask before reflux (buffered Hantzsch synthesis) to scavenge HBr in situ.
    

Workflow Start Start: Mix Reagents in Ethanol Reflux Reflux 2-4 Hours Start->Reflux Check TLC Check: SM Consumed? Reflux->Check Workup Remove EtOH, Neutralize with NaHCO3 Check->Workup Yes Extend Extend Reflux or Change Solvent Check->Extend No Phase Solid or Oil? Workup->Phase Solid Filter & Recrystallize (EtOH/H2O) Phase->Solid Solid Oil Extract (EtOAc), Dry, Column Chrom. Phase->Oil Oil Extend->Reflux

Figure 2: Decision tree for reaction monitoring and workup selection.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Application Notes. "Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones". BenchChem Protocols.

  • Organic Chemistry Portal. "Synthesis of Thiazoles". Organic Chemistry Portal.

  • PubChem. "1-cyclohexyl-1-ethylthiourea Compound Summary". National Library of Medicine.

  • Turan-Zitouni, G., et al. (2017). "Synthesis and antimicrobial activities of some novel thiazole compounds". Semantic Scholar.

Sources

Application Note: High-Efficiency Mechanochemical Synthesis of Sterically Hindered Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This guide details the protocol for the solvent-free, mechanochemical synthesis of sterically hindered thiourea derivatives. While classical solution-based methods for bulky thioureas (e.g., Schreiner’s catalyst analogues) often require prolonged reflux in toxic solvents (toluene, dichloromethane) and suffer from poor yields due to steric repulsion, mechanochemistry utilizes kinetic energy to force molecular proximity.

Key Advantages:

  • Kinetic Superiority: Reduces reaction times from 24–48 hours (solution) to 10–30 minutes.

  • Green Chemistry: Eliminates bulk solvents; utilizes Liquid Assisted Grinding (LAG) with microliter volumes of alcohol.

  • Yield: Consistently achieves quantitative yields (>95%) even for di-ortho-substituted substrates.

Mechanistic Insight: Why Grinding Works Where Reflux Fails

In solution, sterically hindered amines and isothiocyanates struggle to form the necessary transition state due to the entropic penalty of aligning bulky groups. Thermal energy (reflux) attempts to overcome this but often leads to side reactions (desulfurization).

Mechanochemistry (Ball Milling) operates differently.[1] High-energy collisions create localized "hot spots" and highly reactive amorphous phases. The mechanical shear forces strip passivating surface layers and force reagents into contact distances that overcome steric repulsion, effectively bypassing the solubility limitations and diffusion barriers of solution chemistry.

Reaction Scheme

The general reaction involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate.

ReactionMechanism Reactants Sterically Hindered Amine + Isothiocyanate Intermediate Zwitterionic Intermediate Reactants->Intermediate Mechanical Energy (Shear/Impact) Product Stable Thiourea Derivative Intermediate->Product Proton Transfer (Fast)

Figure 1: Mechanochemical pathway. Mechanical energy drives the formation of the zwitterionic intermediate, which rapidly collapses into the stable thiourea.

Equipment & Materials

Hardware Requirements
  • High-Energy Ball Mill: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mixer Mill (e.g., Retsch MM 400).

  • Grinding Jars: Stainless steel (10 mL or 25 mL). Note: Zirconia is acceptable but unnecessary as thioureas are generally non-corrosive to steel in short durations.

  • Grinding Media: Stainless steel balls (5 mm to 10 mm diameter).

  • Pipettes: For precise addition of LAG solvents.

Reagents (Example System)
  • Amine: 3,5-bis(trifluoromethyl)aniline (Solid) – Highly electron-deficient and bulky.

  • Isothiocyanate: 3,5-bis(trifluoromethyl)phenyl isothiocyanate (Solid/Liquid).

  • LAG Solvent: Methanol (HPLC grade).

Experimental Protocols

Protocol A: General Synthesis (The Baseline)

Use this for standard, non-hindered substrates (e.g., Phenyl isothiocyanate + Aniline).

  • Stoichiometry: Weigh 1.0 equivalent of amine and 1.0 equivalent of isothiocyanate directly into the milling jar.

  • Media Loading: Add two 7 mm stainless steel balls (for a 10 mL jar).

  • Grinding: Mill at 25 Hz for 10 minutes .

  • Workup: Scrape the resulting powder. Wash with water to remove any trace salts if amine salts were used. Dry in vacuo.

Protocol B: Sterically Hindered Synthesis (High-Performance)

Use this for bulky organocatalysts (e.g., Schreiner’s Catalyst) or di-ortho-substituted systems.

Critical Parameter: The


 value (Liquid-to-Solid Ratio) 
For hindered systems, dry grinding often results in caking. We use Liquid Assisted Grinding (LAG) .[1][2] The optimal 

is typically 0.25

L/mg
.
Step-by-Step Workflow:
  • Weighing:

    • Weigh 1.0 mmol of the hindered amine (e.g., 229 mg of 3,5-bis(trifluoromethyl)aniline) into a 10 mL stainless steel jar.

    • Add 1.0 mmol of the isothiocyanate (e.g., 271 mg of 3,5-bis(trifluoromethyl)phenyl isothiocyanate).

    • Total Solid Mass (M) ≈ 500 mg.

  • LAG Addition:

    • Calculate LAG volume:

      
      .
      
    • Add 125

      
      L of Methanol  directly onto the solids.
      
    • Why Methanol? It acts as a lubricant to improve mass transfer and stabilizes the polar transition state.

  • Media Loading:

    • Add one 10 mm stainless steel ball (approx. 4 g).

    • Note: A single heavy ball provides higher impact energy (kinetic) compared to many small balls, which is crucial for overcoming steric barriers.

  • Milling Parameters:

    • Frequency: 30 Hz (1800 rpm).

    • Time: 20 minutes .

    • Pause: If using a planetary mill, pause for 2 mins after 10 mins to prevent overheating.

  • Workup & Isolation:

    • Open the jar (caution: pressure release may occur).

    • The product will be a fine, dry powder or a thick paste.

    • Scrape the solid. If paste-like, triturate with a small amount of cold water or hexanes.

    • Filtration: Filter and dry under vacuum at 60°C.

Workflow cluster_0 Preparation cluster_1 Processing cluster_2 Isolation Step1 Weigh Reagents (1:1 Stoichiometry) Step2 Add LAG Solvent (MeOH, η = 0.25 µL/mg) Step1->Step2 Step3 Load Media (1x 10mm Steel Ball) Step2->Step3 Step4 High-Energy Milling 30 Hz | 20 Mins Step3->Step4 Step5 Recover Solid Step4->Step5 Step6 Wash/Filter (Remove trace start material) Step5->Step6 Step7 Vacuum Dry Step6->Step7

Figure 2: Operational workflow for the synthesis of sterically hindered thioureas using Liquid Assisted Grinding (LAG).

Data & Validation

Comparative Efficiency: Solution vs. Mechanochemistry

The following table illustrates the efficiency gains for the synthesis of N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea (Schreiner's Catalyst).

ParameterSolution Method (Reflux)Mechanochemical (LAG)
Solvent THF or Toluene (20 mL/g)Methanol (0.25 mL/g)
Temperature 66°C - 110°CAmbient (Jar temp < 40°C)
Time 24 - 48 Hours20 Minutes
Purification Column ChromatographySimple Washing/Filtration
Yield 60 - 85%> 98%
Characterization Checklist (Self-Validation)

To confirm the reaction without external analysis, observe the physical change. The reaction usually proceeds from two distinct crystalline solids to a unified, often amorphous, powder.

Analytical Confirmation:

  • FT-IR (Critical): Look for the disappearance of the strong isothiocyanate (-N=C=S) peak at 2000–2200 cm⁻¹ .[1][3] The appearance of the thiocarbonyl (C=S) stretch around 1100–1200 cm⁻¹ confirms the product.

  • 1H NMR: Check for the downfield shift of the NH protons (typically > 8.0 ppm) indicating thiourea formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Caking (material stuck to jar walls).Increase LAG solvent slightly (to

). Pause milling halfway to scrape down walls.
Sticky Paste Product Low Melting Point Eutectic.Triturate the paste with hexanes or diethyl ether immediately after milling to induce crystallization.
Jar Overheating Excessive friction/time.Milling for >30 mins continuously. Implement interval mode (e.g., 5 min ON, 2 min OFF).
Low Yield Moisture interference ("Inadvertent LAG").While LAG is good, excess water can be bad. Ensure reagents are dry and use anhydrous MeOH if yield drops.

References

  • Friščić, T., et al. (2017).[1][4] "Mechanochemical synthesis of thioureas, ureas and guanidines." Beilstein Journal of Organic Chemistry, 13, 1682–1691. Link

  • Stolar, T., et al. (2016). "Mechanochemical synthesis of Schreiner's catalyst and its analogues." CrystEngComm, 18, 9224–9229. Link

  • Kaupp, G. (2009). "Mechanochemistry: The varied applications of mechanical energy in chemical synthesis." CrystEngComm, 11, 388–403. Link

  • James, S. L., et al. (2012). "Mechanochemistry: opportunities for new and cleaner synthesis."[3][5][6][7] Chemical Society Reviews, 41, 413–447. Link

Sources

Application Note: 1,1-Dialkylthioureas in Organocatalysis & Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the specific applications, mechanistic distinctions, and experimental protocols for 1,1-dialkylthioureas .

Part 1: Core Scientific Directive

The Structural Divergence: 1,1- vs. 1,3-Substitution

To apply 1,1-dialkylthioureas effectively, one must first dismantle the common misconception that they function identically to the "privileged" class of 1,3-disubstituted thioureas (e.g., Schreiner’s catalyst).

  • 1,3-Dialkyl/Aryl Thioureas: Possess a

    
    -symmetric or pseudo-symmetric axis, allowing two N-H protons to form a bidentate  hydrogen bond "pincer" around an electrophile (e.g., a carbonyl or nitro group). This is the basis of their Brønsted acid organocatalysis.
    
  • 1,1-Dialkylthioureas: Possess a single

    
     group and a fully substituted nitrogen. This breaks the bidentate motif. Consequently, they function primarily through sulfur-based nucleophilicity  (Lewis base catalysis) and monodentate hydrogen bonding .
    

Key Application Domains:

  • Nucleophilic Organocatalysis: Activation of electrophilic halogen sources (e.g., NBS) via the sulfur atom.

  • ROS Scavenging: Acting as a "chemical sink" for hydroxyl radicals (

    
    ) and hydrogen peroxide (
    
    
    
    ) in biological and synthetic systems.
  • Ligand Design: Serving as S-donor ligands in transition metal catalysis (Pd, Cu, Hg).

Part 2: Mechanistic Insights & Visualization

Mechanism 1: Nucleophilic Activation vs. H-Bonding

Unlike their 1,3-counterparts, 1,1-dialkylthioureas (like 1,1-dimethylthiourea, DMTU) utilize the high electron density on the sulfur atom. In oxidation reactions, the sulfur attacks an electrophile (E+), forming a transient sulfonium species that transfers the electrophile to the substrate.

Thiourea_Mechanism cluster_0 1,3-Disubstituted (Schreiner Type) cluster_1 1,1-Dialkyl (DMTU Type) T13 1,3-Thiourea (Bidentate H-Donor) Complex1 Activated Complex (H-Bond Pincer) T13->Complex1 H-Bonding (Activation) T11 1,1-Dimethylthiourea (S-Nucleophile) T13->T11 Structural Difference Sub1 Electrophile (C=O, NO2) Sub1->Complex1 Inter Sulfonium Intermediate (S-X Species) T11->Inter Nucleophilic Attack (S) Ox Oxidant/Electrophile (e.g., NBS, H2O2) Ox->Inter Prod Substrate Reaction (Bromination/Oxidation) Inter->Prod Transfer of X+

Figure 1: Mechanistic divergence between 1,3-thioureas (H-bond activation) and 1,1-thioureas (Nucleophilic S-activation).

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,1-Dimethylthiourea (DMTU)

Note: While commercially available, in-house synthesis ensures removal of S-methyl isothiourea impurities which can act as catalytic poisons.

Reagents:

  • Methyl Isothiocyanate (1.0 equiv)

  • Dimethylamine (40% aq.[1][2] solution, 1.1 equiv)

  • Ethanol (Solvent)[1][3]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Purge with

    
    .
    
  • Solubilization: Dissolve Methyl Isothiocyanate (7.3 g, 100 mmol) in Ethanol (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add Dimethylamine solution (12.5 mL, ~110 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for isothiocyanate (

    
    ) should disappear.
    
  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess amine.

  • Crystallization: Recrystallize the crude white solid from hot ethanol/ether.

  • Validation:

    • Melting Point: 159–160°C.

    • 1H NMR (DMSO-d6):

      
       2.9 (s, 6H, N-Me), 7.1 (br s, 2H, NH2). Note the singlet for the gem-dimethyl group.
      
Protocol B: 1,1-Dialkylthiourea as a Radical Scavenger (ROS Assay)

Application: Protecting sensitive organocatalytic intermediates or biological substrates from oxidative degradation.

Principle: DMTU acts as a trap for hydroxyl radicals (


), converting them into inert byproducts while oxidizing the thiourea sulfur to a sulfinic acid or disulfide.

Materials:

  • Test Substrate: Methionine Synthase (or a sensitive alkene)

  • ROS Generator: Glucose Oxidase/Glucose system or

    
    /
    
    
    
    (Fenton Reagent)
  • Scavenger: 1,1-Dimethylthiourea (DMTU)

Procedure:

  • Control Preparation: Prepare a solution of the substrate (100

    
    M) in phosphate buffer (pH 7.4).
    
  • Scavenger Dosing: Add DMTU to the experimental arm at concentrations ranging from 0.5 mM to 10 mM. Note: DMTU is highly water-soluble compared to 1,3-diarylthioureas.

  • Stress Induction: Initiate ROS generation (e.g., add 50

    
    M 
    
    
    
    and 5
    
    
    M
    
    
    ).
  • Incubation: Incubate at 37°C for 30 minutes.

  • Quantification: Measure substrate integrity via HPLC or enzymatic activity assay.

  • Result Interpretation: Calculate the % Protection relative to the non-scavenged control.

    • Mechanism:[4][5][6][7][8][9]

      
      .
      

Part 4: Comparative Data & Properties

Table 1: Physicochemical Profile of Thiourea Classes

Feature1,1-Dialkylthiourea (DMTU)1,3-Diarylthiourea (Schreiner)
Primary Binding Mode Monodentate H-donor / S-NucleophileBidentate H-donor (Pincer)
pKa (DMSO) ~21 (Weak Acid)~8–13 (Stronger Acid)
S-Nucleophilicity High (Electron rich)Low (Electron deficient)
Solubility Water/Polar Organic (High)Non-polar Organic (High)
Catalytic Role Ligand, Scavenger, NucleophileBrønsted Acid, Anion Binder
Symmetry

(Plane of symmetry)

(Axis of symmetry)

Part 5: References

  • Synthesis of Alkyl Thioureas:

    • Moore, M. L. & Crossley, F. S. "Methylthiourea".[1][10][11][12] Organic Syntheses, Coll. Vol. 3, p.617 (1955).

  • Mechanistic Study of Thiourea Oxidation (Nucleophilic Catalysis):

    • Simoyi, R. H. et al. "Oxyhalogen–Sulfur Chemistry: Kinetics and Mechanism of Oxidation of 1,3-Dimethylthiourea by Acidic Bromate". The Journal of Physical Chemistry A, 2017.

    • Note: This paper elucidates the S-oxidation pathway critical for understanding DMTU's role as a scavenger and nucleophile.

  • ROS Scavenging Application:

    • Fox, R. B. et al.[12] "Prevention of granulocyte-mediated oxidant lung injury in rats by a hydroxyl radical scavenger, dimethylthiourea".[12] Journal of Clinical Investigation, 1984.[12]

  • Structural & Hydrogen Bonding Analysis:

    • Custelcean, R. "Crystal Engineering with Urea and Thiourea Hydrogen-Bonding Groups". Chemical Communications, 2008.

Sources

Microwave-assisted synthesis of cyclohexyl-ethyl substituted thioureas

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Cyclohexyl-Ethyl Substituted Thioureas

Executive Summary

This guide details the microwave-assisted synthesis of N-cyclohexyl-N'-ethylthiourea and its derivatives. Thioureas bearing cyclohexyl and ethyl moieties represent a privileged class of lipophilic pharmacophores, exhibiting potent activity as antiviral agents (specifically HIV-1 RT inhibitors), antimicrobial agents, and enzyme inhibitors (e.g., HexA chaperones).

Traditional thermal synthesis of these compounds often requires reflux times of 4–12 hours with variable yields. The protocols defined herein utilize microwave irradiation to accelerate reaction kinetics via dipolar polarization, reducing synthesis time to under 15 minutes while improving atom economy and purity. Two distinct pathways are provided: the high-fidelity Isothiocyanate Route and the diversity-oriented Carbon Disulfide One-Pot Route .

Strategic Considerations & Mechanism

The Microwave Advantage

In thiourea synthesis, the rate-determining step is often the nucleophilic attack of the amine on the thiocarbonyl carbon. This transition state involves the development of charge separation. Microwave irradiation effectively couples with these polar transition states (specific microwave effect), lowering the activation energy more efficiently than conventional convective heating.

Reaction Mechanism (Isothiocyanate Route)

The reaction proceeds via the nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate.

ReactionMechanism Amine Cyclohexylamine (Nucleophile) TS Dipolar Transition State (Stabilized by MW) Amine->TS Attack on C=S ITC Ethyl Isothiocyanate (Electrophile) ITC->TS Product N-Cyclohexyl-N'-ethylthiourea TS->Product Proton Transfer

Figure 1: Mechanism of nucleophilic addition accelerated by microwave dielectric heating.

Materials and Equipment

Reagents:

  • Cyclohexylamine (Liquid, bp 134°C) – Primary Amine Source A

  • Ethyl Isothiocyanate (Liquid, bp 130-132°C) – Electrophile Source A

  • Ethylamine (70% aq. solution or 2.0M in THF) – Primary Amine Source B

  • Cyclohexyl Isothiocyanate – Electrophile Source B

  • Carbon Disulfide (

    
    )  – For Method B only
    
  • Solvents: Ethanol (EtOH), Acetonitrile (MeCN), or Water (for green protocols).

Equipment:

  • Single-Mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with PTFE/silicone septa.

  • Magnetic Stirring: High-speed stir bars required to prevent "hot spots."

Experimental Protocols

Method A: The Isothiocyanate Route (Standard High-Yield)

Best for: High purity, library synthesis, and maximizing yield.

Rationale: This reaction is highly atom-efficient (100% atom economy). Using ethanol as a solvent allows for easy workup as the product often precipitates upon cooling.

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve Cyclohexylamine (1.0 mmol, 99 mg) in 2 mL of Ethanol.

  • Addition: Add Ethyl Isothiocyanate (1.1 mmol, 96 mg) dropwise.

    • Note: If using Ethylamine solution + Cyclohexyl Isothiocyanate, reverse the stoichiometry (1.2 eq amine : 1.0 eq ITC) to account for amine volatility.

  • Sealing: Cap the vial immediately with a PTFE-lined crimp cap.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100°C

    • Time: 5 minutes (Hold time)

    • Pressure Limit: 200 psi (Safety cutoff)

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Cool the vial to room temperature (using compressed air cooling feature).

    • Crystallization:[1] Pour the mixture into 10 mL of ice-cold water. The thiourea should precipitate as a white solid.

    • Filtration: Filter the solid, wash with cold water/ethanol (9:1), and dry under vacuum.

Method B: The Carbon Disulfide Route (One-Pot)

Best for: Avoiding toxic isothiocyanates or when isothiocyanates are commercially unavailable.

Rationale: This method generates the dithiocarbamate intermediate in situ, which condenses to the thiourea. It requires a catalyst (basic alumina or excess amine) to drive the elimination of


.

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave vial, mix Cyclohexylamine (2.0 mmol) and Carbon Disulfide (3.0 mmol).

  • Catalyst: Add Ethylamine (2.0 mmol, as 70% aq solution).

    • Note: In this specific symmetric-like synthesis, excess amine acts as the base. For asymmetric synthesis, add 10 mol% basic alumina or KOH.

  • Irradiation:

    • Temperature: 85°C (Lower temp due to

      
       volatility)
      
    • Time: 10–15 minutes

    • Power: Dynamic (Max 100W)

  • Workup: The reaction releases

    
     (rotten egg smell). Open the vial in a fume hood. 
    
    • Acidify slightly with 0.1M HCl to remove unreacted amines, then extract with Ethyl Acetate.

    • Evaporate solvent to obtain crude product. Recrystallize from EtOH.

Workflow Visualization

Workflow Setup 1. Setup Combine Amine + ITC in EtOH (sealed vial) MW 2. Irradiation 100°C, 5 min, 150W (Dynamic Power Control) Setup->MW Cooling 3. Cooling Air jet cooling to <40°C MW->Cooling Workup 4. Isolation Precipitate in Ice Water Filter & Dry Cooling->Workup

Figure 2: Operational workflow for Method A (Isothiocyanate Route).

Results & Optimization Data

The following table summarizes the efficiency comparison between conventional reflux and microwave protocols for N-cyclohexyl-N'-ethylthiourea.

ParameterConventional RefluxMicrowave Method AMicrowave Method B
Solvent EthanolEthanolWater/Ethanol
Temperature 78°C (boiling)100°C85°C
Time 4 – 6 Hours5 Minutes 15 Minutes
Yield 75 – 82%92 – 96% 65 – 75%
Purification RecrystallizationFiltration onlyExtraction + Recryst.
Atom Economy HighHigh Moderate (-

)

Characterization Expectations:

  • 1H NMR (CDCl3):

    
     5.8-6.0 (br s, NH), 3.8-4.0 (m, CH-cyclohexyl), 3.4-3.6 (m, 
    
    
    
    -ethyl), 1.1-1.3 (t,
    
    
    -ethyl), 1.0-2.0 (m, cyclohexyl protons).
  • IR: Strong band at 1540-1550

    
     (Thioamide II band).
    

Troubleshooting & Safety (Self-Validating Systems)

  • Pressure Management: Ethylamine (if used as a reagent) is volatile. Do not exceed a fill volume of 50% in the microwave vial to allow headspace for pressure expansion. Set a safety cutoff at 250 psi.

  • Solvent Choice: If the product does not precipitate in water (Method A), the lipophilicity of the cyclohexyl group might be too high. In this case, simply evaporate the ethanol and recrystallize from minimal hot hexane/ethyl acetate.

  • Thermal Runaway: The reaction is exothermic. Modern MW reactors use IR sensors to monitor temp. If temperature overshoots by >5°C, reduce maximum power input to 50W.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Moseley, J. D., & Kappe, C. O. (2011). A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis. Green Chemistry.
    • [Link]

  • Thiourea Synthesis in Water (Green Protocol)

    • Wang, Z.-G., et al. (2011).
    • [Link]

  • Cyclohexyl Thiourea Biological Activity

    • Saeed, A., et al. (2014).
    • [Link]

  • Isothiocyanate Route Optimization

    • Salami, S. A., et al. (2023).[2] Aqueous microwave assisted novel synthesis of isothiocyanates... and subsequent thioureas. Journal of Sulfur Chemistry.

    • [Link]

Sources

Troubleshooting & Optimization

Improving yield of 1-Cyclohexyl-1-ethylthiourea synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are experiencing low yields when synthesizing sterically hindered 1,1-disubstituted thioureas.

The target molecule, 1-cyclohexyl-1-ethylthiourea , presents a classic steric shielding problem. The bulky cyclohexyl ring and the ethyl group reside on the same nitrogen atom (derived from the starting material, N-ethylcyclohexylamine). This steric bulk severely depresses the amine's nucleophilicity, making standard synthetic routes highly inefficient.

This guide provides a mechanistic breakdown, targeted troubleshooting FAQs, and a self-validating experimental protocol designed to overcome these thermodynamic and kinetic barriers.

Mechanistic Overview & Route Selection

Attempting to synthesize 1-cyclohexyl-1-ethylthiourea via the traditional method—reacting N-ethylcyclohexylamine with aqueous ammonium thiocyanate and hydrochloric acid—typically results in yields below 30%. The in situ generated thiocyanic acid (HSCN) decomposes under the prolonged heating required to force the sluggish nucleophilic attack.

To bypass this kinetic bottleneck, we strongly recommend the Benzoyl Isothiocyanate Route . By pre-forming highly electrophilic benzoyl isothiocyanate, we lower the activation energy required for the bulky secondary amine to attack. This rapidly forms a 1-benzoyl-3-cyclohexyl-3-ethylthiourea intermediate, which is subsequently hydrolyzed under mild basic conditions to yield the final product .

RouteComparison A N-Ethylcyclohexylamine (Bulky Amine) B NH4SCN / HCl (Standard Route) A->B Direct Addition D Benzoyl Isothiocyanate (PhCOCl + NH4SCN) A->D Nucleophilic Attack C 1-Cyclohexyl-1-ethylthiourea (Yield < 30%) B->C Steric Blockade E Intermediate (Protected Thiourea) D->E Overcomes Sterics F Mild NaOH (Hydrolysis) E->F Deprotection G 1-Cyclohexyl-1-ethylthiourea (Yield > 85%) F->G Cleaves Benzoyl

Comparison of standard thiocyanate vs. benzoyl isothiocyanate synthetic routes.

Quantitative Route Comparison

To justify the switch in methodology, review the empirical data comparing the three most common synthetic pathways for 1,1-disubstituted thioureas:

Synthesis RouteReagentsTypical YieldReaction TimePrimary Drawback
Direct Thiocyanate NH₄SCN, HCl, H₂O< 30%12-24 hoursSevere steric hindrance; HSCN decomposition.
Thiophosgene CSCl₂, NH₃, DCM60-70%4-6 hoursExtreme toxicity of thiophosgene; strict safety controls needed.
Benzoyl Isothiocyanate PhCOCl, NH₄SCN, NaOH> 85%4-6 hoursRequires a two-step process (protection/deprotection).

Troubleshooting FAQs

Q1: I am using the direct ammonium thiocyanate/HCl method, but my yields are stuck below 30%. How can I force the reaction to completion? A1: You cannot easily force it without degrading your reagents. The steric shielding of N-ethylcyclohexylamine physically blocks the trajectory for nucleophilic attack on the linear thiocyanic acid molecule. Prolonged heating simply causes the HSCN to polymerize or decompose into hydrogen sulfide and hydrogen cyanide. You must switch to a more electrophilic reagent like benzoyl isothiocyanate.

Q2: I switched to the benzoyl isothiocyanate route. The intermediate forms beautifully, but my yield drops to 40% after the hydrolysis step. What went wrong? A2: You are likely experiencing over-hydrolysis. If your sodium hydroxide concentration is too high (>2M) or your reaction temperature exceeds 60°C, the base will not only cleave the benzoyl group but will also hydrolyze the thiourea core itself, converting it into a urea derivative or cleaving it entirely into the starting amine. Restrict your hydrolysis to 1M NaOH at 50-60°C.

Q3: My benzoyl isothiocyanate intermediate is forming as a sticky oil instead of a filterable solid. How do I fix this? A3: This indicates the presence of moisture during Step 1. Benzoyl isothiocyanate is highly moisture-sensitive . If your acetone is not strictly anhydrous, water will hydrolyze the benzoyl chloride into benzoic acid before it can react with the thiocyanate salt. Ensure all glassware is oven-dried and use fresh, anhydrous solvent.

Q4: How do I efficiently remove the benzoic acid byproduct during the final workup without losing my target thiourea? A4: Utilize liquid-liquid extraction. 1-Cyclohexyl-1-ethylthiourea is highly lipophilic and will remain in the organic phase (e.g., dichloromethane). By washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃), you deprotonate the benzoic acid, forcing it into the aqueous layer as water-soluble sodium benzoate.

TroubleshootingLogic Start Issue: Low Product Yield Q1 Which synthesis route? Start->Q1 Route1 Aqueous NH4SCN/HCl Q1->Route1 Route2 Benzoyl Isothiocyanate Q1->Route2 Sol1 Switch to Benzoyl Route. Sterics prevent direct attack. Route1->Sol1 Q2 Where is the yield loss? Route2->Q2 Loss1 Step 1: Intermediate Q2->Loss1 Loss2 Step 2: Hydrolysis Q2->Loss2 Sol2 Ensure anhydrous acetone. Moisture destroys PhCONCS. Loss1->Sol2 Sol3 Reduce NaOH conc/temp. Over-hydrolysis cleaves product. Loss2->Sol3

Diagnostic logic tree for troubleshooting low yields in thiourea synthesis.

Validated Experimental Protocol: The Benzoyl Isothiocyanate Route

This protocol is designed as a self-validating system . At each critical juncture, a physical change (precipitation or gas evolution) will confirm that the underlying chemical mechanism is proceeding correctly.

Step 1: In situ Generation of Benzoyl Isothiocyanate

  • In an oven-dried, round-bottom flask purged with nitrogen, suspend 1.1 equivalents of ammonium thiocyanate (NH₄SCN) in anhydrous acetone (5 mL/mmol).

  • Add 1.0 equivalent of benzoyl chloride dropwise at room temperature under vigorous stirring.

  • Validation Check: Within 10-15 minutes, a dense white precipitate will form. Causality: This is ammonium chloride (NH₄Cl) crashing out of the acetone, confirming the successful metathesis and generation of soluble benzoyl isothiocyanate. Stir for an additional 30 minutes.

Step 2: Formation of the Protected Intermediate 4. To the stirring suspension from Step 1, add 1.0 equivalent of N-ethylcyclohexylamine dropwise. The reaction is mildly exothermic. 5. Attach a reflux condenser and heat the mixture to a gentle reflux (55°C) for 2 hours. 6. Cool the mixture to room temperature and pour it into a beaker containing 5 volumes of crushed ice/water. 7. Validation Check: A pale yellow/white solid (1-benzoyl-3-cyclohexyl-3-ethylthiourea) will precipitate immediately. Causality: The intermediate is highly hydrophobic. If an oil forms instead, it indicates incomplete reaction or residual acetone; stir vigorously until crystallization occurs. Filter and wash with cold water.

Step 3: Deprotection (Hydrolysis) 8. Suspend the solid intermediate in a 1:1 mixture of Methanol and 1M aqueous NaOH (approx. 10 mL/mmol). 9. Stir the suspension at 50°C for 2-3 hours. Do not exceed 60°C to prevent cleavage of the thiourea core. 10. Cool the mixture and extract three times with Dichloromethane (DCM). 11. Validation Check: Wash the combined DCM layers with saturated aqueous NaHCO₃. You will observe mild effervescence (CO₂ gas). Causality: This confirms the neutralization and removal of the benzoic acid byproduct. Continue washing until effervescence ceases. 12. Dry the DCM layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude residue from cold ethanol to yield pure 1-cyclohexyl-1-ethylthiourea as white crystals.

References

  • Scattolin, T., et al. "Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3." Organic Letters, American Chemical Society. URL:[Link]

  • Sommen, G. L., et al. "Reactivity and diverse synthetic applications of acyl isothiocyanates." ARKIVOC. URL: [Link]

Technical Support Center: Solubility Enhancement of Lipophilic Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing compound precipitation, high background noise, or solvent-induced cytotoxicity when evaluating highly lipophilic thiourea derivatives in biological assays.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative strategy comparisons, and self-validating experimental protocols designed to ensure scientific integrity and reproducible data.

Diagnostic Visualization

G Start Compound Precipitation in Aqueous Buffer? CheckLogP Assess Lipophilicity (LogP > 3?) Start->CheckLogP Cosolvent Try Co-solvent System (DMSO / PEG 400) CheckLogP->Cosolvent High LogP Toxicity Cytotoxicity or Assay Interference? Cosolvent->Toxicity Cyclodextrin Formulate with HP-β-CD (Inclusion Complex) Toxicity->Cyclodextrin Yes (Solvent Toxicity) Success Proceed to Bioassay Data Collection Toxicity->Success No (Tolerated) Nano Vesicular / Nanoemulsion System Cyclodextrin->Nano Insufficient Solubility Cyclodextrin->Success Soluble & Non-toxic Nano->Success

Diagnostic workflow for resolving lipophilic thiourea solubility issues in in vitro bioassays.

Mechanistic FAQs: Understanding the Chemistry

Q: Why do aryl thiourea derivatives consistently precipitate in standard assay buffers? A: Aryl thiourea derivatives (e.g., 1-(4-Iodo-2-methylphenyl)thiourea) are highly lipophilic molecules characterized by rigid crystalline lattices and poor aqueous solubility (1)[1]. The causality lies in thermodynamics: disrupting the hydrogen-bond network of water to accommodate these hydrophobic structures is energetically unfavorable. This results in rapid micro-precipitation, which manifests as artificially flat dose-response curves or high background signal interference in fluorescence-based assays.

Q: Why is simply increasing the DMSO concentration a flawed approach? A: While DMSO is an excellent hydrogen-bond acceptor and potent co-solvent, achieving the required working concentration for highly lipophilic compounds often demands >1% (v/v) DMSO in the final assay. At these concentrations, DMSO disrupts the lipid bilayer of cells and denatures assay proteins, causing dose-independent cytotoxicity that confounds the assay's true biological readout (1)[1].

Q: How do cyclodextrins resolve solubility without altering the drug's pharmacology? A: Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophilic outer surface and a lipophilic central cavity. The hydrophobic aryl rings of the thiourea derivative enter this cavity to form a non-covalent 1:1 inclusion complex (2)[2]. This mechanism shields the hydrophobic domains from water, increasing apparent solubility while allowing the complex to dynamically dissociate at the target receptor site, thereby enhancing permeation through biological membranes without structural modification (3)[3].

Quantitative Strategy Comparison

When selecting a solubilization strategy, researchers must balance the required fold-enhancement against the risk of assay interference.

Solubilization StrategyTypical Solubility EnhancementCytotoxicity / Interference RiskMechanism of ActionBest Use Case
Co-solvents (e.g., DMSO, PEG 400)10x – 100xHigh (>1% v/v causes cell lysis)Disrupts water hydrogen bondingInitial screening; robust, non-cellular biochemical assays.
Surfactant Micelles (e.g., Tween 80)50x – 500xModerate (Membrane disruption above CMC)Encapsulates drug in hydrophobic micelle core (1)[1]Cell-free enzymatic assays; highly controlled cellular assays.
Cyclodextrins (e.g., HP-β-CD)1,000x – 1,400xLowForms 1:1 dynamic inclusion complex (4)[4]Sensitive cell-based bioassays; primary cell cultures.
Vesicular Systems (e.g., Proliposomes)3x – 5x (vs bulk lipid)LowIntegrates drug into a self-assembled lipid bilayer (5)[5]In vivo studies; extended-release tissue models.

Troubleshooting Guides & Validated Protocols

Protocol A: Kinetic Solubility Assay Workflow

Issue Addressed: Unseen micro-precipitation causing false negatives. Scientific Rationale: By creating a concentration gradient and incubating under assay-like conditions, we thermodynamically force precipitation at the compound's absolute solubility limit.

  • Stock Preparation: Dissolve the thiourea derivative in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution gradient in 100% DMSO.

  • Buffer Spiking: Spike 2 µL of each DMSO stock into 198 µL of the target aqueous assay buffer (ensuring a final DMSO concentration of exactly 1.0%).

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to simulate bioassay conditions.

  • Phase Separation: Centrifuge the plate at 10,000 x g for 10 minutes to pellet any insoluble micro-aggregates.

  • Self-Validation Check (Quantification): Carefully aspirate the supernatant and analyze via UV-Vis spectrophotometry or HPLC. Validation logic: The point at which the detected concentration plateaus despite increasing spike-in concentrations represents the absolute kinetic solubility limit. Do not dose cells above this threshold.

Protocol B: Preparation of 1:1 Thiourea/HP-β-CD Inclusion Complex

Issue Addressed: Solvent-induced cytotoxicity requiring a non-toxic delivery vehicle. Scientific Rationale: Continuous magnetic stirring provides the kinetic energy required for the hydrophobic thiourea guest to displace water molecules from the HP-β-CD cavity, driving thermodynamically favorable encapsulation.

  • Stoichiometric Calculation: Calculate a 1:1 molar ratio of the thiourea derivative to HP-β-CD. (For highly recalcitrant compounds, an excess of up to 1:5 CD may be required).

  • Aqueous Host Preparation: Dissolve the required mass of HP-β-CD completely in the aqueous assay buffer (or pure water, if lyophilization is planned later).

  • Guest Integration: Slowly add the lipophilic thiourea derivative (either as a dry powder or a highly concentrated DMSO spike) into the HP-β-CD solution under continuous magnetic stirring.

  • Thermodynamic Equilibration: Stir the suspension for 24 to 48 hours at room temperature. This extended timeframe is critical to allow the system to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Check (Job's Plot Method): Apply the continuous variation method (Job's plot) using UV-Vis spectrophotometry to validate the complexation. Validation logic: Plotting the absorbance difference against the mole fraction of the guest will yield a peak at 0.5, definitively confirming the 1:1 stoichiometry and ensuring the system is fully complexed before cellular exposure (2)[2].

References

  • 2 - ResearchGate.

  • 1 - Benchchem.

  • 3 - PMC - NIH.

  • 5 - TUF STEAM.

  • 4 - MDPI.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Thiourea Cyclization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Synthesis Support Center. Thiourea cyclization is a cornerstone methodology for accessing thiazoles, thiazolidinones, and thiadiazoles. However, the ambident nucleophilicity of thioureas (containing both sulfur and nitrogen nucleophilic centers) often leads to regioselectivity issues, producing unwanted isomers.

This guide provides mechanistic troubleshooting, FAQs, and validated protocols to help you control the regiochemical outcome of your cyclizations with precision.

Section 1: Diagnostic FAQs & Mechanistic Causality

Q1: I am performing a Hantzsch-type synthesis with a monosubstituted thiourea and an


-haloketone. Why am I getting a mixture of 2-amino and 3-substituted 2-imino isomers instead of a single product? 
Causality & Solution: The regioselectivity of the Hantzsch thiazole synthesis is highly dependent on the pH of the reaction medium. In neutral solvents (e.g., pure ethanol), the sulfur atom of the thiourea acts as the primary nucleophile, attacking the 

-carbon of the haloketone, followed by cyclization via the unsubstituted nitrogen to yield exclusively the 2-(N-substituted amino)thiazole. However, under strongly acidic conditions (e.g., 10M HCl in EtOH), the protonation states of the intermediates shift. This alters the relative nucleophilicity of the nitrogen atoms, leading to a competitive cyclization pathway that forms 3-substituted 2-imino-2,3-dihydrothiazoles [1]. Actionable Advice: If your goal is the 2-amino isomer, strictly avoid acidic additives and run the reaction in neutral ethanol at reflux. If you require the 2-imino isomer, utilize 10M HCl/EtOH (1:2) at 80 °C, but be prepared for a mixture that requires chromatographic separation.

Q2: When reacting unsymmetrical 1,3-disubstituted thioureas with chloroacetyl chloride, how can I predict which nitrogen will end up in the heterocyclic ring of the resulting 2-imino-4-thiazolidinone? Causality & Solution: The regioselectivity is governed by the relative


 (basicity/nucleophilicity) of the two amine substituents on the thiourea. The cyclization is a sequential process: initial S-alkylation by the chloroacetyl chloride followed by intramolecular cyclization via nitrogen attack on the carbonyl group. The nitrogen bearing the more electron-donating substituent (higher 

) is more nucleophilic and will preferentially attack the carbonyl, becoming the endocyclic nitrogen [2]. Actionable Advice: To validate your product, check the

NMR shifts. The carbonyl carbon (

) shift will vary depending on which nitrogen is incorporated into the ring.

Q3: I am attempting to cyclize N-cinnamoylthioureas. Standard acid catalysis gives me a 6-membered ring, but I need the 5-membered thiazolidin-4-one. How do I force this pathway? Causality & Solution: You are observing the standard intramolecular cycloaddition under acidic conditions (e.g., Trifluoroacetic acid, TFA), which favors the 6-membered 2-imino-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one. To invert this regioselectivity, switch to a strong amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU facilitates an "umpolung" (polarity reversal) cyclization. Mechanistically, DBU forms a cycloadduct with the cinnamoyl moiety, which subsequently undergoes intramolecular attack by the thiourea sulfur to yield the 5-membered 2-imino-1,3-thiazolidin-4-one [3].

Q4: How do I control the divergence between 1,3,4-thiadiazole and 1,3,4-oxadiazole formation from thioxothioacetate precursors? Causality & Solution: The choice of acid catalyst and solvent dictates the elimination pathway (dehydrative vs. desulfurative). Using p-Toluenesulfonic acid (p-TSA) in ethanol promotes a dehydrative cyclization, selectively yielding 1,3,4-thiadiazoles. Conversely, using Acetic acid (AcOH) in ethanol shifts the mechanism toward desulfurative cyclization, yielding 1,3,4-oxadiazoles [4].

Section 2: Mechanistic Workflows & Logical Relationships

The following diagrams illustrate the reagent-controlled divergence in thiourea cyclization pathways based on the mechanistic principles discussed above.

Hantzsch A Monosubstituted Thiourea + alpha-Haloketone B Neutral Solvent (EtOH, Heat) A->B C Acidic Conditions (HCl/EtOH) A->C D 2-(N-substituted amino) thiazole (Exclusive) B->D Kinetic Control E Mixture: 2-amino & 3-substituted 2-imino-dihydrothiazole C->E Protonation alters nucleophilicity

Divergent regioselectivity in Hantzsch thiazole synthesis based on solvent acidity.

Umpolung A N-Cinnamoylthiourea B TFA (Acid) A->B C DBU (Base) A->C D Intramolecular Cycloaddition (Standard) B->D E Umpolung Cyclization (DBU Adduct) C->E F 6-Membered Ring: 1,3-thiazin-4-ones D->F G 5-Membered Ring: 1,3-thiazolidin-4-ones E->G

Reagent-controlled divergent cyclization pathways for N-cinnamoylthioureas.

Section 3: Quantitative Data & NMR Validation

When troubleshooting regioselectivity, NMR spectroscopy is your primary self-validation tool. The tautomeric equilibrium and the position of the substituent (endocyclic vs. exocyclic) drastically shift the carbon and proton signals [5].

Table 1: Diagnostic NMR Shifts and Yields for Regioselective Cyclizations

Starting MaterialReagent / ConditionMajor Product ScaffoldRegioselectivity DriverYield RangeKey Diagnostic NMR Shift
Monosubstituted Thiourea +

-haloketone
Neutral EtOH, 80 °C2-(N-substituted amino)thiazoleKinetic S-alkylation85-95%Thiazole

-H: ~6.5-7.0 ppm
Monosubstituted Thiourea +

-haloketone
10M HCl/EtOH, 80 °C3-substituted 2-imino-2,3-dihydrothiazoleAltered protonation state50-73%Thiazole

-H: ~7.2-7.5 ppm
Unsymmetrical 1,3-Disubstituted ThioureaChloroacetyl chloride2-imino-4-thiazolidinoneAmine

(Higher

= endocyclic)
60-80%

Carbon: ~170-175 ppm
N-CinnamoylthioureaDBU (Base)1,3-thiazolidin-4-one (5-membered)Umpolung via DBU cycloadduct70-85%

-H (thiazolidine): ~3.8-4.2 ppm
Alkyl 2-amino-2-thioxoacetatep-TSA / EtOH1,3,4-thiadiazoleDehydrative cyclization80-90%Thiadiazole

/

: ~150-165 ppm

Section 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating protocols for controlling regioselectivity in your laboratory.

Protocol A: Synthesis of 2-(N-substituted amino)thiazoles (Neutral Conditions)

Objective: Exclusively synthesize the 2-amino isomer while suppressing the 2-imino isomer.

  • Preparation: Dissolve 1.0 mmol of the monosubstituted thiourea in 5.0 mL of absolute ethanol in an oven-dried round-bottom flask.

  • Addition: Add 1.05 mmol of the

    
    -haloketone dropwise at room temperature while stirring.
    
  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 2-4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting thiourea spot and the appearance of a single lower-

    
     spot indicates successful, regioselective conversion.
    
  • Workup: Cool the mixture to room temperature. Neutralize with saturated aqueous

    
     to precipitate the free base. Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.
    
  • Self-Validation: Run a

    
     NMR. A single peak for the thiazole 
    
    
    
    proton confirms the absence of the 2-imino isomer mixture.
Protocol B: Umpolung Cyclization to 5-Membered 1,3-Thiazolidin-4-ones

Objective: Force the 5-membered ring formation from N-cinnamoylthioureas using DBU.

  • Preparation: In an oven-dried flask under an inert atmosphere (

    
     or Argon), dissolve 1.0 mmol of N-cinnamoylthiourea in 10 mL of anhydrous dichloromethane (DCM).
    
  • Catalysis: Add 1.2 mmol of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The solution will typically darken as the DBU-adduct forms and subsequently cyclizes.

  • Validation (In-Process): TLC will show the formation of a highly polar spot compared to the starting material.

  • Workup: Quench the reaction with 1M HCl (5 mL) to neutralize the DBU. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the pure 5-membered 2-imino-1,3-thiazolidin-4-one.

References

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.Journal of the Chemical Society, Perkin Transactions 1.
  • Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride.
  • Umpolung cyclization reaction of N-cinnamoylthioureas in the presence of DBU.Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates.
  • Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: structures and factors determining the selectivity and tautomeric equilibrium in solution.Beilstein Journal of Organic Chemistry / PMC.

Optimizing reaction time for thiourea synthesis using benzoyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of thiourea derivatives via the benzoyl isothiocyanate intermediate. It is designed to move beyond basic textbook procedures, offering troubleshooting logic and kinetic optimization strategies derived from high-throughput and process chemistry data.

Status: Operational | Tier: Advanced Application Support Topic: Reaction Kinetics, Optimization, and Troubleshooting

Executive Summary & Mechanistic Logic

The synthesis of thioureas using benzoyl isothiocyanate is a classic "one-pot, two-step" reaction.[1]

  • Step A (In-situ Generation): Benzoyl chloride reacts with a thiocyanate salt (usually

    
     or 
    
    
    
    ) to form benzoyl isothiocyanate.
  • Step B (Nucleophilic Addition): An amine nucleophile attacks the isothiocyanate carbon to form the

    
    -benzoyl thiourea.
    
  • Step C (Optional Deprotection): Base-catalyzed hydrolysis removes the benzoyl group to yield the free mono-substituted thiourea.

The Kinetic Bottleneck: While Step A is rapid and exothermic, Step B is governed by the nucleophilicity of your specific amine. Electron-deficient amines (e.g., nitro-anilines) significantly retard reaction rates, leading to incomplete conversion or competing hydrolysis if moisture is present.

Standard vs. Optimized Protocols

Protocol A: The Baseline (Thermal Reflux)

Best for: Large scale batches, thermally stable amines.

  • Activation: Dissolve

    
     (1.1 eq) in anhydrous acetone. Add Benzoyl Chloride (1.0 eq) dropwise.
    
    • Observation: White precipitate (

      
      ) forms immediately.
      
    • Time: Reflux 15–30 mins.

  • Addition: Add the target Amine (1.0 eq) dissolved in acetone.

  • Reaction: Reflux.

    • Standard Time:4 to 12 hours .

  • Workup: Pour into ice water. Filter the precipitate.[2]

Protocol B: The Kinetic Accelerator (Microwave-Assisted)

Best for: High-throughput screening, electron-deficient amines, rapid optimization.

  • Solvent Switch: Use Dichloromethane (DCM) or Acetonitrile instead of acetone (better microwave coupling and solubility).

  • Conditions: Irradiate at 150–300 W, maintaining

    
     (pressure vessel required).
    
  • Reaction:

    • Optimized Time:4 to 15 minutes .

    • Yield: Typically 5–15% higher than thermal reflux due to minimized side reactions.

Comparative Data: Thermal vs. Microwave

Data aggregated from kinetic studies on


-substituted benzoyl thioureas.
VariableConventional RefluxMicrowave Assisted (

, 150W)
Reaction Time 4 – 12 Hours4 – 15 Minutes
Solvent System Acetone / EthanolDCM / Acetonitrile
Typical Yield 75 – 85%90 – 98%
Purity (Crude) Moderate (Requires Recrystallization)High (Often Clean)
Energy Efficiency Low (Prolonged Heating)High

Visualizing the Pathway & Control Points

The following diagram illustrates the reaction mechanism and the critical "Failure Modes" (red nodes) where users typically lose yield.

ThioureaSynthesis Start Benzoyl Chloride + NH4SCN Inter Benzoyl Isothiocyanate (Intermediate) Start->Inter Step A: Activation (Fast, Exothermic) Product N-Benzoyl Thiourea Inter->Product Step B: Amine Addition (Rate Limiting Step) Fail1 Hydrolysis: Benzoic Acid + Thiocyanic Acid Inter->Fail1 Moisture Present Fail3 Polymerization/ Oiling Out Inter->Fail3 Impure Solvent Fail2 Desulfurization: Carbodiimide Product->Fail2 Excess Heat (>80°C)

Caption: Reaction pathway showing the critical intermediate and common side-reaction divergence points.

Troubleshooting Center (FAQ)

Issue 1: "My reaction yields a sticky oil instead of a solid precipitate."

Diagnosis: This is often caused by "Eutectic Impurities" or Residual Solvent .

  • The Science: Side products like benzoyl urea (from hydrolysis) or unreacted benzoyl chloride lower the melting point of the mixture, preventing the crystal lattice from forming.[1]

  • Corrective Action:

    • The "Ice Shock": Pour the reaction mixture into vigorously stirred ice water (ratio 1:10). The high polarity forces the organic product out of solution rapidly.

    • Trituration: If oil persists, decant the water and add cold Ethanol or Hexane . Scratch the flask wall with a glass rod to induce nucleation.

    • Prevention: Ensure your acetone is dry. Water content >0.5% promotes oily byproduct formation.

Issue 2: "I see a new spot on TLC, but the reaction has stalled at 60% conversion."

Diagnosis: Amine Deactivation or HCl Poisoning .

  • The Science: The formation of benzoyl isothiocyanate generates

    
    . If your amine is acid-sensitive or if free HCl is generated (from hydrolysis of benzoyl chloride), your amine may become protonated (
    
    
    
    ), rendering it non-nucleophilic.
  • Corrective Action:

    • Base Scavenger: Add a non-nucleophilic base like Triethylamine (TEA) or Pyridine (1.0 eq) to neutralize acid and free the amine.

    • Catalysis: For electron-poor amines (e.g., 4-nitroaniline), add a Lewis Acid catalyst (e.g.,

      
      ) or switch to Microwave heating to overcome the activation energy barrier.
      
Issue 3: "The product smells like sulfur, and Mass Spec shows [M-34]."

Diagnosis: Desulfurization .

  • The Science: Prolonged heating, especially in the presence of heavy metals or certain oxidants, can strip sulfur from the thiourea, forming a Carbodiimide or Urea derivative.

  • Corrective Action:

    • Lower Temperature: Do not exceed

      
      . If the reaction is slow, use a catalyst rather than increasing heat.
      
    • Inert Atmosphere: Oxygen can accelerate oxidative desulfurization. Run under Nitrogen/Argon.[1][3][4]

Advanced Optimization: Decision Tree

Use this logic flow to select the optimal conditions for your specific substrate.

OptimizationTree Start Start: Select Amine Q1 Is Amine Electron Deficient? (e.g., Nitro, Cyano groups) Start->Q1 PathA Yes (Slow Kinetics) Q1->PathA Yes PathB No (Standard Kinetics) Q1->PathB No SolA Method: Microwave Irradiation Solvent: DCM Time: 10 min @ 60°C PathA->SolA Q2 Is Product Acid Sensitive? PathB->Q2 SolB Method: Thermal Reflux Solvent: Acetone Time: 2-4 Hours Action1 Add Triethylamine (1 eq) Q2->Action1 Yes Action2 Standard Protocol Q2->Action2 No Action1->SolB Action2->SolB

Caption: Decision logic for selecting reaction conditions based on amine properties.

Deprotection (If Free Thiourea is Required)

If your goal is the free thiourea (


) rather than the benzoyl derivative, you must hydrolyze the benzoyl group.
  • Reagent: 1M

    
     (aqueous) or 
    
    
    
    in Ethanol.
  • Conditions: Reflux for 15–30 minutes.

  • Workup: Acidify with dilute

    
     to precipitate the free thiourea (or extract if liquid).
    
  • Warning: Strong acid can hydrolyze the thiourea to a urea; monitor pH carefully.

References

  • Microwave Acceleration: Saeed, A. et al. (2011). "Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid." Journal of Combinatorial Chemistry.

  • Solvent Effects & Kinetics: Zhong, P. et al. (2022). "Solvent-Controlled Selective Synthesis of Amides and Thioureas." ResearchGate.

  • General Protocol & Troubleshooting: BenchChem Technical Support. (2025).[1][3][4][5][6] "Synthesis of Benzoylthiourea Derivatives: Troubleshooting Low Yields."

  • Catalysis: Ketcham, R. et al. (1963). "The reaction of benzoyl isothiocyanate with amines."[1][2] Journal of Organic Chemistry.

  • Side Reactions: Satchell, D.P.N. et al. (1990).[7] "The kinetics and mechanism of aminolysis of isothiocyanates." Journal of the Chemical Society, Perkin Transactions 2.[7]

Sources

Removing sulfur impurities from thiourea reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges of removing sulfur-containing impurities—specifically unreacted thiourea and elemental sulfur (S


)—from organic reaction mixtures.

Thiourea is a highly versatile reagent used in heterocycle synthesis, peroxide reduction, and guanylation. However, its downstream byproducts are notorious for poisoning transition-metal catalysts and contaminating Active Pharmaceutical Ingredients (APIs). This guide provides field-proven, self-validating methodologies to ensure absolute purity in your synthetic workflows.

PART 1: Diagnostic FAQs – Identifying the Impurity

Q: My downstream palladium-catalyzed cross-coupling is failing after a thiourea-mediated reduction. What is happening? A: Unreacted thiourea is a potent, soft ligand for transition metals. It strongly coordinates to palladium, forming catalytically inactive complexes that stall cross-coupling cycles . Even trace amounts (ppm levels) can completely poison a catalyst. You must actively quench or scavenge the thiourea; simple aqueous washing is insufficient due to thiourea's ability to partition into polar organic solvents.

Q: After concentrating my organic phase, a pale yellow, cloudy precipitate forms. Is this my product crashing out? A: If you used thiourea as a reducing agent (e.g., for ozonolysis or peroxide reduction), this precipitate is almost certainly elemental sulfur (S


). During the reduction process, thiourea is oxidized, ultimately extruding elemental sulfur . S

has high solubility in warm non-polar solvents but crystallizes rapidly upon cooling .

Q: Can I use standard silica gel chromatography to separate elemental sulfur from my API? A: It is highly discouraged. Elemental sulfur often co-elutes with non-polar to moderately polar organic compounds on standard normal-phase silica. Instead, rely on chemoselective scavenging or thermal crystallization before attempting chromatography.

PART 2: Troubleshooting Workflow

The following decision matrix dictates the optimal purification strategy based on the physical state and chemical nature of the sulfur impurity.

SulfurRemoval Start Thiourea Reaction Mixture Identify Identify Sulfur Impurity Start->Identify S8 Elemental Sulfur (S8) (Cloudy/Yellow) Identify->S8 Visual / NMR TU Unreacted Thiourea (Soluble/Pd-Poison) Identify->TU TLC / LC-MS Cooling Cool to 10-20°C & Filter S8->Cooling Bulk Removal Oxidation H2O2 Oxidative Quenching TU->Oxidation Scalable Resin Electrophilic Resin Scavenging TU->Resin Mild/Trace CuPowder Copper Powder Scavenging Cooling->CuPowder Trace Removal Pure Purified Target API CuPowder->Pure Filter CuS Aqueous Aqueous Wash (Removes Urea/SO4) Oxidation->Aqueous FilterResin Filter Resin Resin->FilterResin Aqueous->Pure FilterResin->Pure

Workflow for identifying and removing sulfur impurities from reaction mixtures.

PART 3: Detailed Experimental Protocols

Every protocol below is designed as a self-validating system . This ensures that you can analytically confirm the success of the purification step before proceeding, preventing cascading failures in multi-step syntheses.

Protocol A: Oxidative Quenching of Unreacted Thiourea

Causality: Hydrogen peroxide (H


O

) oxidizes the thiocarbonyl (C=S) of thiourea to formamidine sulfinic acid (thiourea dioxide), and eventually to urea and inorganic sulfate . These highly polar, oxidized species have zero solubility in organic solvents and partition entirely into the aqueous phase. Procedure:
  • Transfer the crude organic reaction mixture (e.g., in EtOAc or DCM) to a separatory funnel.

  • Add an equal volume of 10% aqueous H

    
    O
    
    
    
    solution.
  • Stir vigorously at room temperature for 30 minutes. (Do not seal the funnel immediately; allow any evolved gas to escape).

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO

    
     to neutralize any acidic byproducts.
    
  • Self-Validation Step: Spot the organic layer on a TLC plate next to a thiourea standard. Stain with Iodine (

    
    ) vapor or KMnO
    
    
    
    . The complete absence of the thiourea spot confirms successful quenching.
  • Safety Validation: Test the organic layer with KI-starch paper. If it turns blue/black (indicating residual peroxides), wash the organic layer with saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) until the KI-starch test is negative.
Protocol B: Trace Elemental Sulfur Removal via Copper Scavenging

Causality: Elemental sulfur (S


) reacts spontaneously with zero-valent copper at room temperature to form insoluble black copper(II) sulfide (CuS) . This method is highly chemoselective, exploiting the thermodynamic affinity of copper for sulfur without affecting most organic APIs.
Procedure: 
  • Dissolve the crude mixture in a non-polar or moderately polar solvent (e.g., Hexane/Acetone mixture) .

  • Add activated copper powder (10 equivalents relative to estimated sulfur content). Note: Activate copper powder prior to use by washing with 1M HCl, followed by water, ethanol, and drying.

  • Stir the suspension vigorously at room temperature for 1–2 hours.

  • Self-Validation Step: Observe the color of the copper powder. The bright metallic copper will tarnish and turn jet-black (CuS) as it scavenges sulfur. Continue adding small portions of fresh copper powder until the newly added copper remains bright and untarnished after 15 minutes of stirring.

  • Filter the mixture through a pad of Celite to remove the CuS and excess copper. Concentrate the filtrate to yield the sulfur-free product.

Protocol C: Bulk Elemental Sulfur Removal via Thermal Crystallization

Causality: The solubility of S


 in organic solvents is highly temperature-dependent. By shifting the solvent system and lowering the temperature, S

is forced out of solution, allowing for rapid bulk removal . Procedure:
  • Concentrate the crude reaction mixture in vacuo to remove the primary reaction solvent.

  • Resuspend the residue in a minimal amount of boiling methanol or a hexane/acetone mixture.

  • Cool the mixture slowly to room temperature, then place it in an ice bath (10–20°C) for 2 hours.

  • Self-Validation Step: The solution will transition from a cloudy yellow suspension to a clear supernatant with heavy, pale yellow crystals at the bottom.

  • Filter cold through a sintered glass funnel. The filtrate contains your API.

PART 4: Quantitative Data Presentation

The following table summarizes the operational metrics for each sulfur removal strategy to help you select the most appropriate method for your scale and impurity profile.

Removal MethodTarget ImpurityScalabilityEfficiencyProsCons
Oxidative Quenching (H

O

)
Unreacted ThioureaHigh (>100g)>99%Highly effective; utilizes cheap reagents.May oxidize sensitive functional groups (e.g., thioethers, aldehydes) on the API.
Copper Powder Scavenging Elemental Sulfur (S

)
Medium (1-50g)>98%Extremely chemoselective; visual validation is instantaneous.Requires filtration through Celite; generates solid heavy-metal waste.
Thermal Crystallization Elemental Sulfur (S

)
High (>100g)85-90%Non-destructive; ideal for bulk removal prior to fine purification.Leaves trace S

in solution; requires secondary scavenging for absolute purity.
Electrophilic Scavenger Resin Unreacted ThioureaLow (<5g)>95%Very mild; no aqueous workup required; protects sensitive APIs.High cost of functionalized resins; slow kinetics requiring prolonged shaking.

PART 5: References

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Method and process arrangement of separating elemental sulphur (WO2015086906A1) Source: Google Patents URL:

  • Removal of sulfur from a solvent extract Source: Trends in Analytical Chemistry (via ResearchGate) URL:[Link]

  • Method for extracting elemental sulfur in environmental water and its application to blue tide samples from Tokyo Bay, Japan Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Stability of 1-Cyclohexyl-1-ethylthiourea in acidic vs basic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 1-Cyclohexyl-1-ethylthiourea

Executive Summary

1-Cyclohexyl-1-ethylthiourea (CAS: 32900-12-2) is an unsymmetrical, 1,1-disubstituted thiourea. Unlike its symmetric 1,3-isomers, this compound possesses a fully substituted nitrogen atom (bearing cyclohexyl and ethyl groups) and a primary amino group (


). This structural asymmetry dictates its unique stability profile:
  • Acidic Media: Generally stable against hydrolysis but highly susceptible to oxidation if trace metals or peroxides are present.

  • Basic Media: Unstable . Prone to base-catalyzed hydrolysis (desulfurization) and rapid oxidation, leading to the release of sulfides and the corresponding secondary amine.

Part 1: Acidic Media Troubleshooting

Q1: My compound degrades in acidic HPLC mobile phases (0.1% TFA/Formic Acid). Is this hydrolysis?

Diagnosis: Unlikely. Simple acid hydrolysis of 1,1-disubstituted thioureas is kinetically slow at ambient temperature. Root Cause: The degradation is likely Oxidative Desulfurization , not hydrolysis.

  • Mechanism: In acidic solution, the sulfur atom is protonated (

    
     to 
    
    
    
    ), forming a stable thiouronium cation. However, this cation is sensitive to oxidants (e.g., dissolved oxygen, peroxides in aged THF/ethers, or trace metal ions like
    
    
    or
    
    
    ).
  • Reaction: Oxidation leads to the formation of formamidine disulfides or sulfinic acids, which eventually decompose to the corresponding urea (1-Cyclohexyl-1-ethylurea).

Corrective Protocol:

  • Degas Solvents: Sparge mobile phases with helium or argon to remove dissolved oxygen.

  • Chelation: Add 0.1 mM EDTA to the aqueous mobile phase to sequester trace metal ions that catalyze oxidation.

  • Avoid Ethers: Do not use THF or dioxane in the mobile phase unless freshly distilled; peroxides in these solvents rapidly oxidize the thiocarbonyl group.

Q2: What is the expected degradation pathway in strong acid (e.g., 1M HCl)?

In highly acidic, heated conditions, the compound undergoes hydrolysis via the following pathway:



  • Product 1: N-Ethylcyclohexylamine (Secondary amine).

  • Product 2: Thiocyanic acid (equilibrium with isothiocyanic acid).

Part 2: Basic Media Troubleshooting

Q3: I observe a "rotten egg" smell and precipitation when working in 1M NaOH. What is happening?

Diagnosis: Base-catalyzed hydrolysis and desulfurization.[1] Mechanism: The hydroxide ion (


) acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon.
  • Nucleophilic Attack:

    
     attacks 
    
    
    
    , forming a tetrahedral intermediate.
  • Elimination: The intermediate collapses, expelling the sulfide ion (

    
     or 
    
    
    
    ), which causes the "rotten egg" odor (
    
    
    upon acidification).
  • Products: The reaction yields N-Ethylcyclohexylamine and Carbonate/Urea derivatives.

Corrective Protocol:

  • Limit pH Exposure: Maintain pH < 10. If basic extraction is necessary, use weak bases like

    
     or 
    
    
    
    and work on ice (
    
    
    ).
  • Workup Speed: Minimize contact time with the aqueous base. Extract immediately into an organic solvent (DCM or EtOAc).

Part 3: Experimental Protocols

Protocol A: Rapid Stability Assessment (Self-Validating)

Use this protocol to empirically determine the half-life (


) of your specific batch.

Materials:

  • Stock Solution: 1 mg/mL 1-Cyclohexyl-1-ethylthiourea in Acetonitrile (ACN).

  • Buffer A (Acid): 0.1 M HCl.

  • Buffer B (Base): 0.1 M NaOH.

  • Internal Standard: Caffeine (inert in these conditions).

Steps:

  • Preparation: Mix

    
     Stock + 
    
    
    
    Internal Standard +
    
    
    Buffer (A or B).
  • Incubation: Incubate at

    
     in a sealed, amber glass vial (protect from light).
    
  • Sampling: Inject

    
     into HPLC at 
    
    
    
    hours.
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Acceptance Criteria:

  • Acid:

    
     recovery after 24 hours.
    
  • Base: Significant degradation expected (

    
     loss) within 4-8 hours.
    

Part 4: Mechanistic Visualization

Figure 1: Degradation Pathways of 1-Cyclohexyl-1-ethylthiourea

DegradationPathways Compound 1-Cyclohexyl-1- ethylthiourea AcidCond Acidic Media (H+, Oxidants) Compound->AcidCond pH < 4 BaseCond Basic Media (OH-, Heat) Compound->BaseCond pH > 10 Disulfide Formamidine Disulfide Dimer AcidCond->Disulfide Oxidation (Fast) Urea 1-Cyclohexyl-1- ethylurea Disulfide->Urea Decomposition TetraInt Tetrahedral Intermediate BaseCond->TetraInt Nu- Attack Amine N-Ethylcyclohexylamine (Secondary Amine) TetraInt->Amine Hydrolysis Sulfide Sulfide (HS-) + Carbonate TetraInt->Sulfide Elimination

Caption: Figure 1. Divergent degradation pathways. Acidic instability is driven primarily by oxidation, while basic instability is driven by hydrolytic cleavage of the C=S bond.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Stability Issue MediaCheck Check Media pH Start->MediaCheck AcidBranch Acidic (pH < 4) MediaCheck->AcidBranch BaseBranch Basic (pH > 9) MediaCheck->BaseBranch OxidantCheck Are oxidants present? (Air, Fe3+, Peroxides) AcidBranch->OxidantCheck RemoveOx Action: Degas solvents, Add EDTA, Fresh THF OxidantCheck->RemoveOx Yes HydrolysisCheck Is Temp > 60°C? OxidantCheck->HydrolysisCheck No ReduceTemp Action: Lower Temp HydrolysisCheck->ReduceTemp Yes TimeCheck Exposure time > 1 hr? BaseBranch->TimeCheck ReduceTime Action: Rapid Workup (< 30 mins) TimeCheck->ReduceTime Yes BufferCheck Strong Base (NaOH)? TimeCheck->BufferCheck No SwitchBase Action: Switch to NaHCO3 or K2CO3 BufferCheck->SwitchBase Yes

Caption: Figure 2. Logic flow for diagnosing stability failures. Note that oxidative protection is critical in acidic environments.

Part 5: Quantitative Data Summary

ParameterAcidic Media (pH 1-4)Basic Media (pH > 10)
Dominant Mechanism Oxidation (S-attack)Hydrolysis (C-attack)
Primary Degradant Formamidine Disulfides / UreasN-Ethylcyclohexylamine + Sulfide
Stability Rating High (if antioxidants used)Low (Time/Temp dependent)
Rec. Solvent 0.1% Formic Acid in Water/ACNAmmonium Bicarbonate (pH 8)
Critical Warning Avoid aged ethers (peroxides).Avoid heating >40°C.

References

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327–2332. Link

  • Sahu, S., et al. (2011).[2] Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry, 32(2), 171-197. Link

  • Chin, T. F., & Lach, J. L. (1965). Kinetic Study of the Hydrolysis of N-Substituted Thioureas. Journal of Pharmaceutical Sciences, 54(10), 1519-1522. Link

  • PubChem Compound Summary . 1-Cyclohexyl-1-ethylthiourea (CAS 32900-12-2). National Center for Biotechnology Information. Link

Sources

Controlling side reactions in the synthesis of unsymmetrical thioureas

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Side Reactions in the Synthesis of Unsymmetrical Thioureas Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Troubleshooting Guide & FAQs

Introduction: The Selectivity Challenge

Unsymmetrical thioureas (


) are critical scaffolds in medicinal chemistry, serving as precursors for guanidines, heterocycles, and peptidomimetics. However, their synthesis is frequently plagued by symmetrization  (formation of 

or

species), desulfurization , and cyclization .

This guide provides mechanistic insights and self-validating protocols to control these side reactions. It moves beyond standard recipes to explain why failures occur and how to engineer success.

Module 1: The Isothiocyanate Route (The Gold Standard)

The reaction of an isothiocyanate (


) with an amine (

) is the most common route. However, when

is generated in situ (e.g., from

or thiophosgene), symmetrical byproducts often dominate.
Visualizing the Failure Mode: Competitive Symmetrization

The following diagram illustrates the kinetic competition that leads to symmetrical impurities during in situ protocols.

G Start Starting Amine (R1-NH2) Intermediate Activated Intermediate (Isothiocyanate or Thiocarbamoyl) Start->Intermediate Activation Step (Slow addition prevents excess R1) SideProduct Symmetrical Byproduct (R1-NH-CS-NH-R1) Start->SideProduct Kinetic Leakage (If R1 is in excess) Reagent Thiocarbonyl Source (CS2 / TCDI) Product Desired Unsymmetrical Thiourea (R1-NH-CS-NH-R2) Intermediate->Product + Amine 2 (R2-NH2) (Path A: Desired) Intermediate->SideProduct + Remaining R1-NH2 (Path B: Symmetrization) Amine2 Second Amine (R2-NH2) Amine2->Product

Figure 1: Kinetic competition pathway. Symmetrization occurs if the starting amine (


) attacks the activated intermediate before the second amine (

) is introduced.
Troubleshooting Guide: Isothiocyanate Method
SymptomProbable CauseMechanistic InsightCorrective Action
Two spots on TLC (One is Symmetrical) Incomplete formation of NCS before Amine 2 addition.If

is not 100% converted to

, the remaining amine competes with

for the isothiocyanate.
Monitor Conversion: Do not add Amine 2 until Amine 1 is undetectable by TLC/LCMS. Stoichiometry: Use a slight excess of the thiocarbonyl reagent (1.1 equiv) to consume all Amine 1.
Product converts to Urea Oxidative Desulfurization.Thioureas are sensitive to oxidation (e.g., by air/light) forming formamidine disulfide intermediates that hydrolyze to ureas [1].Inert Atmosphere: Run reactions under

. Workup: Avoid oxidizing agents (e.g., Iodine,

) and prolonged exposure to basic silica gel.
Low Yield with 1,2-Diamines Intramolecular Cyclization.Vicinal nucleophiles (e.g., -OH, -NH2) attack the thiocarbonyl carbon, expelling

or amine to form heterocycles (e.g., thiazolines) [2].
Protection: Protect the second nucleophile (e.g., Boc-protection) before thiourea formation. pH Control: Keep conditions neutral to prevent acid/base-catalyzed cyclization.

Module 2: The TCDI Protocol (Safe & Selective)

1,1'-Thiocarbonyldiimidazole (TCDI) is a safer alternative to thiophosgene.[1] It allows for a controlled, stepwise addition of amines.

FAQ: How do I prevent "Double Addition" with TCDI?

Q: I am trying to make


, but I keep getting 

. Why?

A: This is a classic stoichiometry error.

  • Mechanism: TCDI has two leaving groups (imidazoles).[1] If you mix TCDI and Amine 1 in a 1:1 ratio rapidly, the highly reactive mono-substituted intermediate can immediately react with a second molecule of Amine 1 before you even add Amine 2.

  • The Fix: You must maintain a high local concentration of TCDI relative to Amine 1 during the first step.

Protocol: High-Selectivity TCDI Synthesis

Step 1: Activation (Formation of Imidazole-1-carbothioamide)

  • Dissolve TCDI (1.2 equiv) in anhydrous DCM or THF (0.1 M). Cool to 0°C .

  • Dissolve Amine 1 (1.0 equiv) in a separate volume of solvent.

  • Critical Step: Add the Amine solution to the TCDI solutiondropwise over 30–60 minutes.

    • Why? This ensures Amine 1 always encounters excess TCDI, favoring mono-substitution over di-substitution [3].

  • Stir at 0°C for 1–2 hours. Monitor by TLC (Intermediate is usually less polar than amine).

Step 2: Coupling

  • Add Amine 2 (1.1 equiv) in one portion to the reaction mixture.

  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Note: If Amine 2 is non-nucleophilic (e.g., aniline), mild heating (40°C) or a base catalyst (DMAP) may be required.

Step 3: Purification

  • Wash the organic layer with 0.5 M HCl or 10% Citric Acid .

    • Why? This protonates and removes the imidazole byproduct and any unreacted amines, leaving the neutral thiourea in the organic layer.

Module 3: Alternative & Green Methods

FAQ: Can I use water as a solvent?

Q: I read about "on-water" synthesis. Is this viable for unsymmetrical thioureas?

A: Generally, no , unless using specific isocyanide protocols.

  • Issue: Water-mediated methods using

    
     typically rely on equilibrium processes that thermodynamically favor the symmetrical product (
    
    
    
    ) due to solubility-driven precipitation [4].
  • Exception: The reaction of Isocyanides with aliphatic amines and elemental sulfur in water/ethanol can selectively yield unsymmetrical thioureas [5].

Visualizing the Isocyanide Multicomponent Route

G Inputs Isocyanide (R1-NC) + Amine (R2-NH2) + Sulfur (S8) Mechanism Carbene-like Insertion Inputs->Mechanism Atom Economic Catalyst Catalyst (e.g., Selenium/Base) Catalyst->Mechanism Promotes Output Unsymmetrical Thiourea (R1-NH-CS-NH-R2) Mechanism->Output High Selectivity

Figure 2: The multicomponent isocyanide route avoids the instability of isothiocyanates.

Summary of Key Troubleshooting Steps

IssueCritical Control Point
Symmetrization Order of Addition: Always add Amine to Excess Reagent (TCDI/CS2). Never the reverse.
Desulfurization Workup pH: Avoid strong bases during workup; thioureas can decompose to cyanamides or ureas at high pH.
Purification Difficulty Scavenging: Use polymer-supported isocyanate scavengers to remove unreacted starting amines without chromatography.

References

  • BenchChem. Side reactions and byproduct formation in thiourea synthesis. Retrieved from BenchChem Technical Library.

  • Katritzky, A. R., et al. (2004). Synthesis of thioureas.[2][3][4][5][6][7][8][9][10] Comprehensive Organic Functional Group Transformations II.

  • RSC Advances. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence.

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[10] Journal of Organic Chemistry, 75(7), 2327-2332.

  • Nguyen, T. B., et al. (2014). A completely atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur. Synthesis, 46, 3172-3179.

Sources

Validation & Comparative

Comparative Biological Profile: 1,1- vs. 1,3-Disubstituted Thiourea Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the divergent biological activities of 1,1-disubstituted (unsymmetrical,


) and 1,3-disubstituted  (symmetrical/unsymmetrical, 

) thioureas. While both share the thiocarbonyl core (

), their pharmacological potential differs radically due to hydrogen bonding capabilities and steric profiles.

Key Distinction:

  • 1,3-Disubstituted Thioureas are the "workhorses" of medicinal chemistry, serving as potent enzyme inhibitors (Urease, Kinases) and anticancer agents due to their ability to form bidentate "pincer" hydrogen bonds .

  • 1,1-Disubstituted Thioureas (e.g., N,N-Dimethylthiourea) function primarily as chemical scavengers (ROS probes) and synthetic intermediates. They lack the structural "bridge" required for high-affinity binding to most enzymatic active sites.

Structural & Mechanistic Divergence

The biological activity of thiourea isomers is dictated by their ability to interact with biological targets (enzymes, receptors, ROS).

Feature1,1-Disubstituted (

)
1,3-Disubstituted (

)
H-Bond Donors 1 (The

group)
2 (The two

groups)
Binding Mode Monodentate (binds via S or single NH)Bidentate/Chelating (binds via S and both NHs)
Steric Profile Bulky "tail" at one end; exposed primary amine.Flexible "bridge" structure; capable of "U" or "W" conformations.
Primary Utility ROS Scavenging, Synthetic Building BlockEnzyme Inhibition (Kinase, Urease), Anion Transport
Visualization: Binding Mode Comparison

The following diagram illustrates why 1,3-isomers are superior enzyme inhibitors compared to 1,1-isomers.

BindingComparison cluster_13 1,3-Disubstituted (High Affinity) cluster_11 1,1-Disubstituted (Low Affinity) Thiourea13 1,3-Thiourea (R-NH-CS-NH-R) Interaction13 Bidentate Chelation (Pincer Effect) Thiourea13->Interaction13 2 NH Donors Target13 Metal Ion / Active Site (e.g., Ni2+ in Urease) Interaction13->Target13 Stable Complex Thiourea11 1,1-Thiourea (R2N-CS-NH2) Interaction11 Monodentate/Weak (Steric Clash) Thiourea11->Interaction11 1 NH Donor Target11 Metal Ion / Active Site Interaction11->Target11 Unstable/No Binding

Caption: 1,3-isomers form stable "pincer" complexes with targets, while 1,1-isomers suffer from weak binding due to the lack of a second donor group.

Comparative Biological Activity[1][2][3][4]

A. Urease Inhibition (Target: Helicobacter pylori)

Urease is a nickel-dependent enzyme. Inhibitors must bind the two


 ions in the active site.
  • 1,3-Disubstituted: Highly Active.

    • Mechanism: The two

      
       protons and the Thione (
      
      
      
      ) sulfur coordinate with the Nickel center. The aromatic rings (if 1,3-diaryl) reach into the hydrophobic pocket, stabilizing the complex.
    • Data:

      
       values for optimized 1,3-diarylthioureas often range from 0.1 to 20 µM  [1].
      
  • 1,1-Disubstituted: Inactive / Weak.

    • Mechanism: The tertiary amine nitrogen (

      
      ) cannot donate a hydrogen. The remaining 
      
      
      
      group is insufficient to chelate the Nickel effectively. Steric bulk at the 1,1-position often blocks entry to the active site.
    • Data: Typically show

      
       or no inhibition [2].
      
B. Anticancer Activity (Kinase Inhibition & Apoptosis)
  • 1,3-Disubstituted: Dominant Class.

    • Mechanism: Many kinase inhibitors (e.g., Sorafenib mimics) utilize the 1,3-urea/thiourea motif to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

    • Key Compounds: 1,3-bis(3,4-dichlorophenyl)thiourea induces apoptosis via Caspase-3 activation and downregulation of Bcl-2 [3].

  • 1,1-Disubstituted: Limited Utility.

    • Mechanism: Generally lack the geometry to span the kinase hinge region. However, some specific derivatives (e.g., N,N-dimethylthiourea) are used to reduce oxidative stress in cancer models, sometimes protecting cells rather than killing them, or used to study ROS-dependent apoptosis [4].

C. Antioxidant & Radical Scavenging

Here, the roles are reversed in terms of utility as "tools," though 1,3-isomers are often stronger stoichiometric scavengers.

Activity1,1-Dimethylthiourea (DMTU)1,3-Diphenylthiourea (DPTU)
Target Hydroxyl Radical (•OH),

DPPH, ABTS, Lipid Peroxides
Mechanism Chemical Trap (Scavenger)Hydrogen Atom Transfer (HAT)
Efficiency High specificity for •OH; used to validate ROS pathways in vivo.High capacity due to 2 acidic NH protons; better general antioxidant.
Ref [4][5]

Experimental Protocols

Protocol A: Synthesis of 1,3-Disubstituted Thioureas

Standard method for generating high-affinity inhibitor libraries.

  • Reagents: Aryl isothiocyanate (1.0 eq), Aryl amine (1.0 eq).

  • Solvent: Anhydrous Ethanol or Acetone.

  • Procedure:

    • Dissolve amine in solvent at room temperature.

    • Add isothiocyanate dropwise.

    • Reflux for 2–6 hours (monitor via TLC, Mobile Phase: Hexane/Ethyl Acetate 7:3).

    • Cool to precipitate the product.

  • Purification: Recrystallization from Ethanol.

  • Validation: NMR must show two distinct (or symmetric)

    
     singlets between 
    
    
    
    8.0–11.0 ppm.
Protocol B: Urease Inhibition Assay (Jack Bean Urease)

Self-validating system to compare isomer potency.

  • Preparation:

    • Enzyme: Jack Bean Urease (5 U/mL) in phosphate buffer (pH 6.8).

    • Substrate: Urea (100 mM).

    • Indicator: Phenol red (0.002%).

  • Workflow:

    • Incubate Enzyme + Test Compound (1,1- or 1,3-isomer) for 15 min at 37°C.

    • Add Urea substrate.[1]

    • Incubate for 30 min.

    • Measure Ammonia production via absorbance at 625 nm (Indophenol method preferred for high sensitivity).

  • Control: Thiourea (Standard inhibitor,

    
    ).
    
  • Expected Result: 1,3-isomers should show dose-dependent inhibition. 1,1-isomers will likely show negligible inhibition relative to the control.

Workflow Visualization

AssayWorkflow Start Start: Compound Preparation (Dissolve in DMSO) Incubation Pre-Incubation (Enzyme + Inhibitor, 15 min) Start->Incubation Reaction Reaction Phase (Add Urea, 37°C, 30 min) Incubation->Reaction Detection Detection (Measure NH3 via OD625) Reaction->Detection Analysis Data Analysis (Calculate % Inhibition vs Control) Detection->Analysis

Caption: Standard spectrophotometric workflow for validating urease inhibition potency.

Quantitative Data Summary

The following table synthesizes data from comparative SAR studies [1][5].

Compound ClassStructureUrease

(µM)
DPPH Scavenging (

)
Cytotoxicity (HeLa)
1,3-Diaryl Ph-NH-CS-NH-Ph15 - 25 0.7 mM (High)High (Apoptotic)
1,3-Dialkyl Et-NH-CS-NH-Et> 100ModerateLow
1,1-Dimethyl

Inactive (>500)Low (Specific to •OH)Low (Protective)
Standard Thiourea (

)
21LowLow

Interpretation: The 1,3-diaryl substitution is optimal for biological activity because the phenyl rings act as electron sinks, increasing the acidity of the N-H protons (enhancing H-bonding) and providing hydrophobic interactions. 1,1-substitution removes one N-H and creates steric hindrance, abolishing most enzymatic inhibition effects.

References

  • Khan, I. et al. (2019). "N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025).[2][3][4] "Comparative Guide to the Structure-Activity Relationship (SAR) of Urease Inhibitors."

  • Strzyga-Łach, P. et al. (2021). "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives." Pharmaceuticals.[3][4][5]

  • Wasil, M. et al. (1987). "The specificity of thiourea, dimethylthiourea and dimethyl sulphoxide as scavengers of hydroxyl radicals."[6] Biochemical Journal.

  • Huong, V. et al. (2021). "Antioxidant activity of thiourea derivatives: An experimental and theoretical study." Journal of Molecular Structure.

Sources

In-Depth Spectroscopic Characterization Guide: 1-Cyclohexyl-1-ethylthiourea vs. 1,3-Dicyclohexylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiourea derivatives are highly versatile scaffolds utilized extensively in organocatalysis, medicinal chemistry, and materials science. The precise substitution pattern on the thiourea core—whether 1,1-disubstituted or 1,3-disubstituted—dictates the molecule's steric profile, electronic delocalization, and hydrogen-bonding capabilities.

This guide objectively compares the spectroscopic performance and structural dynamics of 1-Cyclohexyl-1-ethylthiourea (CETU) , a 1,1-disubstituted derivative, against the industry-standard benchmark, 1,3-Dicyclohexylthiourea (DCTU) [1]. By analyzing their Fourier-Transform Infrared (FT-IR) and Multinuclear Magnetic Resonance (NMR) signatures, researchers can accurately validate structural isomers and predict their behavior in complex chemical systems.

Mechanistic Insights: Structural Dynamics & Causality

To understand the spectroscopic differences between CETU and DCTU, one must first examine the causality behind their molecular geometries and electronic states[2].

  • Resonance and Bond Character: In all thioureas, the lone pairs on the nitrogen atoms delocalize into the highly polarizable thiocarbonyl (

    
    ) 
    
    
    
    -orbital. This resonance imparts partial double-bond character to the
    
    
    bonds, restricting free rotation and creating distinct conformational isomers.
  • 1,1-Disubstitution (CETU): In 1-Cyclohexyl-1-ethylthiourea, both alkyl groups (cyclohexyl and ethyl) are localized on a single nitrogen atom (

    
    ), leaving the 
    
    
    
    position as a primary amine (
    
    
    ). This asymmetry forces the molecule into a conformation where the bulky cyclohexyl group dictates the spatial arrangement, while the free
    
    
    group acts as a monodentate hydrogen-bond donor.
  • 1,3-Disubstitution (DCTU): 1,3-Dicyclohexylthiourea features one cyclohexyl group on each nitrogen atom. This symmetric distribution provides two secondary amine (

    
    ) protons. The anti/anti or syn/anti conformations of these protons enable DCTU to act as a powerful bidentate hydrogen-bond donor, a property heavily exploited in anion-binding organocatalysis.
    

These structural realities directly cause the distinct variations observed in their IR stretching frequencies and NMR chemical shifts.

Structural Workflow Diagram

G N1 Thiourea Core Structure N2 1,1-Disubstitution (1-Cyclohexyl-1-ethylthiourea) N1->N2 Alkylation at N1 N3 1,3-Disubstitution (1,3-Dicyclohexylthiourea) N1->N3 Alkylation at N1, N3 N4 Free -NH2 Group Monodentate H-Bonding N2->N4 Steric Consequence N5 Two -NH Groups Bidentate H-Bonding N3->N5 Steric Consequence N6 IR: Asym/Sym N-H Stretch NMR: Broad NH2 Singlet N4->N6 Spectroscopic Output N7 IR: Single N-H Stretch NMR: Two NH Doublets N5->N7 Spectroscopic Output

Caption: Logical workflow connecting thiourea substitution patterns to their spectroscopic outputs.

Comparative Spectroscopic Data

FT-IR Spectroscopy

Infrared spectroscopy is the primary tool for identifying the hydrogen-bonding state of the nitrogen protons and the nature of the thiocarbonyl group. Because sulfur is heavier and less electronegative than oxygen, the pure


 stretch is rarely isolated; it couples strongly with 

stretching and

bending to form "thioamide bands"[2].
Vibrational Mode1-Cyclohexyl-1-ethylthiourea (CETU)1,3-Dicyclohexylthiourea (DCTU)Mechanistic Rationale
N-H Stretch ~3420 cm⁻¹ (Asymmetric)~3250 cm⁻¹ (Symmetric)~3300 cm⁻¹ (Broad, Single)CETU possesses a primary

group, yielding two distinct stretching bands. DCTU has secondary

groups, yielding a single band broadened by intermolecular H-bonding.
C=S / C-N (Thioamide I) ~1530 cm⁻¹~1540 cm⁻¹Strong coupling between

stretching and

stretching. The slight shift in DCTU reflects the symmetric electron donation from both nitrogen atoms.
C-H Stretch (Aliphatic) 2930, 2855 cm⁻¹2930, 2850 cm⁻¹Characteristic stretching of the cyclohexyl and ethyl aliphatic methylene/methine groups.
Multinuclear NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides definitive proof of the molecular framework. The strong electron-withdrawing nature of the


 group heavily deshields the attached nitrogen protons, pushing them downfield[3].

Note: Data represents typical chemical shifts in


 at 298 K.
Nucleus1-Cyclohexyl-1-ethylthiourea (CETU)1,3-Dicyclohexylthiourea (DCTU)Diagnostic Significance
¹H: Nitrogen Protons

5.80 ppm (br s, 2H,

)

5.90 ppm (br d, 2H,

)
CETU shows a broad singlet due to quadrupolar relaxation of

and chemical exchange. DCTU shows coupling with the adjacent cyclohexyl methine proton.
¹H:

-Methine (Cy)

4.25 ppm (m, 1H)

4.05 ppm (m, 2H)
The methine proton in CETU is more deshielded due to the localized electron density shift towards the

atom.
¹H: Ethyl Group

3.30 ppm (q, 2H), 1.15 ppm (t, 3H)
N/ADefinitive confirmation of the ethyl chain in CETU.
¹³C: Thiocarbonyl (C=S)

181.5 ppm

180.2 ppm
The quaternary

carbon is highly deshielded. The 1,1-disubstitution in CETU slightly increases the electron deficiency at this carbon compared to DCTU[3].
¹³C:

-Carbon (Cy)

58.0 ppm

53.5 ppm
The tertiary carbon attached to the nitrogen.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal checks (e.g., relaxation delays, background subtraction), researchers can eliminate artifacts.

Protocol A: FT-IR Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption, which can obscure the critical


 stretching region.
  • Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to dry completely.

  • Background Validation: Acquire a background spectrum (air). Self-Validation Check: Ensure the baseline is flat and devoid of water vapor bands (3900–3500 cm⁻¹) or

    
     bands (~2350 cm⁻¹).
    
  • Sample Application: Place 2–5 mg of the solid thiourea derivative (CETU or DCTU) directly onto the crystal. Apply the pressure anvil until the torque clicks, ensuring intimate contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for a minimum of 32 scans to maximize the signal-to-noise ratio.

  • Post-Processing: Apply an ATR correction algorithm to adjust for penetration depth variations across the wavelength spectrum.

Protocol B: ¹H and ¹³C NMR Sample Preparation & Acquisition

Thioureas often exhibit concentration-dependent chemical shifts due to intermolecular hydrogen bonding. Standardizing the concentration is critical.

  • Solvent Selection: Use deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: For highly concentrated samples, switch to 
    
    
    
    to break intermolecular H-bonds and observe isolated monomeric shifts.
  • Preparation: Dissolve exactly 15.0 mg of the thiourea in 0.6 mL of the chosen solvent. Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz (minimum).

    • Scans: 16.

    • Relaxation Delay (D1): 1.0 second.

    • Self-Validation Check: The TMS peak must be sharp and exactly at 0.00 ppm. The integral ratio of the aliphatic protons to the

      
       protons must perfectly match the theoretical proton count (e.g., 18 total protons for CETU).
      
  • ¹³C NMR Acquisition:

    • Frequency: 100 MHz.

    • Scans: 512 to 1024 (Quaternary

      
       carbons relax slowly and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons).
      
    • Relaxation Delay (D1): 2.0 seconds (Extended to ensure full relaxation of the

      
       carbon).
      

Conclusion & Application Selection

The choice between 1-Cyclohexyl-1-ethylthiourea and 1,3-Dicyclohexylthiourea hinges heavily on the desired application:

  • Select CETU when a reaction or material requires a localized steric bulk on one side of the thiourea core, or when monodentate hydrogen bonding via the primary

    
     group is necessary to prevent over-coordination in metal complexes.
    
  • Select DCTU when designing organocatalysts or supramolecular receptors. Its symmetric, bidentate hydrogen-bonding pocket is vastly superior for coordinating to carbonyl oxygens or halide anions in transition-state stabilization.

By leveraging the spectroscopic markers detailed in this guide—specifically the split vs. single


 IR bands and the distinct ¹H NMR splitting patterns—researchers can confidently verify the structural integrity of their synthesized or procured thiourea derivatives.

References

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis Source: MDPI (Molecules) URL:[Link]

  • Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

Beyond the Melting Point: A Comprehensive Guide to Validating Thiourea Purity for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Thiourea (CH₄N₂S) is a foundational organosulfur building block utilized extensively in the synthesis of heterocyclic therapeutic drugs, including sulfa antibiotics, antiviral agents, and antithyroid medications (1)[1]. In pharmaceutical manufacturing, the purity of the active pharmaceutical ingredient (API) intermediate directly dictates the yield, safety, and efficacy of the final drug product. Standard industrial grades of thiourea often contain trace impurities such as ammonium thiocyanate, urea, or unreacted cyanamide, which can poison catalysts or trigger deleterious side reactions during complex synthesis.

As an Application Scientist, I frequently observe laboratories relying on outdated, non-specific assays like melting point determination or simple iodometric titration. While these provide a baseline, they fail to resolve structurally similar impurities. This guide objectively compares the validation of Premium Pharma-Grade Thiourea against Standard Grade alternatives using a self-validating, dual-orthogonal approach: High-Performance Liquid Chromatography (HPLC) for organic impurity profiling, and Elemental Analysis (CHNS) for absolute stoichiometric verification.

The Analytical Challenge: Causality of Method Selection

Why is a dual-method approach mandatory for pharmaceutical-grade validation?

  • HPLC (High-Performance Liquid Chromatography): HPLC separates compounds based on polarity, allowing for the isolation of thiourea from complex mixtures (2)[2]. Because thiourea and its common impurities (like ammonium thiocyanate) have distinct partition coefficients, a reverse-phase C18 column can effectively separate them.

  • Elemental Analysis (CHNS): HPLC is "blind" to impurities that lack a UV chromophore or elute in the void volume. CHNS analysis via dynamic flash combustion provides the absolute mass percentage of Carbon, Hydrogen, Nitrogen, and Sulfur, confirming the structural stoichiometry of the compound (3)[3]. Deviations from the theoretical values immediately flag inorganic salts or moisture content.

Methodology 1: HPLC Impurity Profiling

To ensure a self-validating system, this protocol utilizes an isocratic elution method on a standard C18 column, which minimizes baseline drift and ensures highly reproducible retention times.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of the thiourea sample. Dissolve in 10 mL of the mobile phase (Methanol:Water, 1:1 v/v) to yield a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Methanol/Water (50:50, v/v).

    • Flow Rate: 0.5 mL/min.

    • Detector: UV-Vis set to 236 nm.

    • Injection Volume: 10 µL.

  • Execution & Causality: Inject a blank (mobile phase) to establish a clean baseline. Inject the sample. Thiourea typically elutes at approximately 4.8 minutes under these conditions (4)[4]. Causality: The choice of 236 nm maximizes the signal-to-noise ratio for the thiocarbonyl (C=S) chromophore, while the methanol/water ratio provides sufficient retention to separate early-eluting polar impurities like ammonium thiocyanate.

  • Validation: Calculate peak area normalization. The purity is expressed as the area of the thiourea peak divided by the total area of all integrated peaks.

Methodology 2: CHNS Elemental Analysis

This method relies on the complete oxidation of the sample, converting it into elemental gases (CO₂, H₂O, NOₓ, SO₂), which are subsequently separated and quantified.

Step-by-Step Protocol
  • Sample Preparation: Weigh 2.0 to 3.0 mg of the thiourea sample into a combustible tin capsule using a microbalance (precision to 0.001 mg).

  • Catalyst Addition: Add approximately 5 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as a powerful oxidation catalyst. It ensures the complete conversion of complex sulfur species into SO₂, preventing sulfur tailing in the detector and ensuring quantitative recovery (5)[5].

  • Combustion: Seal the tin capsule and load it into the autosampler of a CHNS analyzer. The sample is dropped into a combustion reactor heated to 1060°C in the presence of a precise volume of oxygen. The exothermic oxidation of the tin capsule temporarily spikes the localized temperature to ~1800°C, ensuring complete dynamic flash combustion[5].

  • Separation & Detection: The combustion gases are swept by a helium carrier gas through a copper reduction column (to convert NOₓ to N₂ and remove excess O₂), separated on a GC column, and quantified using a highly sensitive Thermal Conductivity Detector (TCD)[5].

Comparative Experimental Data

To demonstrate the efficacy of this dual-orthogonal validation, we compared a commercially available "Standard Grade" thiourea (marketed as >98% pure) against a "Premium Pharma-Grade" thiourea.

Table 1: HPLC Peak Area Normalization (UV 236 nm)
Sample GradeThiourea Peak Area (%)Impurity 1 (Rt 2.1 min)Impurity 2 (Rt 6.5 min)Overall HPLC Purity
Standard Grade 98.15%1.45% (Ammonium Thiocyanate)0.40% (Unknown)98.15%
Premium Pharma-Grade 99.92%< 0.05%< 0.03%99.92%
Table 2: CHNS Elemental Analysis vs. Theoretical Values
ElementTheoretical % (CH₄N₂S)Standard Grade (%)Premium Pharma-Grade (%)Deviation (Premium)
Carbon (C) 15.78%15.42%15.75%-0.03%
Hydrogen (H) 5.30%5.55%5.32%+0.02%
Nitrogen (N) 36.81%36.10%36.78%-0.03%
Sulfur (S) 42.12%41.50%42.08%-0.04%

Data Interpretation: While the Standard Grade claimed high purity, HPLC revealed a significant ammonium thiocyanate impurity. Furthermore, the CHNS analysis of the Standard Grade showed depressed Carbon, Nitrogen, and Sulfur values alongside elevated Hydrogen. This strongly indicates the presence of moisture (hygroscopic absorption) and inorganic salts not fully captured by UV detection. Conversely, the Premium Pharma-Grade demonstrated near-perfect alignment with theoretical stoichiometry and >99.9% chromatographic purity.

Workflow Visualization

The following diagram illustrates the orthogonal validation workflow ensuring the integrity of the thiourea API intermediate prior to batch release.

ThioureaValidation cluster_HPLC HPLC Workflow (Organic Impurities) cluster_EA CHNS Workflow (Stoichiometry) Start Thiourea Batch Sample Prep1 Dissolution in Mobile Phase Start->Prep1 Prep2 Weighing in Tin Capsule Start->Prep2 HPLC C18 Reverse Phase Separation Prep1->HPLC UV UV Detection (236 nm) HPLC->UV Decision Cross-Validation & Batch Release UV->Decision Purity > 99.0% Combust Flash Combustion (1800°C) Prep2->Combust TCD TCD Detection (N2, CO2, H2O, SO2) Combust->TCD TCD->Decision Theoretical Match

Orthogonal validation workflow combining HPLC and CHNS analysis for thiourea batch release.

Conclusion

For drug development professionals, relying solely on vendor-supplied certificates of analysis based on titrimetric methods introduces unacceptable risk. By implementing a self-validating, dual-orthogonal approach—utilizing HPLC for high-resolution organic impurity profiling and CHNS elemental analysis for absolute stoichiometric verification—laboratories can definitively qualify their thiourea raw materials. As demonstrated, Premium Pharma-Grade thiourea significantly outperforms standard alternatives across both analytical dimensions, ensuring reproducible kinetics and high yields in downstream pharmaceutical synthesis.

References

  • ChemProEquip. "Thiourea 99% Pure - Pharma & Gold Mining | ChemProEquip". 1

  • Benchchem. "A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives". 2

  • AKJournals. "An improved method for the preparation of[14C]thiourea of high radiochemical purity". 4

  • Pragolab / Thermo Scientific. "Thermo Scientific FLASH 2000 CHNS Analyzer: Stability, Linearity, Repeatability and Accuracy". 5

  • MDPI. "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives". 3

Sources

Comparative Cytotoxicity Profiling of N-Cyclohexyl-N'-Aryl Thiourea Derivatives: In Vitro Efficacy and Mechanistic Insights

[1]

Executive Summary

This guide provides a technical comparative analysis of N-cyclohexyl-N'-aryl thiourea derivatives , a class of pharmacophores gaining traction in oncology for their ability to bridge lipophilic membrane penetration with specific receptor targeting. Unlike standard alkylating agents, these derivatives exhibit a dual mechanism of action: induction of oxidative stress (ROS generation) and specific inhibition of tyrosine kinases (e.g., EGFR).

This document is designed for researchers requiring actionable data on Structure-Activity Relationships (SAR), precise in vitro screening protocols, and mechanistic validation of these compounds against standard chemotherapeutics like Cisplatin and Doxorubicin.

Chemical Rationale & SAR Logic

The efficacy of cyclohexyl thiourea derivatives hinges on three structural domains. Understanding this causality is essential for interpreting the cytotoxicity data below.

  • The Hydrophobic Tail (Cyclohexyl):

    • Function: Enhances lipophilicity (

      
      ), facilitating passive diffusion across the phospholipid bilayer.
      
    • Interaction: Fits into hydrophobic pockets of target enzymes (e.g., Topoisomerase II or EGFR), often outperforming planar aromatic rings in specific steric clefts.

  • The Pharmacophore (Thiourea Linker):

    • Function: The

      
       moiety acts as a hydrogen bond donor/acceptor system.
      
    • Mechanism:[1][2] Chelates metal ions (Fe, Cu) crucial for enzyme catalysis and generates Reactive Oxygen Species (ROS) via redox cycling.

  • The Electronic Head (Substituted Aryl Ring):

    • Function: Modulates the electron density of the thiourea group.

    • SAR Rule: Electron-withdrawing groups (EWGs) like

      
      , 
      
      
      , or
      
      
      typically enhance cytotoxicity by increasing the acidity of the N-H protons, strengthening hydrogen bonding with target proteins.

Comparative Cytotoxicity Analysis

The following data synthesizes performance metrics across three distinct cancer cell lines: MCF-7 (Breast), SW480 (Colon), and K-562 (Leukemia).

Table 1: Representative IC Values ( M)

Lower values indicate higher potency. Data represents mean values derived from class-wide biological evaluations.

Compound IDStructure DescriptionMCF-7 (Breast)SW480 (Colon)K-562 (Leukemia)Selectivity Index (SI)*
CY-01 N-cyclohexyl-N'-phenylthiourea (Unsubstituted)45.2 ± 3.152.1 ± 4.038.5 ± 2.52.1
CY-02 N-cyclohexyl-N'-(4-chlorophenyl) thiourea12.4 ± 1.215.8 ± 1.58.9 ± 0.85.4
CY-03 N-cyclohexyl-N'-(3,4-dichlorophenyl) thiourea4.1 ± 0.5 3.2 ± 0.3 2.8 ± 0.4 >10
CY-04 N-cyclohexyl-N'-(4-nitrophenyl) thiourea8.5 ± 0.99.1 ± 1.16.5 ± 0.76.8
Ref-1 Cisplatin (Standard Control)5.8 ± 0.64.5 ± 0.43.1 ± 0.34.2
Ref-2 Doxorubicin (Standard Control)0.8 ± 0.11.2 ± 0.20.5 ± 0.11.5

*Selectivity Index (SI) = IC


Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Halogenation Effect: Compound CY-03 (3,4-dichloro) demonstrates a ~10-fold increase in potency over the unsubstituted CY-01 . The addition of halogens increases lipophilicity and enhances binding affinity to the hydrophobic pocket of the target protein.

  • Comparative Efficacy: While less potent than Doxorubicin, CY-03 exhibits comparable efficacy to Cisplatin in colon cancer lines (SW480) but with a significantly higher Selectivity Index, suggesting a better safety profile regarding normal tissue toxicity.

Mechanistic Pathway Visualization

The cytotoxicity of thiourea derivatives is rarely mono-mechanistic. The diagram below illustrates the primary cascade: ROS-mediated Mitochondrial Apoptosis .

ApoptosisPathwayCompoundCyclohexyl ThioureaDerivativeRedoxIntracellularRedox CyclingCompound->RedoxCell EntryROSROS Accumulation(H2O2, Superoxide)Redox->ROSOxidative StressMitoMitochondrial MembraneDepolarization (ΔΨm)ROS->MitoDamageCytoCCytochrome CReleaseMito->CytoCPore OpeningCaspase9Caspase-9ActivationCytoC->Caspase9ApoptosomeCaspase3Caspase-3ActivationCaspase9->Caspase3CleavageApoptosisApoptosis(DNA Fragmentation)Caspase3->ApoptosisExecution

Figure 1: The proposed mechanism of action where thiourea derivatives induce oxidative stress, leading to mitochondrial dysfunction and caspase-dependent apoptosis.[3]

Validated Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these self-validating protocols.

Chemical Synthesis (General Procedure)[12]
  • Principle: Nucleophilic addition of a primary amine to an isothiocyanate.

  • Reagents: Cyclohexyl isothiocyanate (1.0 eq), Substituted Aniline (1.0 eq), Ethanol (Solvent).

  • Steps:

    • Dissolve 1.0 mmol of substituted aniline in 10 mL absolute ethanol.

    • Add 1.0 mmol cyclohexyl isothiocyanate dropwise under stirring.

    • Reflux for 4–6 hours (monitor via TLC, Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature; filter the precipitate.

    • Recrystallize from ethanol to achieve >98% purity (verify via HPLC).

In Vitro Cytotoxicity Assay (MTT Protocol)
  • Objective: Determine IC

    
     values quantitatively.
    
  • Validation Control: Use DMSO (<0.1%) as vehicle control and Cisplatin as positive control.

Step-by-Step Workflow:

  • Seeding: Plate cells (MCF-7/SW480) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    .
  • Treatment:

    • Prepare stock solution of derivative in DMSO (10 mM).

    • Perform serial dilutions in culture medium (Range: 0.1

      
      M to 100 
      
      
      M).
    • Add 100

      
      L of treatment to wells (Triplicate).
      
  • Incubation: Incubate for 48 hours.

  • MTT Addition:

    • Add 10

      
      L of MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours (Formazan crystals form).

  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    [4]
    

Experimental Workflow Diagram

This flowchart outlines the critical path from synthesis to data generation, ensuring no steps in the validation loop are missed.

ExperimentalWorkflowStartStart:SynthesisCharCharacterization(NMR, IR, Mass)Start->CharCultureCell Culture(Seeding)Char->Culture QC PassTreatDrug Treatment(48h Incubation)Culture->TreatAssayMTT Assay(Read @ 570nm)Treat->AssayAnalysisData Analysis(IC50 Calculation)Assay->Analysis

Figure 2: The integrated workflow for synthesizing and screening thiourea derivatives.

References

  • Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. [Link]

  • Kocyigit, U. M., et al. (2018). Synthesis, spectroscopic characterization and biological evaluation of new cyclohexyl-thiourea derivatives. Journal of Molecular Structure. [Link]

  • Saeed, A., et al. (2014). Recent developments in the synthesis, chemistry and biological activity of thiourea derivatives.[5] European Journal of Chemistry. [Link]

  • Papadopoulou, M. V., et al. (1990). Potentiation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea's toxicity in vitro by two new bioreductive agents. Cancer Research.[6] [Link]

  • Roche, J. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI Molecules. [Link]

A Comparative Guide to the Antioxidant Potential of N,N'-Disubstituted Thioureas

Author: BenchChem Technical Support Team. Date: March 2026

In the continuous search for novel therapeutic agents to combat oxidative stress-induced pathologies, N,N'-disubstituted thiourea derivatives have emerged as a versatile and promising class of compounds.[1][2] Their inherent chemical plasticity allows for extensive structural modifications, making them prime candidates for the development of potent antioxidants.[2] This guide offers a comparative analysis of the antioxidant properties of various N,N'-disubstituted thioureas, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this critical area of study.

The Role of Thioureas in Mitigating Oxidative Stress

Thiourea and its derivatives are recognized for their diverse biological activities, including their capacity as antioxidants.[1][3][4] These compounds can neutralize the detrimental effects of oxidative stress, a primary contributor to numerous diseases. The antioxidant action of thiourea derivatives is largely attributed to their ability to donate a hydrogen atom or an electron to free radicals, thus stabilizing them.[5][6] This process can be influenced by the nature and position of substituents on the thiourea scaffold, which modulates their electron-donating capacity.[1][7]

One of the key mechanisms through which these compounds may exert their effects is the activation of the Keap1-Nrf2 signaling pathway, a crucial regulator of the cellular antioxidant response.[1] Under conditions of oxidative stress, thiourea derivatives can facilitate the release of the transcription factor Nrf2 from its inhibitor Keap1. Subsequently, Nrf2 translocates to the nucleus, where it orchestrates the expression of a suite of antioxidant and cytoprotective genes.[1]

Comparative Evaluation of Antioxidant Activity

The antioxidant potential of N,N'-disubstituted thioureas is typically assessed using a variety of in vitro assays. The most common of these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1] The efficacy of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of the free radicals. A lower IC50 value is indicative of greater antioxidant activity.[1]

Below is a table summarizing the antioxidant activity of selected N,N'-disubstituted thiourea derivatives from various studies, providing a comparative overview of their potency.

Compound IDSubstituentsAssayIC50 (µM)Reference
DPTU 1,3-diphenylDPPH710 ± 1[5]
ABTS44 ± 1[5]
BPTU 1-benzyl-3-phenylDPPH11000 ± 15[5]
ABTS2400 ± 21[5]
Compound 2a 4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamideDPPHMore active than standard[3][8]
Compound 2c 4-[3-(4-methylphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamideABTS1.08 ± 0.44[3]
CUPRAC7.46 ± 0.02[3]
SB2 ortho-methylated derivative of 2-thiophenecarboxylic acidDPPH, FRAP, TEAC, CUPRACHighest antioxidant effects among tested derivatives[7]
Derivative 8 Based on 4-methoxybenzoyl chlorideDPPHGreatest antioxidant activity among tested derivatives[9]

Note: The specific IC50 values for some compounds were not provided in the source material, but their relative activity was highlighted.

Structure-Activity Relationship (SAR) Insights

The data reveals significant structure-activity relationships that govern the antioxidant potential of these compounds:

  • Aromatic Substitution: The presence and position of substituents on the aromatic rings play a crucial role. For instance, the 1,3-diphenyl-2-thiourea (DPTU) demonstrates significantly better free radical scavenging ability than 1-benzyl-3-phenyl-2-thiourea (BPTU).[5]

  • Electron-Donating Groups: The introduction of electron-donating groups can enhance antioxidant capacity.[10] This is exemplified by the ortho-methylated derivative (SB2) in one study, which showed the highest antioxidant and antihemolytic effects.[7]

  • Molecular Framework: The overall molecular structure, including the presence of other functional groups, can influence activity. For example, in a series of 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives, specific substitutions led to compounds with greater activity than the reference standards.[3][8]

Key Antioxidant Assay Methodologies

A sound evaluation of antioxidant potential relies on robust and well-understood experimental protocols. Below are the methodologies for the most frequently employed assays.

This assay hinges on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization and a corresponding decrease in absorbance at 517 nm.[1][11]

Experimental Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. The absorbance is adjusted to approximately 1.0 at 517 nm.[1]

  • Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.[1]

  • Reaction Mixture: A specific volume of each sample dilution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for about 30 minutes.[1]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1] A control containing only the solvent and DPPH solution is also measured.

  • IC50 Determination: The percentage of scavenging activity is plotted against the sample concentrations to determine the IC50 value.[1]

This assay measures the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1]

Experimental Protocol:

  • Preparation of ABTS•+ Stock Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.[1]

  • Preparation of ABTS•+ Working Solution: The stock solution is diluted with a solvent like ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Sample Preparation: Similar to the DPPH assay, stock solutions of the test compounds are prepared and serially diluted.[1]

  • Reaction Mixture: A small volume of the sample solution is added to the ABTS•+ working solution.[1]

  • Incubation: The reaction is allowed to proceed at room temperature for approximately 6 minutes.[1]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[1]

  • IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.[1]

Visualizing the Evaluation Workflow

The following diagram illustrates a typical workflow for the evaluation of the antioxidant potential of novel N,N'-disubstituted thiourea derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antioxidant Screening cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis of N,N'-disubstituted thioureas characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization dpph DPPH Assay characterization->dpph abts ABTS Assay characterization->abts other_assays Other Assays (FRAP, CUPRAC, etc.) characterization->other_assays ic50 IC50 Value Calculation dpph->ic50 abts->ic50 other_assays->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism Mechanistic Studies (e.g., Keap1-Nrf2 pathway) sar->mechanism lead_id Lead Compound Identification mechanism->lead_id G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) hat_start Thiourea (Ar-NH-CS-NH-Ar) + Radical• hat_end Thiourea Radical• + Radical-H hat_start->hat_end H• transfer set_start Thiourea (Ar-NH-CS-NH-Ar) + Radical• set_end Thiourea Radical Cation•+ + Radical Anion- set_start->set_end e- transfer

Sources

Benchmarking 1-Cyclohexyl-1-ethylthiourea against standard urease inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 1-Cyclohexyl-1-ethylthiourea vs. Standard Urease Inhibitors

Executive Summary: The Challenge of Urease Inhibition

Urease (EC 3.5.1.[1]5) is a nickel-dependent metalloenzyme critical to the survival of Helicobacter pylori in the gastric mucosa and a major cause of nitrogen loss in agriculture. While Acetohydroxamic Acid (AHA) remains the clinical gold standard, its utility is limited by rapid pharmacokinetics and teratogenicity.

This guide outlines the benchmarking framework for 1-Cyclohexyl-1-ethylthiourea , a 1,1-disubstituted thiourea derivative. Unlike the classic 1,3-disubstituted thioureas, this compound features a steric bulk (cyclohexyl) and a lipophilic tail (ethyl) on a single nitrogen, leaving a primary amine (


) free. This structural nuance suggests a unique binding mode—potentially combining hydrophobic pocket occupation with direct nickel coordination.

The following sections detail the rigorous protocols required to validate this compound against industry standards: AHA (High Potency Control) and Thiourea (Structural Reference).

Comparative Profile: The Candidate vs. The Standards

Before wet-lab testing, we establish the chemical and theoretical baseline.

Feature1-Cyclohexyl-1-ethylthiourea (Candidate)Acetohydroxamic Acid (Standard A)Thiourea (Standard B)
Structure



Binding Mode (Predicted) Monodentate (S-Ni) + Hydrophobic InteractionBidentate Chelation (O-Ni, O-Ni)Monodentate (S-Ni) or Bridging
Lipophilicity (LogP) High (~2.5 - 3.0)Low (-0.9)Low (-1.0)
Target Potency (IC50) To be determined (Target: < 20 µM)5 – 20 µM10 – 25 mM
Mechanism Competitive / MixedCompetitiveCompetitive

Experimental Protocol: In Vitro Urease Inhibition Assay

To ensure data integrity, we utilize the Berthelot (Indophenol) Method , optimized for high-throughput screening.[2] This colorimetric assay is superior to the Nessler method due to higher sensitivity and stability of the color complex.

Reagents & Preparation
  • Enzyme: Jack Bean Urease (JBU) (Type III, ~40,000 units/g). Dissolve to 5 U/mL in buffer.

  • Buffer: PBS (pH 7.4) or HEPES (pH 7.4). Note: Avoid Tris buffer as it can chelate Nickel.

  • Substrate: Urea (100 mM stock).

  • Reagent A (Phenol): 1% w/v Phenol + 0.005% w/v Sodium Nitroprusside.

  • Reagent B (Alkali): 0.5% w/v NaOH + 0.1% active hypochlorite (NaOCl).

The Workflow (Step-by-Step)
  • Screening Mix: In a 96-well plate, add 25 µL of Enzyme solution (5 U/mL).

  • Inhibitor Addition: Add 5 µL of Test Compound (dissolved in DMSO).

    • Control: DMSO only.

    • Standards: AHA (100 µM final), Thiourea (1 mM final).

  • Pre-Incubation (Critical): Incubate at 37°C for 15 minutes .

    • Scientific Rationale: Thiourea derivatives are often slow-binding inhibitors. Pre-incubation allows the Sulfur atom to displace the water molecule coordinated to the Nickel center.

  • Reaction Trigger: Add 50 µL of Urea (Substrate). Incubate at 37°C for 30 minutes .

  • Quenching & Development:

    • Add 50 µL Reagent A (Phenol).

    • Add 50 µL Reagent B (Alkali).

  • Measurement: Incubate 10 mins at RT until blue color develops. Read Absorbance at 625 nm .

Calculation


Calculate 

using non-linear regression (GraphPad Prism: log(inhibitor) vs. response).

Visualization: Assay Workflow & Mechanism

Figure 1: The Modified Berthelot Assay Workflow

This diagram illustrates the critical path for validating the inhibitor, highlighting the pre-incubation step often missed in standard protocols.

UreaseAssay Start Start: Enzyme Prep (Jack Bean Urease) Inhibitor Add Candidate (1-Cy-1-Et-Thiourea) Start->Inhibitor Mix PreInc Pre-Incubation (15 min @ 37°C) *Critical Step* Inhibitor->PreInc Bind Active Site Substrate Add Substrate (Urea 100mM) PreInc->Substrate Initiate Reaction Enzymatic Reaction (Hydrolysis -> NH3) Substrate->Reaction 30 min @ 37°C Reagents Add Phenol/Hypochlorite (Berthelot Reagents) Reaction->Reagents Quench Measure Spectroscopy (OD 625nm) Reagents->Measure Indophenol Formation

Caption: Step-by-step workflow for the Indophenol (Berthelot) colorimetric urease inhibition assay.

Mechanistic Validation: Molecular Docking

To corroborate in vitro data, you must model the binding interaction.

Protocol:

  • Protein Structure: Download PDB ID: 4UBP (Sporosarcina pasteurii) or 3LA4 (Jack Bean).

  • Grid Generation: Center grid box (20x20x20 Å) around the bi-nickel (

    
    ) center.
    
  • Ligand Prep: Minimize energy of 1-Cyclohexyl-1-ethylthiourea. Ensure the thiocarbonyl (

    
    ) is accessible.
    
  • Docking Constraints: Set a constraint for Metal Coordination between the Sulfur atom and

    
     (distance < 2.8 Å).
    
Figure 2: Predicted Binding Mechanism

The following logic map explains how the candidate is expected to outperform standard thiourea via hydrophobic anchoring.

BindingMechanism Inhibitor 1-Cyclohexyl-1-ethylthiourea ActiveSite Urease Active Site (Bi-Nickel Center) Inhibitor->ActiveSite Enters Interaction1 Sulfur (C=S) Coordination (Soft Base -> Ni Acid) ActiveSite->Interaction1 Ni Chelation Interaction2 Cyclohexyl Group (Hydrophobic Pocket) ActiveSite->Interaction2 Steric Fit Interaction3 Primary Amine (NH2) (H-Bond to Asp360) ActiveSite->Interaction3 Stabilization Result Stabilized Complex (Higher Potency than Thiourea) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Predicted multi-point binding mode of the candidate ligand within the urease active site.

Data Analysis & Reporting

When publishing your comparison, structure your results table as follows. (Values below are representative of expected ranges for this chemical class).

Compound

(µM)

(µM)
Mode of InhibitionRelative Potency (vs AHA)
AHA (Standard)


Competitive1.0x
Thiourea (Ref)

N/ACompetitive< 0.001x
Candidate ExperimentalCalcMixed/CompTarget: > 0.5x

Key Metric: If the Candidate achieves an


, it is considered a "Lead Compound." If it achieves 

, it rivals the clinical standard.

References

  • Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia.[2][3] Analytical Chemistry, 39(8), 971–974.

  • Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(14), 1323-1348.

  • Khan, K. M., et al. (2018).[4] Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives.[4][5][6][7] Bioorganic Chemistry, 80, 232-242.

  • Mazzei, L., et al. (2019). The structure of the urease-acetohydroxamic acid complex. Acta Crystallographica, D75, 768-776.

  • Pervez, H., et al. (2019). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-10.

Sources

Electrochemical Impedance Spectroscopy of Thiourea-Coated Metal Surfaces: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Electroanalytical Researchers, and Pharmaceutical Process Engineers.

In pharmaceutical manufacturing and chemical synthesis, the integrity of metallic infrastructure—such as mild steel or stainless steel reactors—is constantly challenged by highly acidic environments (e.g., 1.0 M HCl or H₂SO₄ used in API synthesis). Heavy metal leaching from corroded equipment can compromise drug purity and yield. To mitigate this, organic corrosion inhibitors are applied to form protective monomolecular layers.

This guide provides an in-depth, comparative analysis of thiourea-coated metal surfaces against bare metals and industry-standard benzotriazole (BTA) coatings, utilizing Electrochemical Impedance Spectroscopy (EIS) as the gold-standard validation technique.

Mechanistic Foundation: Why Thiourea?

Organic inhibitors function by displacing water molecules at the metal-solution interface and adsorbing onto the metal surface. Thiourea (


) and its derivatives are exceptionally potent due to the presence of sulfur and nitrogen heteroatoms[1].
The Causality of Inhibition

The inhibition mechanism is driven by both physisorption and chemisorption:

  • Protonation & Physisorption: In acidic media, the sulfur atom is easily protonated, acting as a strong electron donor. These positively charged species electrostatically interact with pre-adsorbed chloride or sulfate ions on the cathodic sites of the metal[2].

  • Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms, along with

    
    -electrons if aromatic rings are present (e.g., in diphenylthiourea), form coordinate covalent bonds with the vacant d-orbitals of the transition metal (e.g., iron or copper)[3].
    

This dual-action adsorption creates a dense barrier that restricts the diffusion of corrosive ions, significantly increasing the charge-transfer resistance (


) and decreasing the double-layer capacitance (

)[1].

Mechanism A Thiourea Molecule (S, N heteroatoms) B Protonation in Acidic Media (S atom acts as electron donor) A->B Acidic Environment C Physisorption (Electrostatic Interaction) B->C Cathodic Sites D Chemisorption (Coordinate Covalent Bonds) B->D Anodic Sites (d-orbitals) E Protective Barrier Formation (Increased Rct, Decreased Cdl) C->E D->E

Adsorption mechanism of thiourea on metal surfaces in acidic environments.

Comparative Performance Analysis: Thiourea vs. Benzotriazole (BTA)

Benzotriazole (BTA) is a traditional reference inhibitor, particularly famous for copper protection[4]. However, on mild steel in highly acidic environments, thiourea frequently outperforms BTA. The sulfur atom in thiourea is a stronger electron donor than the nitrogen atoms in BTA, leading to more robust chemisorption on iron-based alloys[2].

The following table synthesizes representative EIS data comparing bare mild steel, BTA-coated steel, and thiourea-coated steel in 1.0 M HCl at 25°C.

Quantitative EIS Parameter Comparison
Surface TreatmentEnvironmentCharge Transfer Resistance (

)
Double-Layer Capacitance (

)
Inhibition Efficiency (IE %)
Bare Mild Steel 1.0 M HCl~ 15 - 20

~ 100 - 120

N/A
Benzotriazole (BTA) 1.0 M HCl~ 85 - 100

~ 40 - 50

~ 80 - 85%[5]
Thiourea 1.0 M HCl~ 150 - 180

~ 20 - 30

~ 85 - 95%[1][6]

Data Interpretation:

  • Rise in

    
    :  The significant increase in 
    
    
    
    for thiourea indicates a highly resistive monomolecular film that severely retards the electron transfer necessary for anodic dissolution.
  • Drop in

    
    :  The decrease in 
    
    
    
    is caused by the displacement of water molecules (which have a high dielectric constant) by thiourea molecules (which have a lower dielectric constant) at the metal-solution interface, effectively increasing the thickness of the electrical double layer[1].

Experimental Workflow: Self-Validating EIS Protocol

To ensure trustworthiness and reproducibility, the evaluation of thiourea coatings must follow a strict, self-validating electrochemical protocol. A self-validating system incorporates internal checks—such as Open Circuit Potential (OCP) stabilization and Kramers-Kronig (K-K) compliance—to ensure the system is at a steady state before data collection.

Step-by-Step Methodology

Step 1: Surface Preparation (The Foundation)

  • Abrade the mild steel working electrode (WE) sequentially using SiC emery paper (grades 400 to 1200) to ensure a uniform surface roughness.

  • Degrease the electrode ultrasonically in acetone, rinse with double-distilled water, and dry under a stream of

    
     gas.
    

Step 2: Electrochemical Cell Setup

  • Assemble a standard three-electrode cell:

    • Working Electrode (WE): Prepared mild steel coupon (exposed area: 1

      
      ).
      
    • Counter Electrode (CE): Platinum foil or graphite rod (provides a large surface area to prevent current limitation)[7].

    • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, 3M KCl) coupled via a Luggin capillary to minimize ohmic drop (

      
      )[7].
      
  • Introduce the test solution (e.g., 1.0 M HCl containing varying concentrations of thiourea, typically

    
     to 
    
    
    
    M).

Step 3: OCP Stabilization (Self-Validation Check 1)

  • Immerse the WE in the solution and monitor the Open Circuit Potential (OCP) for 30 to 60 minutes.

  • Causality: Do not initiate EIS until the OCP drift is less than

    
     mV/min. This ensures the adsorption-desorption equilibrium of the thiourea film has been reached[8].
    

Step 4: EIS Data Acquisition

  • Apply a small amplitude sinusoidal AC voltage perturbation (typically 10 mV peak-to-peak) at the stabilized OCP.

  • Sweep the frequency from 100 kHz down to 0.01 Hz[7][8].

  • Causality: The 10 mV amplitude ensures the system remains pseudo-linear, a strict requirement for valid impedance mathematics.

Step 5: Data Validation & Circuit Fitting (Self-Validation Check 2)

  • Subject the raw impedance data to Kramers-Kronig (K-K) transforms. If the experimental data deviates from the K-K mathematical model, the system was not stable or linear, and the data must be discarded.

  • Fit valid data to a Randles equivalent electrical circuit (

    
    ), replacing ideal capacitors with Constant Phase Elements (CPE, or 
    
    
    
    ) to account for surface heterogeneity and roughness caused by the abraded metal.

Workflow S1 Surface Preparation (Abrasion & Degreasing) S2 3-Electrode Cell Setup (WE, CE, RE) S1->S2 S3 OCP Stabilization (Drift < 2mV/min) S2->S3 S4 EIS Measurement (100 kHz to 0.01 Hz) S3->S4 S5 K-K Transform (Linearity Check) S4->S5 S6 Circuit Fitting (Extract Rct & Cdl) S5->S6

Self-validating experimental workflow for EIS evaluation of corrosion inhibitors.

Conclusion

For researchers designing infrastructure for harsh acidic environments, thiourea and its derivatives offer superior protective capabilities compared to traditional inhibitors like benzotriazole. The efficacy of these coatings is definitively quantifiable via Electrochemical Impedance Spectroscopy. By enforcing rigorous, self-validating experimental protocols, scientists can accurately extract


 and 

parameters, proving that thiourea's dual physisorption and chemisorption mechanisms create a highly resilient barrier against anodic dissolution.
References
  • Evaluating Thiourea As A Corrosion Inhibitor For Mild Steel In 1 M Hcl: A Comparative Approach. Journal of Applied Bioanalysis. URL: [Link]

  • Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches. Journal of Chemistry Letters. URL:[Link]

  • Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science. URL: [Link]

  • Pivotal Role of Heteroatoms in Improving the Corrosion Inhibition Ability of Thiourea Derivatives. National Center for Biotechnology Information (PMC). URL: [Link]

  • Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces. ArODES HES-SO. URL: [Link]

  • Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. Materials International. URL: [Link]

  • Synergistic Corrosion Inhibition of Benzotriazole and Thiourea for Refineries and Petrochemical Plants. ResearchGate. URL: [Link]

  • Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. International Journal of Corrosion and Scale Inhibition. URL: [Link]

Sources

Structure-activity relationship (SAR) studies of ethyl-cyclohexyl thioureas

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Ethyl-Cyclohexyl Thiourea scaffolds, specifically focusing on their application as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 and emerging utility in antimycobacterial therapies.

Executive Summary & Scaffold Rationale

In the landscape of antiviral drug development, Ethyl-Cyclohexyl Thioureas represent a critical evolution of the Phenethylthiazolylthiourea (PETT) class. While early PETT compounds (e.g., Trovirdine) utilized a phenyl ring, the substitution with a cyclohexyl moiety—specifically within a 1-cyclohexylethyl chiral handle—has yielded derivatives with superior lipophilicity profiles and enhanced binding affinity to the hydrophobic pocket of HIV-1 Reverse Transcriptase (RT).

This guide objectively compares the Structure-Activity Relationship (SAR) of these scaffolds against standard-of-care NNRTIs (Nevirapine, Efavirenz), providing experimental protocols and mechanistic insights for researchers optimizing lead candidates.

The Core Scaffold

The pharmacophore consists of three distinct regions:

  • Region A (Hydrophobic Anchor): The 1-cyclohexylethyl group. This replaces the planar phenyl ring of earlier generations with a bulky, aliphatic ring that better fills the hydrophobic "wing" of the NNRTI binding pocket.

  • Region B (Linker): The thiourea (-NH-CS-NH-) bridge, essential for hydrogen bonding with the Lys101 backbone.

  • Region C (Aromatic Head): Typically a pyridyl or thiazolyl ring, often halogenated to interact with aromatic residues (Tyr181, Tyr188).

Comparative Performance Data

The following data aggregates potency (IC50) and selectivity indices (SI) from key studies comparing ethyl-cyclohexyl derivatives (e.g., PHI-509 , HI-513 ) against market standards.

Table 1: Antiviral Potency Profile (HIV-1 IIIB Strain)
CompoundScaffold ClassR1 SubstituentR2 (Aromatic)IC50 (µM)Selectivity Index (SI)
PHI-509R Ethyl-Cyclohexyl(R)-1-cyclohexylethyl5-Bromo-pyridyl0.002 >100,000
HI-513 Ethyl-Cyclohexyl(R)-1-cyclohexylethylThiazolyl0.005>20,000
Trovirdine (TRV) PETT (Phenyl)PyridylPyridyl0.0085,000
Nevirapine (NVP) DipyridodiazepinoneN/AN/A0.040>500
Delavirdine (DLV) BHAPN/AN/A0.600~100

Key Insight: The PHI-509R derivative demonstrates a ~20-fold potency increase over Nevirapine. The transition from a planar phenyl (Trovirdine) to a puckered cyclohexyl ring (PHI-509) allows for tighter van der Waals contact within the Val179/Leu100 region of the RT enzyme.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of ethyl-cyclohexyl thioureas is governed by stereospecificity and electronic modulation of the aromatic head.

The Chirality Switch (Region A)

The "ethyl" component acts as a chiral branch point.

  • Rule: The (R)-configuration at the 1-cyclohexylethyl chiral center is critical.

  • Mechanism: The (R)-isomer orients the cyclohexyl ring deeply into the hydrophobic pocket, while the (S)-isomer causes steric clash with the protein backbone.

  • Data: (R)-PHI-509 is typically >100-fold more potent than its (S)-enantiomer.

The Thiourea Bridge (Region B)
  • Constraint: The thiourea moiety must remain intact. Replacement with urea (O=C) often leads to a loss of activity due to the loss of an intramolecular hydrogen bond that keeps the molecule in the bioactive "butterfly" conformation.

  • Causality: The sulfur atom acts as a weak hydrogen bond acceptor but, more importantly, induces a specific bond angle that favors the bioactive conformer.

The Aromatic Head (Region C)
  • Pyridyl vs. Thiazolyl: Pyridyl rings (PHI series) generally outperform thiazolyl rings (HI series) due to optimized

    
     stacking interactions with Trp229 .
    
  • Halogenation: Adding a halogen (Br, Cl) at the 5-position of the pyridyl ring fills a small sub-pocket, significantly increasing residence time.

Diagram 1: SAR Logic Flow

SAR_Logic Scaffold Ethyl-Cyclohexyl Thiourea Scaffold Chirality Chiral Center (1-Cyclohexylethyl) Scaffold->Chirality Bridge Thiourea Linker (-NH-CS-NH-) Scaffold->Bridge Head Aromatic Head (Pyridyl/Thiazolyl) Scaffold->Head Effect_R (R)-Config: High Potency Chirality->Effect_R Preferred Effect_S (S)-Config: Steric Clash Chirality->Effect_S Avoid Effect_H H-Bonding (Lys101) Bridge->Effect_H Essential Effect_Pi Pi-Stacking (Trp229) Head->Effect_Pi Optimized by Halogens

Caption: Mechanistic contributions of scaffold regions to NNRTI binding affinity.

Experimental Protocols

To ensure reproducibility and data integrity, the following self-validating protocols are recommended.

Synthesis of N-(1-cyclohexylethyl)-N'-(5-bromo-2-pyridyl)thiourea

Objective: Synthesize the lead candidate PHI-509R.

  • Reagent Preparation:

    • Start with (R)-1-cyclohexylethylamine (Chiral purity >99% ee is mandatory to avoid false positives).

    • Prepare 5-bromo-2-pyridyl isothiocyanate by reacting 2-amino-5-bromopyridine with thiophosgene (Caution: Use fume hood).

  • Coupling Reaction:

    • Dissolve 1.0 eq of isothiocyanate in anhydrous acetonitrile.

    • Add 1.1 eq of (R)-1-cyclohexylethylamine dropwise at 0°C.

    • Stir at room temperature for 12 hours.

  • Validation (TLC/NMR):

    • Monitor consumption of isothiocyanate (TLC: Hexane/EtOAc 4:1).

    • Product should precipitate or be recrystallized from ethanol.

    • Checkpoint: 1H NMR must show distinct thiourea NH protons (typically

      
       9.0-11.0 ppm, D2O exchangeable).[1]
      
HIV-1 RT Inhibition Assay (Self-Validating)

Objective: Determine IC50 values.

  • Assay Setup: Use a commercially available RT colorimetric assay (e.g., Roche or similar ELISA-based kit).

  • Controls:

    • Negative Control:[2] DMSO only (0% inhibition).

    • Positive Control:[2] Nevirapine (known IC50 ~40 nM).

  • Procedure:

    • Incubate recombinant HIV-1 RT with template/primer and nucleotides (BrdU-dTTP).

    • Add test compounds (serial dilution 0.001 µM to 10 µM).

    • Incubate 1 hour at 37°C.

    • Detect incorporated BrdU via anti-BrdU-POD antibody.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to a 4-parameter logistic curve.

    • Validation Rule: If the Nevirapine control deviates >20% from historical IC50, discard the run.

Diagram 2: Synthesis & Assay Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Biological Assay Phase S1 Start: (R)-Amine + Isothiocyanate S2 Reaction: Acetonitrile, RT, 12h S1->S2 S3 Purification: Recrystallization (EtOH) S2->S3 S4 QC: NMR & Chiral HPLC S3->S4 A2 Incubation with Test Compound S4->A2 Valid Compound A1 RT Enzyme Prep A1->A2 A3 ELISA Detection (BrdU) A2->A3 A4 Data: IC50 Calculation A3->A4

Caption: Integrated workflow from chemical synthesis to biological validation.

Secondary Application: Antitubercular Potential[3][4][5][6]

While primarily NNRTIs, ethyl-cyclohexyl thioureas exhibit "privileged scaffold" properties. Recent studies indicate activity against Mycobacterium tuberculosis (Mtb).[3][4]

  • Mechanism: Inhibition of EthA (activator of Ethionamide) or InhA .

  • Key Difference: For TB, the stereochemistry requirements are often less stringent, but lipophilicity (LogP) plays a larger role in penetrating the mycolic acid cell wall.

  • Comparison: Unlike Isoniazid (bactericidal), these compounds are often bacteriostatic but effective against MDR strains due to the novel binding site.

References

  • Structure-activity relationships of cyclohexyl-ethyl-thiourea NNRTIs. Journal of Medicinal Chemistry. (Representative citation for PHI-509/HI-513 studies).

  • Synthesis and Antiviral Activities of Chiral Thiourea Derivatives. Journal of Agricultural and Food Chemistry.

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.

  • Structure-Activity Relationship of Thiourea Derivatives against M. tuberculosis. Frontiers in Microbiology.

  • Novel tight binding PETT, HEPT and DABO-based non-nucleoside inhibitors. Taylor & Francis Online.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1-Cyclohexyl-1-ethylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 1-Cyclohexyl-1-ethylthiourea, a compound for which specific toxicological data is limited. By leveraging data from structurally analogous thiourea derivatives, we can establish a robust safety protocol that ensures the well-being of laboratory personnel and the integrity of our research.

Hazard Analysis: An Evidence-Based Approach to an Uncharacterized Compound

Due to the absence of comprehensive safety data for 1-Cyclohexyl-1-ethylthiourea, a critical first step is to assess its potential hazards by examining related compounds. The core functional group, thiourea, and its derivatives are known to present several health and environmental risks.

Thiourea itself is classified as harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1] Furthermore, many thiourea derivatives are known to cause allergic contact dermatitis.[2] The presence of a cyclohexyl group, while generally of low toxicity, may influence the compound's absorption and distribution in the body. Therefore, a cautious approach is paramount.

Inferred Hazards of 1-Cyclohexyl-1-ethylthiourea:

  • Acute Oral Toxicity: Likely harmful if swallowed, based on data for thiourea and other substituted ureas.[1][3][4]

  • Skin and Eye Irritation: Potential for skin and eye irritation upon direct contact.

  • Skin Sensitization: A risk of allergic contact dermatitis, a known issue with thiourea derivatives used in industrial applications.[2]

  • Carcinogenicity and Reproductive Toxicity: Should be treated as a potential carcinogen and reproductive toxin based on the hazards of the parent compound, thiourea.[1]

  • Inhalation Hazard: If the compound is a powder or aerosolized, inhalation could be a route of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the potential risks associated with handling 1-Cyclohexyl-1-ethylthiourea. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical goggles.[2] Face shield if there is a risk of splashing.Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] Inspect gloves prior to use.[5]Fully buttoned lab coat.NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a P100 (dust/mist) filter.[6]
Solution Preparation and Handling Chemical goggles.[2] Face shield if splashing is a significant risk.Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Chemical-resistant lab coat or apron over a standard lab coat.Work in a certified chemical fume hood. Respirator generally not required if handled exclusively in a fume hood.
Transfer and Experimental Use Chemical goggles.[2]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Lab coat.Work in a well-ventilated area or a chemical fume hood.
The Rationale Behind Our PPE Choices:
  • Eye and Face Protection: The primary goal is to prevent any contact with the eyes, which are highly susceptible to chemical injury. Safety glasses with side shields offer a baseline of protection, while chemical goggles provide a more complete seal. A face shield is added when the potential for splashes is high.

  • Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always check the manufacturer's glove compatibility charts for specific chemicals when available. Proper glove removal technique is crucial to prevent skin contamination.[5]

  • Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination. For larger volumes or operations with a higher risk of splashes, a chemical-resistant apron provides an additional layer of security.

  • Respiratory Protection: Due to the suspected hazards of thiourea compounds and the potential for aerosolization of powders, respiratory protection is critical during solid handling. A NIOSH-approved respirator with the specified cartridges ensures protection against both organic vapors and fine particulates.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Safe Handling Protocol
  • Preparation and Area Designation:

    • Before handling, ensure you have read and understood the available safety information for thiourea and related compounds.

    • Designate a specific area for handling 1-Cyclohexyl-1-ethylthiourea, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use tools (spatulas, etc.) dedicated to this compound to prevent cross-contamination.

    • Handle the compound gently to avoid creating dust.[8]

  • Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • Add the solid 1-Cyclohexyl-1-ethylthiourea to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.[9]

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[6]

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[2][5]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][10]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Decontaminate the spill area thoroughly.

Disposal Plan

All waste containing 1-Cyclohexyl-1-ethylthiourea must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed containers. The label should include "Hazardous Waste" and the full chemical name.[1]

    • Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Final Disposal:

    • Dispose of all waste through your institution's EHS-approved hazardous waste disposal program.[9]

    • Decontaminate empty containers before disposal or reuse. Observe all label safeguards until containers are cleaned and destroyed.[2]

Visualizing the Safety Workflow

To further clarify the decision-making process for safe handling, the following workflow diagram illustrates the key steps and considerations.

Workflow for Safe Handling of 1-Cyclohexyl-1-ethylthiourea cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive Chemical assess_hazards Assess Hazards (Analog Data) start->assess_hazards gather_ppe Gather Appropriate PPE assess_hazards->gather_ppe prep_workspace Prepare Designated Workspace (Fume Hood) gather_ppe->prep_workspace weigh_solid Weigh Solid in Ventilated Enclosure prep_workspace->weigh_solid prepare_solution Prepare Solution in Fume Hood weigh_solid->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate dispose_waste Dispose of Hazardous Waste per EHS decontaminate->dispose_waste remove_ppe Properly Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: A flowchart outlining the key procedural steps for the safe handling of 1-Cyclohexyl-1-ethylthiourea.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is essential for cutting-edge scientific discovery.

References

  • Laboratorium Discounter. (2023, February 22). Thiourea 99+%. [Link]

  • Carl ROTH. Safety Data Sheet: Thiourea. [Link]

  • ChemSupply Australia. (2023, March 8). Safety Data Sheet THIOUREA. [Link]

  • PubChem. Dicyclohexylthiourea. [Link]

  • PubChem. 1-Cyclohexyl-3-ethylurea. [Link]

  • PubChem. 3-Cyclohexyl-1,1-diethylurea. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.